Fenofibric Acid
説明
Structure
3D Structure
特性
IUPAC Name |
2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOBSOSZFYZQOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041030 | |
| Record name | Fenofibric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42017-89-0 | |
| Record name | Fenofibric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42017-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenofibric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042017890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenofibric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13873 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 42017-89-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281318 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fenofibric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOFIBRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGF9MN2HU1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Molecular Mechanism of Fenofibric Acid on PPARα
Abstract
Fenofibric acid, the active metabolite of the prodrug fenofibrate, is a cornerstone therapeutic agent for managing dyslipidemia, particularly hypertriglyceridemia.[1][2] Its clinical efficacy is rooted in a precise molecular mechanism centered on the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated nuclear receptor that serves as a master regulator of lipid and lipoprotein metabolism.[3][4] This technical guide provides an in-depth exploration of this mechanism for researchers, scientists, and drug development professionals. We will dissect the process from the initial ligand-receptor binding event to the downstream transcriptional regulation of target genes and the resultant physiological changes in lipid homeostasis and inflammation. This document synthesizes data from structural biology, molecular assays, and in vivo studies to present a comprehensive and authoritative overview, complete with detailed experimental protocols for validating key aspects of this pathway.
Part 1: The this compound-PPARα Axis: Ligand and Receptor
Fenofibrate itself is pharmacologically inert; it is rapidly and completely hydrolyzed by tissue and plasma esterases to its active form, this compound, following oral administration.[5][6][7] This conversion is a critical first step, as this compound is the true ligand that engages the molecular machinery of lipid regulation.
The primary target of this compound is PPARα, a member of the nuclear receptor superfamily. PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, kidney, heart, and skeletal muscle, positioning it as a central hub for energy homeostasis.[8][9] In its basal state, PPARα may be complexed with co-repressors, maintaining transcriptional silence.[10][11] The introduction of a ligand like this compound initiates a cascade of events that transforms PPARα from a dormant receptor into a potent transcription factor.
Part 2: The Core Mechanism: From Ligand Binding to Gene Transcription
The activation of PPARα by this compound is a multi-step process that exemplifies the classic mechanism of nuclear receptor action. This process is fundamentally about converting a chemical signal (the presence of the drug) into a genomic response (altered gene expression).
Step 1: Ligand Binding and Conformational Change
This compound binds directly to the ligand-binding domain (LBD) of PPARα.[12][13] X-ray crystallography studies have revealed that the PPARα LBD possesses a large, Y-shaped ligand-binding pocket capable of accommodating ligands.[12][13] The binding of this compound is not a simple lock-and-key interaction; it induces a critical conformational change in the receptor, most notably in the Activation Function-2 (AF-2) domain located in helix 12 of the LBD.[2][13] This repositioning of helix 12 is the pivotal event that transitions the receptor from an inactive to an active state, creating a stable binding surface for coactivator proteins.[13]
Step 2: Heterodimerization with Retinoid X Receptor (RXR)
In its active conformation, PPARα forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[10][14] This partnership is obligatory for DNA binding and subsequent gene regulation. The PPARα/RXR heterodimer is the functional unit that recognizes and binds to specific DNA sequences.
Step 3: PPRE Binding and Co-regulator Recruitment
The activated PPARα/RXR complex translocates to the nucleus and scans the genome for specific recognition sites known as Peroxisome Proliferator Response Elements (PPREs).[11][15] PPREs are typically composed of a direct repeat of the nucleotide sequence AGGTCA separated by a single nucleotide (DR-1).[15] Upon binding to a PPRE in the promoter region of a target gene, the complex dismisses co-repressor proteins and recruits a suite of co-activator proteins, such as Steroid Receptor Coactivator-1 (SRC-1) and PGC-1α.[12][13] These coactivators act as a bridge to the general transcriptional machinery, including RNA polymerase II, to initiate or enhance the transcription of the downstream gene.[15]
Part 3: Downstream Effects on Metabolism and Inflammation
The activation of the PPARα signaling pathway by this compound results in a coordinated transcriptional program that profoundly impacts lipid metabolism and inflammatory processes.
Modulation of Lipid and Lipoprotein Metabolism
This compound orchestrates a multi-pronged approach to normalize lipid profiles.[3]
-
Triglyceride Reduction: It robustly decreases plasma triglycerides by increasing the expression of lipoprotein lipase (LPL), the primary enzyme responsible for hydrolyzing triglycerides in circulating lipoproteins like VLDL.[5][8][16] Concurrently, it suppresses the expression of Apolipoprotein C-III (ApoC-III), a potent inhibitor of LPL activity.[5] This dual action dramatically enhances the clearance of triglyceride-rich particles from the plasma.[5]
-
Increased Fatty Acid Oxidation: PPARα activation upregulates a battery of genes involved in the uptake and catabolism of fatty acids through β-oxidation in both mitochondria and peroxisomes.[3][6][8][17] Key target genes include acyl-CoA oxidase 1 (ACOX1) and carnitine palmitoyltransferase 1 (CPT1), leading to a reduction in the fatty acids available for triglyceride synthesis.
-
HDL Cholesterol Elevation: The drug promotes an increase in high-density lipoprotein (HDL) cholesterol, often termed "good" cholesterol, by stimulating the transcription of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the major protein components of HDL particles.[5][18]
-
LDL Particle Modification: this compound favorably alters the composition of low-density lipoprotein (LDL) particles, shifting them from small, dense, highly atherogenic particles to larger, more buoyant forms that are more readily cleared by cholesterol receptors.[3][5]
| Target Gene | Function | Effect of this compound | Physiological Outcome |
| LPL (Lipoprotein Lipase) | Hydrolyzes triglycerides in lipoproteins.[8] | Upregulation | Increased clearance of VLDL and chylomicrons.[5] |
| APOC3 (Apolipoprotein C-III) | Inhibits Lipoprotein Lipase.[5] | Downregulation | Enhanced LPL activity and triglyceride clearance.[5] |
| APOA1 / APOA2 | Structural components of HDL.[5] | Upregulation | Increased HDL cholesterol levels.[5] |
| ACOX1 / CPT1 | Enzymes in peroxisomal and mitochondrial fatty acid β-oxidation.[8] | Upregulation | Increased fatty acid catabolism in the liver.[3] |
| NPC1L1 | Critical for intestinal cholesterol absorption.[19] | Downregulation | Reduced cholesterol absorption.[19] |
Anti-Inflammatory Actions
Beyond its metabolic effects, this compound exerts significant anti-inflammatory actions. This is primarily achieved through a mechanism known as transcriptional repression. The activated PPARα protein can physically interact with and inhibit the activity of pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[20][21][22] This protein-protein interaction prevents these factors from binding to their target genes, thereby suppressing the expression of inflammatory mediators like interleukin-6 (IL-6) and vascular cell adhesion molecule-1 (VCAM-1).[20][21][22] This effect is independent of the lipid-lowering action and contributes to the overall cardiovascular benefits of the drug.[23][24]
Part 4: Key Methodologies for Mechanistic Validation
A rigorous, multi-faceted experimental approach is essential to validate the mechanism of action of a PPARα agonist like this compound. The protocols described below represent self-validating systems where results from one assay inform and are confirmed by the others.
Experimental Workflow Overview
Protocol 1: PPARα Transactivation Luciferase Reporter Assay
Principle: This cell-based assay quantifies the ability of a compound to functionally activate the PPARα receptor and drive transcription from a PPRE-controlled reporter gene (luciferase). An increase in light output directly correlates with receptor activation.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., COS-7 or HepG2) in 96-well plates. The choice of cell line is critical; HepG2 cells are of human liver origin and endogenously express the necessary machinery, making them a relevant model.[25]
-
Transfection: Co-transfect cells with two plasmids:
-
An expression vector for full-length human PPARα.
-
A reporter plasmid containing multiple copies of a PPRE upstream of a firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO).[12] Include a known potent PPARα agonist (e.g., GW7647) as a positive control.[12]
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation, gene transcription, and protein expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the log of this compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
Principle: This biochemical assay directly measures the ligand-dependent interaction between the PPARα LBD and a coactivator peptide. It provides direct evidence of the conformational change required for coactivator binding.
Methodology:
-
Reagent Preparation: Prepare assay buffer and serial dilutions of this compound. The core reagents are:
-
GST- or His-tagged PPARα-LBD protein.
-
A biotinylated peptide derived from a coactivator protein (e.g., SRC-1).
-
Europium (Eu³⁺)-labeled anti-tag antibody (donor fluorophore).
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore).
-
-
Assay Assembly: In a low-volume 384-well plate, combine the PPARα-LBD, the coactivator peptide, and the test compound (this compound).
-
Incubation: Incubate at room temperature for 1 hour to allow the ligand to bind to the receptor and for the receptor-coactivator interaction to reach equilibrium.
-
Detection: Add the Eu³⁺-labeled antibody and Streptavidin-APC and incubate for another 1-2 hours.
-
TR-FRET Reading: Read the plate on a TR-FRET-capable plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the acceptor signal to the donor signal. A high ratio indicates proximity of the donor and acceptor, signifying that this compound has successfully promoted the recruitment of the coactivator peptide to the PPARα-LBD. Plot the ratio against compound concentration to determine the EC₅₀.
Protocol 3: Target Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)
Principle: This assay validates that receptor activation and coactivator recruitment translate into the intended biological outcome: the transcriptional regulation of known PPARα target genes in a relevant cell type.
Methodology:
-
Cell Culture and Treatment: Culture human hepatocytes (e.g., HepG2 cells) to confluence. Treat the cells with this compound at a concentration determined from the reporter assay (e.g., 10 µM) and a vehicle control for a specified time (e.g., 24 hours).[25]
-
RNA Isolation: Harvest the cells and isolate total RNA using a silica-column-based kit or TRIzol reagent. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT)s.
-
Quantitative PCR: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix. Include primers specific for PPARα target genes (e.g., CPT1, ACOX1, APOA1) and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Thermal Cycling: Run the reactions on a real-time PCR instrument.
-
Data Analysis: Determine the quantification cycle (Cq) for each gene. Calculate the relative change in gene expression using the ΔΔCq method. A significant increase in the mRNA levels of target genes in this compound-treated cells compared to control cells confirms the drug's downstream transcriptional activity.
Conclusion
The mechanism of action of this compound is a well-defined paradigm of nuclear receptor agonism. Through its direct binding and activation of PPARα, it initiates a precise and powerful transcriptional program that comprehensively remodels lipid and lipoprotein metabolism while simultaneously dampening inflammatory signaling pathways. This dual action on metabolism and inflammation underscores its therapeutic value in reducing cardiovascular risk associated with dyslipidemia. The experimental methodologies outlined here provide a robust framework for researchers to probe this pathway, enabling the discovery and characterization of novel PPARα modulators for the next generation of metabolic therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. droracle.ai [droracle.ai]
- 6. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, this compound, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Articles [globalrx.com]
- 17. karger.com [karger.com]
- 18. This compound | C17H15ClO4 | CID 64929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Fenofibrate reduces intestinal cholesterol absorption via PPARalpha-dependent modulation of NPC1L1 expression in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The PPAR Alpha gene is associated with triglyceride, low-density cholesterol, and inflammation marker response to fenofibrate intervention: The GOLDN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 22. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anti-inflammatory role of fenofibrate in treating diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anti-inflammatory role of fenofibrate in treating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fenofibrate modifies transaminase gene expression via a peroxisome proliferator activated receptor alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenofibric Acid: A Technical Guide to the Active Metabolite of Fenofibrate for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of fenofibric acid, the pharmacologically active metabolite of the prodrug fenofibrate. Fenofibrate is a widely prescribed third-generation fibric acid derivative used in the management of dyslipidemia, particularly hypertriglyceridemia.[1][2][3] Its therapeutic effects are not exerted by the parent compound but by this compound, which is rapidly formed post-administration through hydrolysis. This guide delves into the molecular mechanism of this compound, centered on its role as a potent agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). We will explore its detailed pharmacokinetic and pharmacodynamic profiles, clinical efficacy, established analytical methodologies for its quantification, and critical considerations for drug development, including drug-drug interactions. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals engaged in lipid research and pharmaceutical development.
From Prodrug to Active Moiety: The Bioactivation of Fenofibrate
Fenofibrate itself is a pharmacologically inert prodrug.[4][5] This design is a key pharmaceutical strategy to enhance the drug's oral bioavailability and formulation characteristics, as fenofibrate is a highly lipophilic compound that is virtually insoluble in water.[1][2] Upon oral administration, fenofibrate is well absorbed from the gastrointestinal tract and is immediately and completely hydrolyzed by tissue and plasma esterases, such as carboxylesterase 1, to its active form, this compound.[4][5][6][7] No unchanged fenofibrate is detectable in the plasma, underscoring the efficiency of this conversion.[7][8]
The development of various formulations, including micronized, nanoparticle, and hydrophilic choline salt versions, has aimed to improve the dissolution and absorption of fenofibrate, thereby ensuring consistent and efficient delivery of this compound to the systemic circulation.[1][2][9] Newer nanoparticle and choline salt formulations, in particular, exhibit higher bioavailability and can be taken without regard to meals, unlike earlier versions that required co-administration with food to maximize absorption.[1][2][9]
Caption: Metabolic activation of fenofibrate to this compound.
Molecular Mechanism of Action: PPARα Agonism
The primary mechanism through which this compound exerts its lipid-modifying effects is the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[5][10][11] PPARα is a ligand-activated nuclear transcription factor that plays a pivotal role in regulating the expression of genes involved in lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation.[10][11][12]
The PPARα Signaling Pathway:
-
Ligand Binding: this compound enters hepatocytes and binds to the PPARα receptor in the cytoplasm.
-
Heterodimerization: This binding event induces a conformational change in PPARα, causing it to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[13][14]
-
DNA Binding: The activated PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[10][14]
-
Gene Transcription Modulation: This binding modulates the transcription of numerous genes, leading to the following key downstream effects:
-
Increased Lipolysis: Upregulation of lipoprotein lipase (LPL) gene expression and downregulation of its inhibitor, apolipoprotein C-III (ApoC-III). This enhances the clearance of triglyceride-rich particles like very-low-density lipoproteins (VLDL).[4][5][7]
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in hepatic fatty acid uptake and beta-oxidation, which reduces the substrate available for triglyceride synthesis.[10][11][15]
-
Increased HDL Synthesis: Increased expression of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the primary protein components of high-density lipoprotein (HDL), leading to higher circulating HDL cholesterol levels.[5][7][11]
-
Modified LDL Particles: A shift in low-density lipoprotein (LDL) particles from small, dense, highly atherogenic particles to larger, more buoyant particles that are more readily cleared.[5][7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of Currently Available Fenofibrate and this compound Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound/Fenofibrate Monograph for Professionals - Drugs.com [drugs.com]
- 5. droracle.ai [droracle.ai]
- 6. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. tandfonline.com [tandfonline.com]
- 9. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 12. The PPAR Alpha gene is associated with triglyceride, low-density cholesterol, and inflammation marker response to fenofibrate intervention: The GOLDN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fenofibric Acid's Role in Lipid Metabolism and Dyslipidemia
Abstract
Dyslipidemia, characterized by an atherogenic profile of elevated triglycerides (TG), low high-density lipoprotein cholesterol (HDL-C), and often elevated low-density lipoprotein cholesterol (LDL-C), is a cornerstone of cardiovascular disease (CVD) risk.[1][2][3] Fenofibric acid, the active metabolite of the prodrug fenofibrate, is a potent lipid-modifying agent that plays a crucial role in the management of these lipid abnormalities.[2][4][5] This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the therapeutic effects of this compound. We will dissect its primary mode of action as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist, detail its multifaceted impact on triglyceride and lipoprotein metabolism, present quantitative clinical data, and outline key experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this compound's role in correcting dyslipidemia.
The Central Mechanism: PPARα Activation
The pharmacological activity of this compound is fundamentally mediated through its potent agonism of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][6][7] PPARα is a ligand-activated nuclear receptor that functions as a key transcriptional regulator of genes involved in a multitude of lipid and lipoprotein metabolic pathways.[1][8]
The activation sequence is a well-defined molecular cascade:
-
Ligand Binding: this compound, circulating in the plasma, enters hepatocytes and other target cells and binds to the ligand-binding domain of PPARα.[9][10]
-
Conformational Change & Heterodimerization: This binding induces a conformational change in the PPARα receptor, causing it to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[8]
-
PPRE Binding & Gene Transcription: The activated PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4][8]
-
Modulation of Gene Expression: This binding recruits co-activator proteins and initiates the transcription of a suite of genes that collectively orchestrate a profound shift in lipid homeostasis, leading to the clinically observed improvements in the lipid profile.[1]
Caption: this compound activation of the PPARα signaling pathway.
Pharmacological Impact on Lipid and Lipoprotein Metabolism
The activation of PPARα by this compound unleashes a coordinated, multi-pronged assault on the dyslipidemic state. The effects can be best understood by examining the impact on each major lipid component.
Triglyceride Reduction: A Three-Pronged Approach
This compound's most pronounced effect is a significant reduction in plasma triglycerides, often by 30-50%.[9][11] This is achieved through three primary, synergistic mechanisms:
-
Enhanced Lipolysis of TG-Rich Lipoproteins: this compound upregulates the transcription of the lipoprotein lipase (LPL) gene.[1][7] LPL is the primary enzyme responsible for hydrolyzing triglycerides within circulating chylomicrons and Very-Low-Density Lipoproteins (VLDL), thereby clearing them from the plasma.[12]
-
Suppression of an LPL Inhibitor: Concurrently, it suppresses the hepatic gene expression of apolipoprotein C-III (ApoC-III).[1][7] ApoC-III is a potent inhibitor of LPL activity; its reduction therefore "releases the brakes" on LPL, further enhancing the catabolism of TG-rich lipoproteins.[7][9]
-
Increased Hepatic Fatty Acid Oxidation: PPARα activation stimulates the expression of genes involved in fatty acid uptake and mitochondrial β-oxidation in the liver.[4][5][12] This increased fatty acid burning reduces the substrate availability for the synthesis of new triglycerides, thereby decreasing hepatic VLDL production and secretion.[12]
HDL Cholesterol Elevation
This compound therapy consistently leads to an increase in HDL-C levels, typically in the range of 10-30%.[1][6] This beneficial effect is driven by:
-
Increased Apolipoprotein Synthesis: PPARα activation directly increases the transcription of the major structural proteins of HDL particles, apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II).[1][7][13] This boosts the production of nascent HDL particles.
-
Enhanced Reverse Cholesterol Transport: this compound has been shown to enhance the expression of the ATP-binding cassette transporter A1 (ABCA1) gene.[14][15][16] The ABCA1 transporter is critical for the initial step of reverse cholesterol transport, mediating the efflux of cholesterol from peripheral cells (like macrophages in the arterial wall) to ApoA-I, thus forming HDL.
Modulation of LDL Cholesterol
The effect of this compound on LDL-C concentration can be variable. While it can lower LDL-C by 10-20% in some patients, its more significant contribution is the qualitative modification of LDL particles.[1][11] PPARα activation promotes a shift from small, dense, highly atherogenic LDL particles to larger, more buoyant LDL particles.[9][10][13] These larger particles are less susceptible to oxidation and are cleared more rapidly from circulation, which is considered a cardioprotective effect.[10][13]
Caption: this compound's multifaceted effects on lipid metabolism pathways.
Quantitative Efficacy from Clinical Trials
The mechanistic actions of this compound translate into robust and clinically significant improvements in the lipid profiles of patients with dyslipidemia. Data from numerous phase III clinical trials, both as monotherapy and in combination with statins, have consistently demonstrated its efficacy.[17][18][19]
| Lipid Parameter | Monotherapy Efficacy (% Change) | Combination Therapy (with Statin) Efficacy (% Change) | Source(s) |
| Triglycerides (TG) | ↓ 30% to 50% | ↓ 44% to 50% | [6][9][11][20] |
| HDL Cholesterol (HDL-C) | ↑ 10% to 30% | ↑ 20% to 21% | [1][6][20] |
| LDL Cholesterol (LDL-C) | ↓ 10% to 20% | ↓ 37% to 39% (similar to statin alone) | [1][11][20] |
| Non-HDL Cholesterol | Significant Decrease | ↓ 51% | [1][11] |
| Apolipoprotein B (ApoB) | Significant Decrease | Significant Decrease | [1][17] |
Note: Efficacy ranges are approximate and can vary based on baseline lipid levels, patient population, and specific statin used in combination therapy.
Key Experimental Methodologies
Validating the mechanisms and quantifying the effects of this compound require robust experimental protocols. Below are outlines for two fundamental assays.
Protocol: In Vitro Quantification of ApoA-IV mRNA Induction in HepG2 Cells
This protocol is designed to validate the effect of this compound on the gene expression of an apolipoprotein in a relevant human liver cell line. This compound has been shown to cause a strong, dose-dependent increase in apolipoprotein A-IV (apoA-IV) mRNA levels in HepG2 cells.[21]
Objective: To quantify the change in apoA-IV mRNA levels in HepG2 cells following treatment with this compound.
Methodology:
-
Cell Culture: Culture human hepatoma (HepG2) cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics at 37°C in a 5% CO₂ incubator.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 50 mM) of this compound in dimethyl sulfoxide (DMSO) due to its poor aqueous solubility.[22]
-
Treatment: Seed HepG2 cells in 6-well plates. Once they reach 70-80% confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 100 µM). Include a vehicle control group treated with the same final concentration of DMSO (typically <0.1%).[22] Incubate for 24 hours.
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. Use primers specific for human apoA-IV and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The reaction mixture should contain cDNA template, forward and reverse primers, and a suitable SYBR Green master mix.
-
Data Analysis: Calculate the relative expression of apoA-IV mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
Protocol: Quantification of this compound in Rat Plasma via HPLC
This protocol provides a framework for determining the pharmacokinetic profile of this compound in an animal model.
Objective: To measure the concentration of this compound in plasma samples over time following oral administration.
Methodology:
-
Sample Collection: Administer this compound or its prodrug, fenofibrate, orally to rats.[23] Collect blood samples via tail vein or cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes. Centrifuge the blood to separate the plasma and store at -80°C until analysis.
-
Standard Curve Preparation: Prepare standard solutions of this compound in blank rat plasma at known concentrations (e.g., 0.03 to 10 µg/mL).[23]
-
Sample Preparation:
-
To 200 µL of plasma sample (or standard), add an internal standard (e.g., sildenafil) to account for extraction variability.[23]
-
Precipitate plasma proteins by adding 400 µL of ice-cold acetonitrile.[22]
-
Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
HPLC Analysis:
-
System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reverse-phase column is commonly used.[22]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% phosphoric acid).[22]
-
Detection: Set the UV detector to a wavelength with strong absorbance for this compound, typically around 286 nm.[22]
-
Injection: Inject the reconstituted samples onto the column.
-
-
Data Analysis: Quantify the this compound concentration in the unknown samples by comparing the peak area ratio (this compound/internal standard) to the standard curve generated from the plasma standards.
Safety and Tolerability
While generally well-tolerated, this compound is associated with certain side effects.[24] The most common are gastrointestinal disturbances and headaches.[6][24] A more significant concern is the potential for elevated liver enzymes (transaminases), necessitating regular liver function monitoring.[24][25] Myopathy and, in rare cases, rhabdomyolysis can occur, particularly when co-administered with statins, although the risk is low.[24][26] this compound is contraindicated in patients with severe renal or hepatic impairment and pre-existing gallbladder disease.[25][27]
Conclusion
This compound is a cornerstone in the management of dyslipidemia, particularly for patients with high triglycerides and low HDL-C. Its therapeutic efficacy is a direct result of its function as a potent PPARα agonist, which triggers a cascade of beneficial transcriptional changes. By enhancing the catabolism of triglyceride-rich lipoproteins, boosting HDL synthesis and reverse cholesterol transport, and favorably modifying LDL particle size, this compound comprehensively addresses the key features of the atherogenic lipid profile. A thorough understanding of these molecular mechanisms is essential for researchers and clinicians working to mitigate cardiovascular risk and develop next-generation metabolic therapies.
References
- 1. This compound: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The role of a new formulation of this compound in the treatment of mixed dyslipidemia in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Articles [globalrx.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. tandfonline.com [tandfonline.com]
- 12. Management of dyslipidemias with fibrates, alone and in combination with statins: role of delayed-release this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. ahajournals.org [ahajournals.org]
- 15. This compound, an active form of fenofibrate, increases apolipoprotein A-I-mediated high-density lipoprotein biogenesis by enhancing transcription of ATP-binding cassette transporter A1 gene in a liver X receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Long-term safety and efficacy of this compound in combination with statin therapy for the treatment of patients with mixed dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effects of this compound alone and with statins on the prevalence of metabolic syndrome and its diagnostic components in patients with mixed dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of a new formulation of this compound, ABT-335, co-administered with statins : study design and rationale of a phase III clinical programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. contemporaryobgyn.net [contemporaryobgyn.net]
- 21. This compound modulates the human apolipoprotein A-IV gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. scielo.br [scielo.br]
- 24. What are the side effects of this compound? [synapse.patsnap.com]
- 25. medindia.net [medindia.net]
- 26. goodrx.com [goodrx.com]
- 27. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Fenofibric Acid
Executive Summary
Fenofibric acid, the active metabolite of the prodrug fenofibrate, is a cornerstone therapy for managing dyslipidemia, particularly severe hypertriglyceridemia.[1][2] Its therapeutic efficacy is a direct consequence of its integrated pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides a detailed examination of the molecular mechanisms, disposition, and clinical response associated with this compound. The primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that governs the transcription of numerous genes involved in lipid and lipoprotein metabolism.[3][4] Understanding the journey of this compound—from absorption influenced by food and formulation to its ultimate elimination—is critical for optimizing dosing strategies and ensuring patient safety, especially in special populations such as those with renal impairment.[1][5]
Introduction: The Clinical Context of Dyslipidemia
Dyslipidemia, characterized by elevated levels of triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and apolipoprotein B (Apo B), coupled with low levels of high-density lipoprotein cholesterol (HDL-C), is a major risk factor for atherosclerotic cardiovascular disease.[2] While statins are the primary intervention for lowering LDL-C, residual cardiovascular risk often remains, partly due to other lipid abnormalities.[6] this compound addresses this residual risk by primarily targeting triglyceride-rich lipoproteins.[2][7] It is the active moiety responsible for the therapeutic effects observed after the administration of fenofibrate, which is rapidly hydrolyzed by esterases in the body.[4][8] This guide dissects the science behind how this compound concentration in the body relates to its lipid-modifying effects.
Pharmacodynamics (PD): The Molecular and Physiological Impact
The pharmacodynamic effects of this compound are centered on its role as a potent agonist of PPARα.[3][9]
Primary Mechanism of Action: PPARα Agonism
PPARα is a ligand-activated transcription factor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[10] The activation of PPARα by this compound initiates a cascade of events that profoundly alters lipid metabolism:[3][4]
-
Heterodimerization: Upon binding to this compound, PPARα undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR).[11][12][13]
-
DNA Binding: This PPARα-RXR complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[13]
-
Gene Transcription Modulation: This binding regulates the transcription of genes involved in nearly every aspect of lipid handling.[3][7]
Key Downstream Effects of PPARα Activation:
-
Increased Lipolysis: Upregulates the expression of lipoprotein lipase (LPL), the primary enzyme that hydrolyzes triglycerides from circulating VLDL and chylomicrons.[7][8]
-
Reduced VLDL Production: Decreases the production of apolipoprotein C-III (apoC-III), an inhibitor of LPL, further enhancing triglyceride clearance.[7][8]
-
Increased Fatty Acid Oxidation: Stimulates the uptake and beta-oxidation of fatty acids in the liver, reducing their availability for triglyceride synthesis.[3][4]
-
Increased HDL Synthesis: Increases the production of apolipoproteins A-I and A-II, the major protein components of HDL, leading to higher HDL-C levels.[4][7]
-
Modified LDL Particles: Promotes a shift from small, dense, atherogenic LDL particles to larger, more buoyant LDL particles, which are more readily cleared from circulation.[7][8]
Mandatory Visualization: PPARα Signaling Pathway
Caption: PPARα activation by this compound and downstream effects.
Additional Pharmacodynamic Effects
Beyond lipid modulation, this compound exhibits other clinically relevant effects:
-
Uric Acid Reduction: It reduces serum uric acid levels by increasing its urinary excretion.[7][8]
-
Anti-inflammatory Properties: It can lower levels of inflammatory markers such as C-reactive protein (CRP) and fibrinogen.[4][8]
Experimental Protocol: In Vitro PPARα Reporter Gene Assay
This assay is fundamental for quantifying the potency of a compound as a PPARα agonist. The causality behind this choice is its direct measurement of the transcriptional activation, which is the core mechanism of this compound.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293 or HepG2) that has been co-transfected with two plasmids: one expressing the human PPARα protein and another containing a luciferase reporter gene downstream of a PPRE sequence.
-
Compound Treatment: Add varying concentrations of this compound (and appropriate controls) to the cell culture wells and incubate for 18-24 hours.
-
Cell Lysis: Lyse the cells to release their contents, including the expressed luciferase enzyme.
-
Luminescence Measurement: Add a luciferase substrate (e.g., luciferin) to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light.
-
Data Analysis: Measure the light output using a luminometer. The intensity of the light is directly proportional to the level of PPARα activation. Plot the luminescence signal against the compound concentration to determine the EC50 (the concentration that elicits 50% of the maximal response).
Pharmacokinetics (PK): The Disposition of this compound
The journey of this compound through the body determines its concentration at the site of action and its duration of effect. Fenofibrate itself is a prodrug; it is not detected in plasma as it is rapidly and completely hydrolyzed to this compound during absorption.[8][9][14]
Absorption
-
Bioavailability and Formulation: Fenofibrate is highly lipophilic and poorly water-soluble, making early formulations dependent on co-administration with food to enhance absorption.[6][15][16] Modern micronized and nanoparticle formulations have significantly improved solubility and bioavailability, with some allowing for dosing without regard to meals.[6][15][16]
-
Food Effect: For older formulations, administration with food can increase absorption by approximately 35%.[7][17] This is attributed to increased bile secretion, which aids in drug solubilization.
-
Time to Peak Concentration (Tmax): Peak plasma concentrations of this compound are typically reached within 6 to 8 hours after oral administration of fenofibrate.[7][8]
Distribution
-
Protein Binding: this compound is extensively bound to plasma proteins, primarily albumin (>99%).[8][18] This high degree of binding limits its volume of distribution and means that only a small fraction of the drug is free to exert its pharmacological effect.
-
Volume of Distribution: The volume of distribution is relatively small, approximately 0.89 L/kg.[18]
Metabolism
-
Primary Pathway: The metabolism of this compound is straightforward. It is not significantly metabolized by cytochrome P450 (CYP) enzymes.[9][14][19] The primary metabolic pathway is conjugation with glucuronic acid to form this compound glucuronide, an inactive metabolite.[8][19][20]
-
Esterase Hydrolysis: The initial conversion of the fenofibrate prodrug to active this compound is rapidly accomplished by tissue and plasma esterases.[8][9]
Mandatory Visualization: Metabolic Pathway of Fenofibrate
Caption: Metabolic conversion of fenofibrate to its active and inactive forms.
Excretion
-
Primary Route: The majority of a dose (approximately 60-88%) is excreted in the urine, primarily as the inactive this compound glucuronide conjugate.[7][18][19]
-
Fecal Excretion: A smaller portion (around 25%) is eliminated in the feces.[7][18][19]
-
Half-Life (t½): The elimination half-life of this compound is approximately 20 hours, which supports a once-daily dosing regimen.[1]
-
Renal Impairment: Because excretion is primarily renal, the clearance of this compound is significantly reduced in patients with impaired renal function.[1][5] This necessitates dose adjustments to avoid drug accumulation and potential toxicity.[5][21]
Data Presentation: Summary of Pharmacokinetic Parameters
| Parameter | Value | Key Insights |
| Bioavailability | Formulation dependent | Improved with micronized/nanoparticle forms; enhanced with food for older formulations.[6][22] |
| Tmax (Time to Peak) | 6 - 8 hours | Relatively slow absorption.[7][8] |
| Protein Binding | > 99% (to albumin) | High binding restricts distribution and potential for displacement interactions.[8][18] |
| Metabolism | Hydrolysis, Glucuronidation | Not dependent on CYP450 enzymes, reducing risk of many metabolic drug interactions.[9][19] |
| Elimination Half-life | ~20 hours | Suitable for once-daily dosing.[1] |
| Route of Excretion | ~60% Urine, 25% Feces | Primarily renal; dose adjustment is critical in renal dysfunction.[7][19] |
Experimental Protocol: Bioanalytical Quantification by LC-MS/MS
To establish a PK profile, one must accurately measure drug concentrations in biological matrices. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and specificity. This protocol is a self-validating system through the use of an internal standard and quality controls.
Methodology:
-
Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard (IS) (e.g., a stable isotope-labeled version of this compound). The IS is crucial as it corrects for variability during sample processing and analysis.
-
Perform protein precipitation by adding a solvent like acetonitrile to crash out plasma proteins.
-
Centrifuge the sample and collect the supernatant.
-
-
Chromatographic Separation (LC):
-
Detection (MS/MS):
-
The column eluent is introduced into the mass spectrometer.
-
Utilize electrospray ionization (ESI) in negative mode.
-
Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both this compound and the IS (Selected Reaction Monitoring - SRM). This provides high specificity.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the IS against the calibration curve.
-
Include Quality Control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the analytical run.[23]
-
PK/PD Relationship and Clinical Implications
The therapeutic effect of this compound is directly related to its plasma concentration. Steady-state concentrations are typically achieved within 5-9 days of consistent dosing.[7][18]
Dose-Response Relationship
Clinical studies demonstrate a clear dose-dependent reduction in triglycerides and an increase in HDL-C.[1] For example, this compound has been shown to reduce triglyceride levels by up to 40% from baseline.[1]
Considerations in Special Populations
-
Renal Impairment: This is the most critical factor affecting this compound's PK profile. In patients with severe renal impairment (eGFR <30 mL/min/1.73m²), exposure to this compound can increase 2.7-fold.[2] Therefore, the drug is contraindicated in this population, and dose reductions are required for those with mild to moderate impairment.[5][21]
-
Geriatric Population: Elderly patients often have reduced renal function, so dose selection should be based on renal status rather than age alone.[2]
Drug-Drug Interactions
-
Statins: Co-administration with statins can increase the risk of myopathy and rhabdomyolysis, although the risk is lower than with other fibrates like gemfibrozil due to the lack of CYP-mediated interaction.[14][26] Caution is still warranted.
-
Warfarin: this compound can potentiate the effects of oral anticoagulants like warfarin, likely by displacing it from protein binding sites and inhibiting its metabolism.[26][27] Close monitoring of PT/INR is essential.[26]
-
Bile Acid Sequestrants: Drugs like cholestyramine can decrease the absorption of this compound. Dosing should be separated by at least 1 hour before or 4-6 hours after the sequestrant.[19][28]
Conclusion
This compound's clinical utility in dyslipidemia is firmly grounded in its well-defined pharmacodynamic and pharmacokinetic properties. Its potent activation of PPARα provides a robust mechanism for improving atherogenic lipid profiles. The drug's metabolic pathway, which avoids the CYP450 system, offers a favorable profile for certain drug combinations. However, its reliance on renal excretion is a critical consideration, mandating careful patient selection and dose management, particularly in individuals with any degree of renal impairment. Future research may focus on novel formulations to further enhance bioavailability and on pharmacogenomic markers to predict patient response and risk.
References
- 1. Articles [globalrx.com]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. A Review of Currently Available Fenofibrate and this compound Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. fenofibrate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. A Review of Currently Available Fenofibrate and this compound Formulations | Ling | Cardiology Research [cardiologyres.org]
- 16. researchgate.net [researchgate.net]
- 17. A mechanism-based pharmacokinetic model of fenofibrate for explaining increased drug absorption after food consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- 20. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
- 22. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 23. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite this compound in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite this compound in rat plasma: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 26. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 27. The effect of this compound on the pharmacokinetics and pharmacodynamics of warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
An In-depth Technical Guide to Fenofibric Acid's Effects on Lipoprotein Metabolism
<_>
Introduction
Fenofibric acid, the active metabolite of the prodrug fenofibrate, is a cornerstone in the management of dyslipidemia, a condition characterized by abnormal lipid levels in the bloodstream.[1][2][3] As a member of the fibrate class of drugs, its primary therapeutic role is to correct atherogenic lipid profiles, which are significant risk factors for cardiovascular disease.[1][2] This guide provides a comprehensive technical overview of the multifaceted effects of this compound on lipoprotein metabolism, intended for researchers, scientists, and drug development professionals. We will delve into its core mechanism of action, its specific impacts on various lipoprotein classes, and the established methodologies for evaluating these effects.
Core Mechanism of Action: PPARα Agonism
This compound exerts its profound effects on lipid metabolism primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][4][5][6] PPARα is a nuclear receptor that functions as a ligand-activated transcription factor, playing a crucial role in the regulation of genes involved in lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation.[2][4][7]
Upon entering the cell, this compound binds to and activates PPARα. This ligand-receptor complex then forms a heterodimer with the Retinoid X Receptor (RXR). The PPARα/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[7] This binding event modulates the transcription of a suite of genes, leading to the downstream effects on lipoprotein metabolism.
Caption: this compound's core mechanism of action via PPARα activation.
Impact on Triglyceride-Rich Lipoproteins (TRLs): VLDL and Remnants
The most pronounced effect of this compound is the substantial reduction of plasma triglycerides (TGs), primarily by targeting Very-Low-Density Lipoproteins (VLDL) and their remnants.[8][9] This is achieved through a dual mechanism: enhanced catabolism and reduced production of TRLs.
Enhanced Catabolism of TRLs
This compound significantly increases the expression and activity of lipoprotein lipase (LPL), the key enzyme responsible for hydrolyzing triglycerides in circulating VLDL and chylomicrons.[1][3][5][6] This is a direct consequence of PPARα activation leading to increased transcription of the LPL gene.[10]
Furthermore, this compound decreases the hepatic expression of Apolipoprotein C-III (ApoC-III), a potent inhibitor of LPL activity.[1][2][3][4] By reducing ApoC-III levels, the inhibitory brake on LPL is released, further promoting the efficient clearance of TRLs from the circulation.[2][3]
Reduced Hepatic Production of VLDL
PPARα activation by this compound stimulates the hepatic uptake and β-oxidation of fatty acids.[2][6][11] This increased fatty acid catabolism reduces the availability of substrates for triglyceride synthesis in the liver, thereby decreasing the assembly and secretion of VLDL particles.[6][8]
Modulation of Low-Density Lipoprotein (LDL) Metabolism
The effect of this compound on LDL cholesterol (LDL-C) levels can be variable.[12] However, it consistently induces a beneficial shift in the LDL particle profile, moving from small, dense, atherogenic LDL particles to larger, more buoyant LDL particles.[4][13] These larger LDL particles have a greater affinity for the LDL receptor, leading to their more rapid catabolism.[12][13]
In hypertriglyceridemic states, the catabolism of LDL can be accelerated through non-receptor-mediated pathways.[14] Fenofibrate therapy has been shown to correct this hypercatabolism, reducing receptor-independent clearance and increasing the net amount of LDL cleared by the receptor-mediated pathway.[14]
Effects on High-Density Lipoprotein (HDL) and Reverse Cholesterol Transport
This compound consistently increases High-Density Lipoprotein cholesterol (HDL-C) levels.[1][2] This effect is mediated by several PPARα-dependent mechanisms:
-
Increased Apolipoprotein Production: this compound upregulates the hepatic expression of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the primary protein constituents of HDL particles.[1][4][8][13] Studies in human hepatocytes have shown that this compound increases both the secretion and mRNA levels of ApoA-I and ApoA-II.[15][16]
-
Enhanced Reverse Cholesterol Transport: PPARα activation may improve HDL function, including its role in reverse cholesterol transport, the process of removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion.[8] this compound has been shown to increase the expression of ABCA1, a key transporter involved in the initial step of cholesterol efflux from cells to lipid-poor ApoA-I.[12][17]
Summary of Clinical Effects on Lipid Profiles
The multifaceted actions of this compound translate into a comprehensive improvement of the lipid profile.
| Lipid Parameter | Effect of this compound | Approximate Change |
| Triglycerides (TG) | Significant Decrease | 30-50% reduction[18] |
| VLDL Cholesterol (VLDL-C) | Significant Decrease | Reduction of 38.9% in some studies[19] |
| LDL Cholesterol (LDL-C) | Variable (Decrease) | 5.5% to 15.7% reduction[12] |
| HDL Cholesterol (HDL-C) | Increase | 10-20% increase |
| Apolipoprotein B (ApoB) | Decrease | 15.2% to 20.1% reduction[12] |
| Apolipoprotein A-I (ApoA-I) | Increase | Significant increase[4] |
| Apolipoprotein A-II (ApoA-II) | Increase | Significant increase[4] |
| Non-HDL Cholesterol | Decrease | 16.2% to 21.0% reduction[12] |
Note: The magnitude of the effect can vary depending on baseline lipid levels and patient characteristics.
Experimental Protocols for Assessing this compound's Effects
To rigorously evaluate the impact of this compound on lipoprotein metabolism, a combination of in vitro and in vivo experimental approaches is employed.
In Vitro Assay: Measurement of Lipoprotein Lipase (LPL) Activity
A key mechanism of this compound is the enhancement of LPL activity. This can be quantified using a fluorometric assay.
Principle: This assay utilizes a fluorogenic triglyceride analog that is non-fluorescent when intact. Upon hydrolysis by LPL, a fluorescent product is released, and the increase in fluorescence is proportional to LPL activity.[20][21]
Step-by-Step Methodology:
-
Sample Preparation: Prepare plasma, serum, or cell lysate samples. Maintain all samples and standards at 4°C during preparation.
-
Standard Curve Preparation: Prepare a standard curve using a provided LPL enzyme standard.
-
Assay Plate Setup: Add diluted LPL standards and samples to a 96-well fluorescence microtiter plate in duplicate.
-
Substrate Addition: Add the diluted LPL fluorometric substrate to each well and mix thoroughly.
-
Incubation: Cover the plate to protect from light and incubate for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution to each well.
-
Fluorescence Measurement: Read the fluorescence intensity using a fluorescence microplate reader at an excitation wavelength of 480-485 nm and an emission wavelength of 515-525 nm.[21]
-
Data Analysis: Calculate LPL activity in the samples by comparing their fluorescence readings to the standard curve.
Caption: Workflow for the fluorometric measurement of LPL activity.
Ex Vivo Analysis: HDL Particle Sizing and Quantification
To assess the impact of this compound on HDL particle size and number, various analytical techniques can be employed.
Methods for HDL Particle Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This high-throughput technique measures the NMR signal from the methyl groups of lipids within lipoprotein particles to determine their size and concentration.[22][23][24] It can classify HDL into large, medium, and small subclasses.[22][25]
-
Ion Mobility: This method separates particles based on their size and charge in the gas phase, providing a direct measurement of particle number in different size bins.[26]
-
Gradient Gel Electrophoresis (GGE): This technique separates HDL particles based on their size as they migrate through a polyacrylamide gel with a pore size gradient.[22][23]
-
2D Gel Electrophoresis: This method provides a more detailed separation, first by charge and then by size, allowing for the identification of various HDL subspecies.[22][26]
-
Vertical Auto Profile (VAP): This is an ultracentrifugation-based method that separates lipoproteins by their density.[26]
General Workflow for HDL Particle Analysis (using NMR as an example):
-
Sample Collection: Collect plasma or serum samples from subjects before and after treatment with this compound.
-
Sample Preparation: Prepare samples according to the specific requirements of the NMR platform.
-
NMR Analysis: Acquire proton NMR spectra of the samples.
-
Data Deconvolution: Use specialized algorithms to deconvolve the lipid methyl signal to quantify the concentration of different HDL subclasses (large, medium, and small).
-
Comparative Analysis: Compare the HDL particle size distribution and concentration before and after treatment to determine the effect of this compound.
Pharmacokinetics and Metabolism
Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the body to its active metabolite, this compound.[3][4][13] Peak plasma concentrations of this compound are typically reached within 6-8 hours after oral administration.[4][13] The primary route of elimination is through glucuronidation in the liver, followed by renal excretion.[4][11] The major UGT isoenzymes involved in the glucuronidation of this compound are UGT2B7, UGT1A9, and UGT1A3.[27][28]
Conclusion
This compound's intricate effects on lipoprotein metabolism are orchestrated through its primary action as a PPARα agonist. By modulating the expression of a wide array of genes involved in lipid handling, it effectively reduces atherogenic triglyceride-rich lipoproteins, promotes a favorable shift in LDL particle size, and increases protective HDL cholesterol levels. A thorough understanding of these mechanisms, coupled with robust experimental methodologies, is essential for the continued development and optimization of therapies targeting dyslipidemia and associated cardiovascular risk.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Articles [globalrx.com]
- 6. Management of dyslipidemias with fibrates, alone and in combination with statins: role of delayed-release this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PPAR Alpha gene is associated with triglyceride, low-density cholesterol, and inflammation marker response to fenofibrate intervention: The GOLDN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Fenofibrate reduces low density lipoprotein catabolism in hypertriglyceridemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. infoscience.epfl.ch [infoscience.epfl.ch]
- 16. Fibrates increase human apolipoprotein A-II expression through activation of the peroxisome proliferator-activated receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Review of Time Courses and Predictors of Lipid Changes with this compound-Statin Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. High density lipoproteins: Measurement techniques and potential biomarkers of cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Review of Laboratory Methods to Determine HDL and LDL Subclasses and Their Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantification of HDL particle number (HDL-P) by proton NMR: Don’t believe the numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. researchgate.net [researchgate.net]
- 27. In Vitro Glucuronidation of this compound by Human UDP-Glucuronosyltransferases and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Beyond the Canonical Pathway: A Technical Guide to the Non-PPARα Molecular Targets of Fenofibric Acid
This guide provides an in-depth exploration of the molecular mechanisms of fenofibric acid that extend beyond its classical activity as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist. For researchers, scientists, and drug development professionals, understanding these alternative pathways is critical for elucidating the full therapeutic potential and pleiotropic effects of this widely used lipid-lowering agent.
Introduction: A Paradigm Shift in Understanding Fenofibrate's Action
Fenofibrate, and its active metabolite this compound, have long been mainstays in the management of dyslipidemia.[1] Their primary mechanism of action is attributed to the activation of PPARα, a nuclear receptor that governs the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism.[2][3][4] However, a growing body of evidence reveals that the therapeutic benefits of this compound, particularly its anti-inflammatory, vasculoprotective, and metabolic regulatory effects, cannot be solely attributed to PPARα activation.[5] This guide delves into the key molecular targets and signaling pathways that operate independently of PPARα, offering a more nuanced and comprehensive understanding of this compound's pharmacology.
Section 1: AMP-Activated Protein Kinase (AMPK) Modulation: A Context-Dependent Interplay
AMPK is a crucial cellular energy sensor that plays a central role in metabolic regulation. The interaction of this compound with the AMPK pathway is complex and appears to be highly dependent on the cellular context and the form of the drug administered.
Activation of AMPK in Endothelial Cells
In human umbilical vein endothelial cells (HUVECs), fenofibrate has been shown to activate AMPK, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser-1177 and subsequent production of nitric oxide (NO).[6][7] This effect is significant as it contributes to the vasoprotective properties of fenofibrate and is independent of PPARα activation.[6][7] The activation of AMPK by fenofibrate in the endothelium is a rapid, non-transcriptional event.[6]
The Prodrug vs. Active Metabolite Dichotomy in Hepatocytes
Conversely, studies in rat hepatoma-derived H4IIE cells have demonstrated that unmetabolized fenofibrate, but not its active metabolite this compound, activates AMPK.[8][9] This activation leads to a decrease in the expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in hepatic gluconeogenesis.[9] This suggests that the parent drug may have distinct biological activities before its conversion to this compound, particularly within the liver where this conversion primarily occurs.[8][9]
Suppression of Pro-inflammatory AMPK Activation
In a disease-relevant context, such as diabetic macular edema, this compound has been found to prevent the disruption of the retinal pigment epithelium (RPE) induced by interleukin-1β (IL-1β) by suppressing the activation of AMPK.[10] This indicates that in certain inflammatory conditions, this compound may exert its beneficial effects by dampening, rather than activating, AMPK signaling.
Experimental Workflow: Assessing AMPK Phosphorylation in Endothelial Cells
This protocol outlines the key steps to determine the effect of this compound on AMPK activation in endothelial cells via Western blot analysis of phosphorylated AMPK.
References
- 1. Statins and fibrate target ClC-1 – from side effects to CLC pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. Role of thioredoxin-interacting protein in mediating endothelial dysfunction in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Thioredoxin-interacting protein: A new therapeutic target in bone metabolism disorders? [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fenofibrate activates AMPK and increases eNOS phosphorylation in HUVEC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unmetabolized fenofibrate, but not this compound, activates AMPK and inhibits the expression of phosphoenolpyruvate carboxykinase in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 10. This compound prevents retinal pigment epithelium disruption induced by interleukin-1β by suppressing AMP-activated protein kinase (AMPK) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In-Vitro Characterization of Fenofibric Acid
Executive Summary
Fenofibric acid is the active metabolite of the prodrug fenofibrate, a widely prescribed lipid-lowering agent of the fibrate class.[1][2] Its primary therapeutic effects—reducing triglycerides and elevating high-density lipoprotein (HDL) cholesterol—are mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3][4] A comprehensive in-vitro characterization is fundamental to understanding its pharmacological profile, metabolic fate, and potential liabilities, thereby guiding preclinical and clinical development. This guide provides a detailed framework for the essential in-vitro assays required to build a robust pharmacological profile of this compound, grounded in field-proven methodologies and scientific rationale.
Foundational Physicochemical Properties
Before commencing any biological assays, a thorough understanding of this compound's physicochemical properties is paramount. These parameters dictate its behavior in aqueous assay buffers, its interaction with biological membranes, and the selection of appropriate analytical techniques. This compound is characterized as a poorly soluble, weak acid drug.[5][6] Its solubility is pH-dependent, being relatively poor at gastric pH but increasing in the more neutral pH of the intestine and standard buffer systems.[5][7][8]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₇H₁₅ClO₄ | [9][10] |
| Molecular Weight | 318.75 g/mol | [9][11] |
| Appearance | White to off-white crystalline powder | [7][9][11] |
| pKa | ~4.0 | [5][6] |
| log P | 3.85 | [5][6] |
| Aqueous Solubility | Insoluble in water; ~1.16 mg/mL at pH 6.8 | [5][6][9] |
| Organic Solubility | Soluble in DMSO, ethanol, methanol |[10][11] |
Causality Behind the Data: The low pKa and high logP classify this compound as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[12] This knowledge is critical; for instance, stock solutions for in-vitro assays should be prepared in an organic solvent like DMSO, and the final concentration of the solvent in the assay medium must be kept low (typically <0.5%) to avoid artifacts.[10]
Primary Pharmacodynamics: PPARα Activation
The cornerstone of this compound's mechanism is its function as a PPARα agonist.[1][3][13] PPARs are nuclear receptors that, upon ligand activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription.[1][14] Activation of PPARα leads to increased expression of genes involved in fatty acid oxidation and lipoprotein metabolism (e.g., lipoprotein lipase, apoA-I, apoA-II) and decreased expression of inhibitors like apoC-III.[2][13]
References
- 1. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. Comparative In Vitro and In Vivo Evaluation of this compound as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. drugs.com [drugs.com]
- 8. Safety and pharmacokinetic comparison between this compound 135 mg capsule and 110 mg enteric-coated tablet in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 42017-89-0 [chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound CAS 42017-89-0 - Pharmaceutical Grade at Best Price [rhythmchemicals.in]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. PPAR alpha Transcription Factor Assay Kit (ab133107) | Abcam [abcam.com]
A Technical Guide to Fenofibric Acid's Impact on Gene Expression via PPARα Activation
Executive Summary
Fenofibric acid, the active metabolite of the prodrug fenofibrate, is a potent lipid-regulating agent whose therapeutic effects are fundamentally driven by the modulation of gene expression.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity, focusing on its role as an agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). We detail the downstream transcriptional events, outline a comprehensive, field-proven experimental workflow for characterizing these changes using RNA-sequencing (RNA-Seq) and quantitative PCR (qPCR), and provide a framework for data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the genomic impact of PPARα agonists.
Introduction: From Systemic Effect to Genomic Cause
Fenofibrate has been a clinical cornerstone for managing dyslipidemia, a condition characterized by elevated triglycerides and low high-density lipoprotein (HDL) cholesterol.[1][2] The orally administered fenofibrate is rapidly hydrolyzed by tissue and plasma esterases into its active form, this compound.[1][3] The primary therapeutic action of this compound is not enzymatic inhibition but rather the sophisticated regulation of a vast network of genes controlling lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation.[4][5][6] This regulation is mediated almost entirely through its function as a potent agonist of PPARα, a ligand-activated nuclear transcription factor.[1][5][7] Understanding the precise changes in the transcriptome—the complete set of RNA transcripts—is therefore paramount to fully elucidating its mechanism of action and discovering potential new therapeutic applications.
The Core Mechanism: PPARα Signaling Pathway
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that function as critical sensors for lipids, regulating their metabolism and storage.[8] this compound's pharmacological activity is centered on the activation of the PPARα isoform, which is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and kidney.[8][9]
The activation cascade proceeds as follows:
-
Ligand Binding: this compound, a synthetic ligand, enters the cell and binds to the ligand-binding domain (LBD) of PPARα in the cytoplasm or nucleus.[1][5]
-
Conformational Change & Heterodimerization: This binding event induces a conformational change in the PPARα protein, causing it to dissociate from co-repressor proteins.[10] It then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[1][11]
-
PPRE Binding: The activated PPARα-RXR heterodimer translocates into the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of its target genes.[1][11]
-
Transcriptional Regulation: Upon binding to a PPRE, the complex recruits a suite of co-activator proteins, which initiates the transcription of downstream target genes, thereby altering the cell's protein expression profile and metabolic function.[10]
Key Gene Targets and Affected Biological Pathways
The activation of PPARα by this compound orchestrates a global shift in the cellular transcriptome, primarily aimed at increasing fatty acid catabolism and reducing inflammation.
Table 1: Key Gene Targets Regulated by this compound via PPARα | Gene Symbol | Gene Name | Function | Expected Regulation | | :--- | :--- | :--- | :--- | | Lipid Metabolism & Transport | | LPL | Lipoprotein Lipase | Hydrolyzes triglycerides in lipoproteins.[3][12] | Upregulated | | APOA1 / APOA2 | Apolipoprotein A1/A2 | Major protein components of HDL ("good cholesterol").[5][7] | Upregulated | | APOA5 | Apolipoprotein A5 | Potent modulator of plasma triglyceride levels.[13] | Upregulated | | APOC3 | Apolipoprotein C3 | Inhibitor of lipoprotein lipase; high levels are pro-atherogenic.[3][12] | Downregulated | | ABCA1 | ATP Binding Cassette Transporter A1 | Mediates cholesterol efflux to form HDL.[14][15] | Upregulated | | Fatty Acid Oxidation (β-oxidation) | | ACOX1 | Acyl-CoA Oxidase 1 | First and rate-limiting enzyme of the peroxisomal β-oxidation pathway.[13][16] | Upregulated | | CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting enzyme for mitochondrial β-oxidation.[13] | Upregulated | | Inflammation | | NFKB1 | Nuclear Factor Kappa B Subunit 1 | Master regulator of inflammatory gene expression.[17] | Transcriptionally Repressed | | IL6 | Interleukin 6 | Pro-inflammatory cytokine.[13] | Downregulated | | TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine. | Downregulated |
Experimental Workflow for Profiling Gene Expression
A robust and reproducible workflow is essential for accurately characterizing the transcriptomic effects of this compound. This section provides a validated, step-by-step methodology from experimental design to data generation.
Causality in Experimental Design
-
Model System Selection: Human hepatocellular carcinoma cells (e.g., HepG2) are a widely accepted model. They are of human liver origin, express functional PPARα, and exhibit lipid metabolism pathways relevant to this compound's mechanism.
-
Dose-Response Rationale: A dose-response study is critical to identify the optimal concentration that elicits a robust transcriptional response without inducing cytotoxicity. Concentrations typically range from 10 µM to 100 µM, bracketing the therapeutic plasma concentrations.
-
Time-Course Justification: Gene expression is a dynamic process. A time-course experiment (e.g., 6, 12, 24, 48 hours) is necessary to distinguish between early-response primary target genes and later-response secondary effect genes.
-
Biological Replicates: A minimum of three biological replicates per condition is mandatory. This is not for redundancy but to assess inter-sample variability and provide the statistical power required for differential expression analysis.[18]
Detailed Experimental Protocol: Cell Culture and Treatment
-
Cell Seeding: Plate HepG2 cells in 6-well plates at a density of 0.5 x 10⁶ cells per well. Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C, 5% CO₂.
-
Adherence: Allow cells to adhere and reach 70-80% confluency (approx. 24-48 hours).
-
Preparation of Dosing Solutions: Prepare a 100 mM stock solution of this compound in DMSO. Serially dilute in serum-free media to achieve final desired concentrations (e.g., 0, 10, 25, 50, 100 µM). The '0 µM' sample (vehicle control) must contain the same final concentration of DMSO as the highest drug concentration to control for solvent effects.
-
Cell Treatment: Aspirate the growth medium, wash cells once with Phosphate-Buffered Saline (PBS), and add 2 mL of the appropriate dosing solution to each well.
-
Incubation: Return plates to the incubator for the desired time points (e.g., 24 hours).
RNA Isolation and Quality Control (QC)
Causality: The integrity of the starting RNA is the single most important determinant of high-quality, reliable RNA-Seq data. Degraded RNA will lead to a 3' bias in sequencing reads and inaccurate gene expression quantification.
-
Cell Lysis: After incubation, aspirate the medium and add 1 mL of TRIzol™ Reagent directly to each well. Pipette up and down to lyse the cells.
-
RNA Extraction: Perform RNA extraction according to the TRIzol™ manufacturer's protocol (phase separation with chloroform followed by precipitation with isopropanol).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which could otherwise be amplified and interfere with results.
-
Quality Assessment: Analyze RNA concentration and purity using a NanoDrop spectrophotometer (A260/280 ratio should be ~2.0). Critically, assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system to determine the RNA Integrity Number (RIN). A RIN score ≥ 8 is required to proceed to library preparation.
Transcriptome Profiling: RNA-Sequencing Workflow
Bioinformatic Analysis and Data Validation
Generating data is only the first step. Rigorous bioinformatic analysis is required to extract meaningful biological insights. This process must be followed by orthogonal validation to confirm the results.
The Bioinformatic Data Analysis Pipeline
The analysis pipeline transforms raw sequencing reads into a list of statistically significant, differentially expressed genes.
Trustworthiness: The Self-Validating System of qPCR
Protocol for qPCR Validation:
-
Sample Selection: Use the same high-quality RNA samples that were submitted for RNA-Seq.
-
Gene Selection: Select a panel of genes for validation. This should include highly upregulated genes (e.g., LPL, ACOX1), highly downregulated genes (e.g., APOC3), and at least one gene with no significant change (a negative control).
-
Primer Design: Design and validate qPCR primers for your selected genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA from each sample into complementary DNA (cDNA) using a high-capacity cDNA synthesis kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Run all samples in triplicate.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Data Presentation and Interpretation
The results from RNA-Seq (Log₂ Fold Change) and qPCR (relative fold change from ΔΔCt) should show a strong positive correlation.[20]
Table 2: Hypothetical Validation Data Comparing RNA-Seq and qPCR Results (Data represents expression in 50 µM this compound vs. Vehicle Control at 24h)
| Gene Symbol | RNA-Seq (Log₂ Fold Change) | RNA-Seq (p-adj) | qPCR (Relative Fold Change) | Correlation |
|---|---|---|---|---|
| ACOX1 | 3.58 | 1.2e-15 | 11.5 | Strong |
| LPL | 2.95 | 4.5e-12 | 7.9 | Strong |
| APOC3 | -2.51 | 8.1e-10 | 0.18 (5.5-fold decrease) | Strong |
| RPL13A | 0.05 | 0.92 | 1.08 | No significant change |
Conclusion
This compound exerts its profound effects on lipid metabolism and inflammation by acting as a molecular switch for the PPARα nuclear receptor, initiating a cascade of transcriptional changes. A thorough investigation of its impact on gene expression requires a meticulously planned experimental strategy, combining the discovery power of RNA-sequencing with the targeted validation of qPCR. The workflows and principles detailed in this guide provide a robust framework for researchers to accurately profile these genomic effects, ensuring data integrity and generating trustworthy, actionable insights into the mechanism of this compound and other PPARα agonists.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review of Currently Available Fenofibrate and this compound Formulations | Ling | Cardiology Research [cardiologyres.org]
- 3. Fenofibrate and Derivatives (Professional Patient Advice) - Drugs.com [drugs.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. What is this compound used for? [synapse.patsnap.com]
- 13. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 14. ClinPGx [clinpgx.org]
- 15. This compound, an active form of fenofibrate, increases apolipoprotein A-I-mediated high-density lipoprotein biogenesis by enhancing transcription of ATP-binding cassette transporter A1 gene in a liver X receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of lipid metabolism and gene expression by fenofibrate in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory role of fenofibrate in treating diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rna-seqblog.com [rna-seqblog.com]
- 19. zhiganglu.com [zhiganglu.com]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Anti-inflammatory Properties of Fenofibric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, is primarily recognized for its efficacy in managing dyslipidemia.[1][2] However, a substantial body of research has unveiled its potent anti-inflammatory properties, which are independent of its effects on lipid metabolism.[3][4][5][6] These pleiotropic effects position this compound as a molecule of significant interest for therapeutic intervention in a range of inflammatory and metabolic diseases. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the anti-inflammatory actions of this compound. It details the central role of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) activation and the subsequent inhibition of key pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway. Furthermore, this document serves as a practical resource for the scientific community by providing validated, step-by-step experimental protocols to investigate and quantify these anti-inflammatory effects in a laboratory setting.
The Core Mechanism: PPAR-α Activation
This compound exerts its biological effects primarily by functioning as a potent agonist for Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[2][3][4][5][6][7][8] PPAR-α is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, which plays a pivotal role in regulating the expression of genes involved in lipid metabolism and inflammation.[2][5]
The activation sequence is a cornerstone of its function:
-
Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of PPAR-α in the cytoplasm or nucleus.
-
Heterodimerization: Upon activation, PPAR-α forms a heterodimeric complex with another nuclear receptor, the Retinoid X Receptor (RXR).[2][7]
-
DNA Binding & Gene Regulation: This PPAR-α/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[7][9] This binding event modulates the transcription of a suite of genes, leading to the downstream anti-inflammatory effects.
Inhibition of Pro-inflammatory Signaling Pathways
The primary mechanism by which PPAR-α activation confers an anti-inflammatory state is through the negative regulation of critical pro-inflammatory transcription factors, most significantly, NF-κB.
Transrepression of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of the inflammatory response. In an inactive state, NF-κB dimers (commonly p50/p65) are held in the cytoplasm by an inhibitory protein, IκBα.[10] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκBα is phosphorylated and degraded, allowing the p65 subunit to translocate into the nucleus and initiate the transcription of a wide array of pro-inflammatory genes.[10][11]
This compound disrupts this cascade at multiple points in a PPAR-α-dependent manner:
-
Direct Interaction: Activated PPAR-α can physically bind to the p65 subunit of NF-κB, preventing its binding to DNA and subsequent transcriptional activity.[12]
-
Upregulation of IκBα: PPAR-α activation increases the transcription of the gene encoding IκBα.[6][12][13] This bolsters the sequestration of NF-κB in the cytoplasm, effectively preventing its activation.[9]
By inhibiting the NF-κB pathway, this compound potently suppresses the expression of numerous downstream targets, including:
-
Pro-inflammatory Cytokines: TNF-α, Interleukin-1β (IL-1β), IL-6, and IL-8.[3][12][13]
-
Chemokines: Monocyte Chemoattractant Protein-1 (MCP-1).[3][14]
-
Adhesion Molecules: Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[7][15]
-
Inflammatory Enzymes: Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS).[3][6][7][16]
Experimental Protocols for In Vitro Investigation
This section provides a validated framework for assessing the anti-inflammatory properties of this compound using standard cell culture models. Macrophage-like cell lines (e.g., THP-1, RAW 264.7) and endothelial cells (e.g., HUVECs) are excellent models, as they are central to inflammatory processes.[13][17][18] An inflammatory response is typically induced using bacterial lipopolysaccharide (LPS).[12][13][17][19]
Workflow Overview
The general experimental workflow involves cell culture, pre-treatment with this compound, stimulation with an inflammatory agent, and subsequent analysis of inflammatory markers.
Protocol 1: Cell Viability Assessment (MTT Assay)
Causality: It is imperative to first establish that this compound does not induce cytotoxicity at the concentrations used for anti-inflammatory testing. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability. This ensures that any observed reduction in inflammatory markers is a specific pharmacological effect, not a result of cell death.[17]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[17]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO). Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.
Protocol 2: Quantification of Inflammatory Gene Expression (qRT-PCR)
Causality: This protocol directly measures the transcriptional suppression of pro-inflammatory genes. A reduction in target mRNA levels following this compound treatment provides strong evidence of interference with upstream signaling pathways like NF-κB.[11][20]
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1-2 hours, then stimulate with LPS (e.g., 1 µg/mL) for 4-6 hours.[11]
-
Total RNA Extraction: Lyse the cells using a reagent like TRIzol. Extract total RNA via phenol-chloroform separation and isopropanol precipitation.[11] Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.[11]
-
RNA Quantification and Quality Control: Determine RNA concentration and purity using a spectrophotometer (an A260/A280 ratio of ~2.0 is ideal).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[20]
-
Quantitative PCR (qPCR):
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to a stable housekeeping gene.[11]
| Table 1: Target Genes for qRT-PCR Analysis | |
| Target Gene | Function |
| Tnf | Pro-inflammatory Cytokine |
| Il6 | Pro-inflammatory Cytokine |
| Il1b | Pro-inflammatory Cytokine |
| Ccl2 (MCP-1) | Chemokine (Monocyte recruitment) |
| Ptgs2 (COX-2) | Inflammatory Enzyme |
| Gapdh / Actb | Housekeeping / Reference Gene |
Protocol 3: Measurement of Cytokine Secretion (ELISA)
Causality: While qRT-PCR measures the intent to produce inflammatory mediators (mRNA), an Enzyme-Linked Immunosorbent Assay (ELISA) quantifies the actual secreted protein product. This assay validates that the transcriptional changes observed translate into a functional reduction of inflammatory cytokine release.[21][22]
Methodology (Sandwich ELISA):
-
Sample Collection: Following cell treatment (typically for 24 hours to allow protein accumulation), collect the cell culture supernatant.[23]
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) diluted in a binding solution. Incubate overnight at 4°C.[22][24]
-
Washing and Blocking: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.[22]
-
Sample and Standard Incubation: Wash the plate. Add prepared cytokine standards (for the standard curve) and the collected cell culture supernatants to the appropriate wells. Incubate for 1-2 hours.[23]
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody that recognizes a different epitope on the target cytokine. Incubate for 1 hour.[23][25]
-
Enzyme Conjugate: Wash the plate. Add an enzyme conjugate, such as Streptavidin-Horseradish Peroxidase (HRP), which binds to the biotinylated detection antibody. Incubate for 30 minutes.[21][23]
-
Substrate Development: Wash the plate thoroughly. Add a chromogenic substrate like TMB. The HRP enzyme will convert the substrate, leading to a color change. Incubate in the dark for 15-30 minutes.[23]
-
Stop Reaction & Read: Add a stop solution (e.g., 2N H2SO4) to terminate the reaction. Immediately read the absorbance at 450 nm using a microplate reader.[21][23]
-
Analysis: Generate a standard curve from the absorbance readings of the known standards. Use this curve to calculate the concentration of the cytokine in the unknown samples.
Protocol 4: Analysis of NF-κB p65 Nuclear Translocation (Western Blot)
Causality: This protocol provides direct mechanistic evidence of NF-κB pathway inhibition. By physically separating the cytoplasm and nucleus and measuring the amount of the p65 subunit in each fraction, one can directly visualize and quantify the inhibition of its translocation, a critical step for its activation.[12][13][26]
Methodology:
-
Cell Treatment: Treat cells in 6-well plates as described for qRT-PCR, but with a shorter LPS stimulation time (e.g., 30-60 minutes) to capture peak p65 translocation.
-
Subcellular Fractionation:
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in a cytoplasmic extraction buffer (hypotonic buffer with a mild detergent).
-
Briefly centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.[27]
-
Wash the nuclear pellet and then lyse it with a nuclear extraction buffer (high-salt buffer) to release nuclear proteins.[27]
-
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[17]
-
Incubate the membrane overnight at 4°C with a primary antibody against NF-κB p65.
-
Separately, probe membranes with antibodies for loading controls: β-actin or GAPDH for the cytoplasmic fraction and Lamin B1 or PCNA for the nuclear fraction.[26][28]
-
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Visualization: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[17]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p65 signal to the respective loading control for each fraction. An effective anti-inflammatory response will show a decreased p65 signal in the nuclear fraction and a retained signal in the cytoplasmic fraction in this compound-treated, LPS-stimulated samples compared to LPS-stimulation alone.
| Table 2: Representative Data Summary for this compound (FA) Effects | |||
| Assay | Parameter Measured | LPS Treatment | LPS + FA Treatment |
| qRT-PCR | Tnf mRNA Fold Change | 15.2 ± 2.1 | 4.5 ± 0.8 |
| ELISA | TNF-α Secretion (pg/mL) | 1250 ± 150 | 380 ± 65 |
| Western Blot | Nuclear p65 (Relative Units) | 1.00 ± 0.12 | 0.28 ± 0.05 |
| Data are conceptual and presented as mean ± SD for illustrative purposes. |
Conclusion and Therapeutic Implications
This compound demonstrates robust anti-inflammatory activity that extends beyond its well-established role in lipid regulation. The core mechanism involves the activation of the nuclear receptor PPAR-α, which subsequently orchestrates a powerful transrepression of the pro-inflammatory NF-κB signaling pathway. This leads to a marked reduction in the transcription and secretion of a broad range of inflammatory cytokines, chemokines, and enzymes.
The experimental protocols detailed in this guide provide a rigorous and validated framework for researchers to dissect these effects. By combining assays that measure gene expression (qRT-PCR), protein secretion (ELISA), and signaling pathway activation (Western Blot), investigators can build a comprehensive and mechanistically sound understanding of this compound's anti-inflammatory profile. These pleiotropic properties underscore its therapeutic potential in managing chronic inflammatory conditions often associated with metabolic dysregulation, including atherosclerosis, non-alcoholic steatohepatitis (NASH), and diabetic retinopathy.[3][16] Further research into these mechanisms will continue to illuminate new avenues for the clinical application of this multifaceted therapeutic agent.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Anti-inflammatory role of fenofibrate in treating diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. clinexprheumatol.org [clinexprheumatol.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fenofibrate Downregulates NF-κB Signaling to Inhibit Pro-inflammatory Cytokine Secretion in Human THP-1 Macrophages and During Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fenofibrate prevents the disruption of the outer blood retinal barrier through downregulation of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Beneficial Effects of this compound on Overexpression of Extracellular Matrix Components, COX-2, and Impairment of Endothelial Permeability Associated with Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bowdish.ca [bowdish.ca]
- 22. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Cytokine Elisa [bdbiosciences.com]
- 25. Cytokine Elisa [bdbiosciences.com]
- 26. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 27. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Fenofibric Acid and Its Impact on Cardiovascular Health: A Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Fenofibric Acid
This compound is the active metabolite of fenofibrate, a widely prescribed lipid-modifying agent.[1] It belongs to the fibrate class of drugs and plays a crucial role in managing dyslipidemia, a condition characterized by abnormal lipid levels in the blood.[2] this compound is primarily indicated for reducing elevated triglycerides (TG) and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C).[1][3] Its therapeutic effects are mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that governs the expression of genes involved in lipid metabolism.[2][4][5] This guide provides an in-depth technical overview of this compound, its mechanism of action, and its effects on cardiovascular health, supported by evidence from key clinical trials.
Pharmacodynamics: The Central Role of PPAR-α Activation
The primary mechanism of action of this compound is the activation of PPAR-α.[4][6] PPAR-α is a ligand-activated transcription factor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Upon binding to this compound, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[7]
Activation of PPAR-α by this compound initiates a cascade of metabolic events that collectively improve the lipid profile:[1][2][3]
-
Increased Lipolysis and Triglyceride Clearance: this compound upregulates the expression of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.[1] It also downregulates the expression of apolipoprotein C-III (Apo C-III), an inhibitor of LPL activity.[1] This dual action enhances the clearance of triglyceride-rich lipoproteins from the plasma, leading to a significant reduction in TG levels.[3]
-
Enhanced Fatty Acid Oxidation: PPAR-α activation stimulates the expression of genes involved in hepatic fatty acid uptake and β-oxidation, leading to a decrease in the substrate available for triglyceride synthesis.[2]
-
Modulation of HDL and LDL Particles: this compound increases the synthesis of apolipoproteins A-I and A-II, the major protein components of HDL, resulting in increased HDL-C levels.[3][4] The reduction in plasma triglycerides also leads to a shift in LDL particle composition from small, dense, atherogenic particles to larger, more buoyant particles that are more readily cleared from circulation.[3][8]
Signaling Pathway of this compound via PPAR-α Activation
Caption: this compound activates the PPAR-α/RXR heterodimer, leading to modulated gene expression and improved lipid metabolism.
Pharmacokinetics and Metabolism
Fenofibrate is a prodrug that is rapidly hydrolyzed by tissue and plasma esterases to its active metabolite, this compound.[9][10] No unchanged fenofibrate is detected in the plasma.[11] this compound has a long elimination half-life of approximately 20 hours, which allows for once-daily dosing.[5][12] The bioavailability of fenofibrate is enhanced when administered with food.[9] this compound is primarily eliminated through the kidneys, mainly as the glucuronide conjugate.[10] Therefore, dose adjustments are necessary for patients with renal impairment.[5]
Beyond Lipid Lowering: Pleiotropic Effects of this compound
Beyond its well-established lipid-modifying effects, this compound exhibits several pleiotropic actions that may contribute to its cardiovascular benefits. These include anti-inflammatory, antioxidant, and direct vascular effects.
Anti-inflammatory Properties
Inflammation is a key process in the pathogenesis of atherosclerosis. This compound has been shown to exert anti-inflammatory effects through several mechanisms, largely mediated by PPAR-α activation:[13]
-
Inhibition of Pro-inflammatory Pathways: PPAR-α activation can negatively regulate the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[7][13]
-
Reduction of Inflammatory Markers: Clinical studies have demonstrated that fenofibrate reduces levels of systemic inflammatory markers, including C-reactive protein (CRP), fibrinogen, and interleukin-6.[4][12]
-
Direct COX-2 Inhibition: Both fenofibrate and this compound have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[13][14] In vitro studies have shown that this compound has an IC50 value of 48 nM for COX-2 inhibition.[14]
Effects on Endothelial Function
Endothelial dysfunction is an early event in the development of atherosclerosis. This compound has been shown to improve endothelial function through several mechanisms:
-
Increased Nitric Oxide Bioavailability: Short-term treatment with fenofibrate has been shown to improve brachial artery flow-mediated dilation (FMD), a measure of endothelium-dependent vasodilation.[15] This improvement is associated with an increase in the expression of endothelial nitric oxide synthase (eNOS).[15][16]
-
Reduction of Oxidative Stress: Fenofibrate treatment has been shown to reduce plasma levels of oxidized LDL, a marker of systemic oxidative stress.[15][16]
-
Reduced Vascular Permeability: In a model of diabetic retinopathy, this compound was found to reduce high glucose-induced retinal endothelial cell monolayer permeability.[17] This effect was associated with the downregulation of abnormal basement membrane components and inflammatory factors.[17]
Clinical Evidence: Major Cardiovascular Outcome Trials
The impact of fenofibrate on cardiovascular morbidity and mortality has been evaluated in several large-scale clinical trials. The results of these trials have been somewhat mixed, suggesting that the benefits of fenofibrate may be most pronounced in specific patient populations.
The FIELD Study
The Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study was a large, randomized, placebo-controlled trial that investigated the effects of fenofibrate in 9,795 patients with type 2 diabetes.[18][19] After a median follow-up of 5 years, fenofibrate did not significantly reduce the primary endpoint of coronary heart disease (CHD) events (a composite of CHD death and nonfatal myocardial infarction [MI]).[18][19] However, fenofibrate did significantly reduce the secondary endpoint of total cardiovascular disease (CVD) events by 11%, driven primarily by a 24% reduction in nonfatal MI and a 21% reduction in coronary revascularization.[18][20][21]
A key finding from a pre-specified subgroup analysis of the FIELD study was that patients with atherogenic dyslipidemia (high triglycerides and low HDL-C) at baseline experienced the greatest benefit from fenofibrate therapy, with a 27% relative risk reduction in CVD events.[22][23]
The ACCORD Lipid Trial
The Action to Control Cardiovascular Risk in Diabetes (ACCORD) Lipid trial evaluated the effects of adding fenofibrate to simvastatin therapy in 5,518 patients with type 2 diabetes who were at high risk for CVD.[24][25] After a mean follow-up of 4.7 years, the addition of fenofibrate to statin therapy did not significantly reduce the primary composite endpoint of major cardiovascular events (nonfatal MI, nonfatal stroke, or cardiovascular death) compared to statin therapy alone.[24][25]
However, similar to the FIELD study, a pre-specified subgroup analysis of the ACCORD Lipid trial suggested a potential benefit in patients with significant dyslipidemia.[26] In patients with baseline triglyceride levels >204 mg/dL and HDL-C levels <34 mg/dL, the addition of fenofibrate resulted in a 31% relative risk reduction in the primary outcome.[25][26] A long-term follow-up of the ACCORD trial participants continued to show evidence that fenofibrate therapy was associated with reduced CVD in those with dyslipidemia.[27]
Summary of Key Clinical Trial Data
| Trial | Patient Population | Intervention | Primary Endpoint | Key Findings |
| FIELD | 9,795 patients with type 2 diabetes | Fenofibrate vs. Placebo | CHD events (CHD death or nonfatal MI) | No significant reduction in the primary endpoint.[18][19] Significant 11% reduction in total CVD events.[18][21] |
| ACCORD Lipid | 5,518 patients with type 2 diabetes on statin therapy | Fenofibrate vs. Placebo | Major cardiovascular events (nonfatal MI, nonfatal stroke, or CV death) | No significant reduction in the primary endpoint in the overall population.[24][25] |
Experimental Protocols: Assessing the Effects of this compound
Protocol 1: Lipid Profile Analysis in a Clinical Setting
Objective: To determine the effect of this compound on the fasting lipid profile.
Methodology:
-
Patient Recruitment: Enroll patients with mixed dyslipidemia (elevated LDL-C and triglycerides, and low HDL-C).[28]
-
Baseline Assessment: Collect fasting blood samples after a 12-hour overnight fast.
-
Intervention: Administer this compound (e.g., 135 mg daily) for a specified period (e.g., 12 weeks).[28]
-
Follow-up Assessment: Collect fasting blood samples at the end of the treatment period.
-
Lipid Analysis: Measure total cholesterol, LDL-C, HDL-C, and triglycerides using standardized enzymatic assays.
-
Data Analysis: Compare the mean percentage change in lipid parameters from baseline to the end of treatment.
Protocol 2: Evaluation of Endothelial Function using Flow-Mediated Dilation (FMD)
Objective: To assess the effect of this compound on endothelium-dependent vasodilation.
Methodology:
-
Subject Recruitment: Recruit healthy subjects or patients with endothelial dysfunction.
-
Baseline FMD Measurement:
-
After a 15-minute rest in a supine position, acquire baseline brachial artery diameter images using high-resolution ultrasound.
-
Inflate a blood pressure cuff on the forearm to 50 mmHg above systolic pressure for 5 minutes to induce reactive hyperemia.
-
Deflate the cuff and record the brachial artery diameter continuously for 3 minutes.
-
-
Intervention: Administer this compound for a defined period (e.g., 7 days).[15]
-
Follow-up FMD Measurement: Repeat the FMD measurement as described in step 2.
-
Data Analysis: Calculate FMD as the percentage change in brachial artery diameter from baseline to the maximum diameter recorded after cuff deflation.
Experimental Workflow for a Clinical Trial Investigating this compound
Caption: A typical workflow for a randomized controlled trial evaluating the cardiovascular effects of this compound.
Conclusion and Future Directions
This compound is a potent lipid-modifying agent that effectively reduces triglycerides and raises HDL-C levels through the activation of PPAR-α.[1] Beyond its effects on lipids, this compound possesses anti-inflammatory and endothelial-protective properties that may contribute to its cardiovascular benefits.[13][15] While large cardiovascular outcome trials have not consistently demonstrated a benefit in the overall population of patients with type 2 diabetes, subgroup analyses from both the FIELD and ACCORD Lipid trials suggest that this compound may be particularly effective in reducing cardiovascular risk in patients with atherogenic dyslipidemia.[22][25]
The FDA has acknowledged these findings and updated the drug's label to reflect that no incremental benefit on cardiovascular morbidity and mortality over statin monotherapy has been established in two large trials of patients with type 2 diabetes.[24][29] However, the potential benefit in the high-risk subgroup with elevated triglycerides and low HDL-C warrants further investigation.[29] Future research should focus on identifying the specific patient populations most likely to benefit from this compound therapy and on further elucidating the molecular mechanisms underlying its pleiotropic effects. The development of more selective PPAR-α modulators may also offer a promising avenue for future drug development.[30]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 5. Articles [globalrx.com]
- 6. nbinno.com [nbinno.com]
- 7. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Safety and pharmacokinetic comparison between this compound 135 mg capsule and 110 mg enteric-coated tablet in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory role of fenofibrate in treating diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activity of anti-hyperlipidemic drug, fenofibrate, and its phase-I metabolite this compound: in silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fenofibrate improves vascular endothelial function by reducing oxidative stress while increasing endothelial nitric oxide synthase in healthy normolipidemic older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fenofibrate Improves Vascular Endothelial Function by Reducing Oxidative Stress While Increasing eNOS in Healthy Normolipidemic Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Beneficial Effects of this compound on Overexpression of Extracellular Matrix Components, COX-2, and Impairment of Endothelial Permeability Associated with Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fenofibrate Intervention and Event Lowering in Diabetes - American College of Cardiology [acc.org]
- 19. gpnotebook.com [gpnotebook.com]
- 20. Treating the Common Dyslipidemia in Patients with Type 2 Diabetes—Insights from FIELD on the Effects of Fenofibrate on CVD Risk | USC Journal [uscjournal.com]
- 21. Optimizing Cardiovascular Outcomes in Patients with Type 2 Diabetes—Clinical Implications of the FIELD Results | USC Journal [uscjournal.com]
- 22. Effects of fenofibrate treatment on cardiovascular disease risk in 9,795 individuals with type 2 diabetes and various components of the metabolic syndrome: the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of Fenofibrate Treatment on Cardiovascular Disease Risk in 9,795 Individuals With Type 2 Diabetes and Various Components of the Metabolic Syndrome: The Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound does not reduce cardiac risk - - PACE-CME [pace-cme.org]
- 25. The ACCORD-Lipid study: implications for treatment of dyslipidemia in Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ACCORD LIPID study results strengthen guideline approach of adding fenofibrate to therapy of dyslipidaemic type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Association of Fenofibrate Therapy With Long-term Cardiovascular Risk in Statin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 29. gacovinolake.com [gacovinolake.com]
- 30. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, this compound, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fenofibric Acid in Regulating Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenofibric acid, the active metabolite of the prodrug fenofibrate, is a well-established therapeutic agent primarily used for the management of dyslipidemia, a condition characterized by abnormal lipid levels in the bloodstream.[1][2][3] Beyond its clinical applications in controlling cholesterol and triglyceride levels, this compound serves as a powerful tool in metabolic research due to its specific mechanism of action.[1][3][4] This guide provides an in-depth exploration of the molecular mechanisms through which this compound regulates fatty acid oxidation, details experimental methodologies to study its effects, and discusses its broader therapeutic implications.
Fatty acid oxidation is a crucial metabolic pathway responsible for generating energy from lipids.[5] Dysregulation of this process is implicated in a variety of metabolic disorders, including metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2][4][6] Understanding how compounds like this compound modulate this pathway is therefore of paramount importance for both basic science research and the development of novel therapeutics.
Core Mechanism of Action: PPARα Agonism
The primary mechanism by which this compound exerts its effects on lipid metabolism is through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][3][4][7] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily that plays a pivotal role in the regulation of genes involved in fatty acid transport and oxidation.[8][9][10]
Upon administration, fenofibrate is rapidly hydrolyzed by esterases in the body to its active form, this compound.[2][11] this compound then acts as a ligand for PPARα.[4] This binding event induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).[2] This PPARα-RXRα heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[8][12] This binding, in turn, modulates the transcription of a suite of genes integral to fatty acid catabolism.[1][8]
The activation of PPARα by this compound leads to the upregulation of genes involved in multiple stages of fatty acid oxidation:
-
Fatty Acid Uptake and Activation: Increased expression of fatty acid transport proteins and acyl-CoA synthetases, which are responsible for transporting fatty acids into the cell and activating them for metabolism.
-
Mitochondrial and Peroxisomal β-oxidation: Upregulation of key enzymes involved in the breakdown of fatty acids within both mitochondria and peroxisomes.[8] Virtually every enzymatic step in the fatty acid oxidative pathway is under the control of PPARα.[8]
-
Lipolysis: this compound increases lipolysis and the elimination of triglyceride-rich particles from the plasma by activating lipoprotein lipase and reducing the production of apoprotein C-III, an inhibitor of lipoprotein lipase activity.[7][13]
This coordinated upregulation of genes involved in fatty acid catabolism results in an overall increase in the rate of fatty acid oxidation, primarily in the liver and other metabolically active tissues.[1][4] This enhanced breakdown of fatty acids for energy production is a cornerstone of the therapeutic effects of this compound, leading to a reduction in circulating triglyceride levels.[1][4]
Caption: Signaling pathway of this compound in hepatocytes.
Experimental Methodologies for Studying this compound's Effects
A multi-faceted approach employing in vitro, in vivo, and ex vivo models is essential to fully elucidate the impact of this compound on fatty acid oxidation.
In Vitro Studies:
Objective: To investigate the direct effects of this compound on cellular mechanisms of fatty acid oxidation.
Model System: Primary hepatocytes or hepatoma cell lines (e.g., HepG2, Huh7).
Detailed Protocol for In Vitro Fatty Acid Oxidation Assay: [5][14][15]
-
Cell Culture and Treatment:
-
Plate primary hepatocytes or hepatoma cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound (or a vehicle control, such as DMSO) for a predetermined duration (e.g., 24-48 hours) to allow for changes in gene expression.
-
-
Preparation of Radiolabeled Fatty Acid Substrate:
-
Fatty Acid Oxidation Assay:
-
Wash the cells to remove the treatment medium.
-
Add the reaction medium containing the radiolabeled fatty acid-BSA complex to the cells.
-
Incubate the cells for a defined period (e.g., 1-3 hours) at 37°C. During this time, the cells will take up and oxidize the radiolabeled fatty acid.
-
-
Measurement of Oxidation Products:
-
The rate of fatty acid oxidation can be determined by measuring the production of two key products:
-
¹⁴CO₂: The complete oxidation of the fatty acid in the mitochondria results in the release of ¹⁴CO₂. This can be captured using a filter paper soaked in a trapping agent (e.g., NaOH) and quantified by scintillation counting.[5]
-
Acid-Soluble Metabolites (ASMs): Incomplete oxidation products, such as acetyl-CoA and Krebs cycle intermediates, can be measured. After incubation, the reaction is stopped, and the medium is acidified to precipitate un-metabolized fatty acids. The supernatant, containing the ¹⁴C-labeled ASMs, is then quantified by scintillation counting.[5]
-
-
-
Data Analysis:
-
The rate of fatty acid oxidation is calculated based on the amount of ¹⁴CO₂ and/or ASMs produced per unit of time and normalized to the total protein content of the cells.
-
Caption: Workflow for in vitro fatty acid oxidation assay.
In Vivo Studies:
Objective: To assess the effects of this compound on fatty acid oxidation in a whole-organism context.
Model System: Rodent models, such as mice or rats, are commonly used. These can be wild-type animals or transgenic models of metabolic disease.
Representative In Vivo Protocol:
-
Animal Acclimation and Treatment:
-
Acclimate animals to the housing conditions.
-
Administer fenofibrate (which is converted to this compound in vivo) or a vehicle control to the animals via oral gavage or mixed in their diet for a specified period.
-
-
Assessment of Metabolic Parameters:
-
Monitor changes in body weight, food intake, and blood glucose levels throughout the study.
-
Collect blood samples to measure plasma lipid profiles (triglycerides, cholesterol) and other relevant biomarkers.
-
-
Ex Vivo Analysis of Fatty Acid Oxidation:
-
At the end of the treatment period, euthanize the animals and isolate tissues of interest, such as the liver, heart, and skeletal muscle.
-
Prepare tissue homogenates or isolate mitochondria from these tissues.
-
Perform a fatty acid oxidation assay on the tissue preparations using a radiolabeled substrate, similar to the in vitro protocol.
-
-
Gene Expression Analysis:
-
Extract RNA from the tissues and perform quantitative real-time PCR (qRT-PCR) or RNA sequencing to measure the expression levels of PPARα target genes involved in fatty acid oxidation.
-
Quantitative Data on the Effects of this compound
The effects of this compound and its prodrug, fenofibrate, on lipid parameters and markers of fatty acid oxidation have been extensively documented in both preclinical and clinical studies.
| Parameter | Model System | Treatment | Result | Citation |
| Triglycerides | Human (Mixed Dyslipidemia) | This compound + moderate-dose statin | ~44% decrease | [16] |
| HDL Cholesterol | Human (Mixed Dyslipidemia) | This compound + moderate-dose statin | ~21% increase | [16] |
| Triglycerides | Human (Metabolic Syndrome) | Fenofibrate | -39.3% mean reduction | [17][18] |
| HDL Cholesterol | Human (Metabolic Syndrome) | Fenofibrate | +12.4% mean increase | [17][18] |
| CPT1 Activity | Gastric Cancer Cells (in vitro) | Fenofibrate | Significant increase | [19] |
| Metabolic Syndrome Prevalence | Human (Mixed Dyslipidemia) | This compound alone | 25.7% reduction in diagnosis | [20] |
| Metabolic Syndrome Prevalence | Human (Mixed Dyslipidemia) | This compound + statin | ~36% reduction in diagnosis | [20] |
Therapeutic Implications and Drug Development
The potent ability of this compound to stimulate fatty acid oxidation underpins its therapeutic efficacy in managing dyslipidemia.[1][13] By enhancing the catabolism of fatty acids, it effectively reduces the substrate pool for triglyceride synthesis in the liver, leading to lower levels of circulating triglycerides.[2][4] This is particularly beneficial for patients with hypertriglyceridemia and mixed dyslipidemia.[2][13]
Furthermore, the role of this compound is being explored in other metabolic conditions:
-
Metabolic Syndrome: this compound has been shown to reduce the prevalence of metabolic syndrome, largely through its beneficial effects on triglycerides and HDL cholesterol.[20]
-
Diabetic Retinopathy: Clinical trials have demonstrated that fenofibrate can reduce the progression of diabetic retinopathy, a microvascular complication of diabetes.[6][21]
-
Non-alcoholic Fatty Liver Disease (NAFLD): By promoting hepatic fatty acid oxidation, this compound has the potential to reduce the accumulation of fat in the liver, a hallmark of NAFLD.[4]
From a drug development perspective, the PPARα pathway remains an attractive target for the treatment of metabolic diseases. The success of fibrates like fenofibrate highlights the therapeutic potential of modulating this pathway. Future drug development efforts may focus on developing more potent and selective PPARα agonists or compounds with dual PPARα/γ or PPARα/δ agonism to achieve broader metabolic benefits.
Conclusion
This compound is a potent modulator of fatty acid metabolism, acting primarily through the activation of the nuclear receptor PPARα. This activation leads to a coordinated upregulation of genes involved in fatty acid transport and oxidation, resulting in an increased catabolic rate of fatty acids. This mechanism is central to its therapeutic effects in dyslipidemia and holds promise for the treatment of other metabolic disorders. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the multifaceted roles of this compound and to explore new therapeutic avenues targeting the PPARα signaling pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Use of fibrates in the metabolic syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. drugs.com [drugs.com]
- 14. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. | Semantic Scholar [semanticscholar.org]
- 16. contemporaryobgyn.net [contemporaryobgyn.net]
- 17. researchgate.net [researchgate.net]
- 18. Fenofibrate and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fenofibrate-induced mitochondrial dysfunction and metabolic reprogramming reversal: the anti-tumor effects in gastric carcinoma cells mediated by the PPAR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. Beneficial Effects of this compound on Overexpression of Extracellular Matrix Components, COX-2, and Impairment of Endothelial Permeability Associated with Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Fenofibric Acid in Cell Culture: An Application and Protocol Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of fenofibric acid in cell culture-based experiments. This compound, the active metabolite of the prodrug fenofibrate, is a powerful tool for investigating cellular metabolism, particularly lipid homeostasis and inflammation.[1][2] Its primary utility in a research context stems from its role as a potent agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key nuclear receptor governing metabolic gene expression.[1][3]
This document moves beyond a simple recitation of steps, delving into the causality behind protocol design, ensuring that each experiment is a self-validating system. We will explore the molecular underpinnings of this compound's action, provide validated, step-by-step protocols for its application, and discuss the interpretation of expected results, all grounded in authoritative scientific literature.
The Central Mechanism: PPARα Signaling Pathway
Understanding the mechanism of action is critical to designing meaningful experiments. This compound exerts its primary effects by activating PPARα, a ligand-activated transcription factor.[4] The activation cascade is a cornerstone of metabolic regulation in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[5]
The Activation Cascade:
-
Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of PPARα in the nucleus.[6]
-
Heterodimerization: This binding event induces a conformational change in PPARα, prompting it to form a heterodimer with the Retinoid X Receptor (RXR).[1][7]
-
DNA Binding: The activated PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1][6]
-
Transcriptional Regulation: This binding recruits co-activator proteins, initiating the transcription of a suite of genes involved in lipid metabolism. Key functions include increasing fatty acid uptake, enhancing β-oxidation (the breakdown of fatty acids), and boosting triglyceride clearance.[1][8]
Beyond lipid metabolism, PPARα activation also exhibits anti-inflammatory properties by negatively regulating the signaling pathways of pro-inflammatory transcription factors like NF-κB and AP-1.[7][8]
Caption: PPARα signaling pathway activated by this compound.
Experimental Design Considerations
Rigorous experimental design is paramount for obtaining reproducible and interpretable data.
Cell Line Selection: The choice of cell line is dictated by the research question.
-
Hepatocytes (e.g., HepG2, primary hepatocytes): Considered the gold standard for studying lipid metabolism, as the liver is a primary site of this compound activity.[1][5]
-
Cardiomyocytes (e.g., H9C2): Useful for investigating the effects on cardiac metabolism and hypertrophy.[9]
-
Endothelial Cells (e.g., RRECs): Applicable for studies on vascular inflammation and permeability, particularly in contexts like diabetic retinopathy.[10]
-
Glioblastoma Cells (e.g., LN-229, U-87MG): Used to explore the anti-cancer properties of fenofibrate/fenofibric acid.[11]
Optimizing Concentration (Dose-Response): The effective concentration of this compound can vary significantly between cell types.[12] It is crucial to perform a dose-response experiment (e.g., using concentrations from 1 µM to 200 µM) to determine the optimal concentration that elicits a biological response without causing significant cytotoxicity.
| Cell Type Example | Typical Concentration Range | Reference |
| Primary Hepatocytes | 50 - 100 µM | [1] |
| Glioblastoma Cells | 50 µM | [11] |
| Human Lung Fibroblasts | 1 - 25 µM | [13] |
| Cardiomyocytes (H9C2) | 10 - 100 µM | [9] |
Essential Controls:
-
Vehicle Control: This is the most critical control. This compound is typically dissolved in an organic solvent like DMSO.[14] The vehicle control group consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used in the experimental groups. This ensures that any observed effects are due to the compound and not the solvent.[12]
-
Untreated Control: A group of cells that receives only fresh culture medium.
-
Positive Control (Optional): If applicable, a known activator of the PPARα pathway can be used to validate the experimental setup.
Core Experimental Protocols
Safety Precaution: this compound should be considered hazardous. Always consult the Safety Data Sheet (SDS) before use.[15] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17] Avoid inhalation of dust and contact with skin and eyes.[16]
Protocol 3.1: Preparation of this compound Stock Solution
Rationale: this compound has poor solubility in aqueous solutions. A high-concentration stock solution in an organic solvent is necessary for accurate and consistent dosing in cell culture media.[14] DMSO is the most commonly used solvent.[14]
Materials:
-
This compound powder (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 20-50 mM). The solubility in DMSO is approximately 2 mg/mL.[14]
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stored properly, the stock solution is stable for an extended period.
Protocol 3.2: Cell Seeding and Treatment
Rationale: Consistency in cell density and health is key to reproducible results. Cells should be in the logarithmic growth phase and at a consistent confluency at the time of treatment.[12]
Procedure:
-
Culture your chosen cell line according to standard protocols.
-
Seed cells into appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays). Seed at a density that will result in 60-80% confluency at the time of treatment.
-
Allow cells to attach and recover overnight (or for at least 12-24 hours).
-
On the day of the experiment, prepare the working solutions of this compound by diluting the stock solution into pre-warmed complete culture medium to achieve the desired final concentrations.
-
Example: To make a 50 µM working solution from a 50 mM stock, perform a 1:1000 dilution (e.g., add 2 µL of stock to 2 mL of medium).
-
-
Prepare the vehicle control medium containing the same final concentration of DMSO (e.g., 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (typically 24 to 72 hours, depending on the endpoint being measured).[1][11]
Protocol 3.3: Assessment of Cellular Viability (MTT Assay)
Rationale: To ensure that the observed effects of this compound are specific to its mechanism of action and not a result of general toxicity, it is essential to assess cell viability across the concentration range used.
Procedure (for 96-well plate):
-
Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Protocol 3.4: Analysis of Gene Expression by RT-qPCR
Rationale: this compound activates PPARα, leading to the increased transcription of its target genes. RT-qPCR is a sensitive method to quantify these changes in mRNA levels.[1]
Procedure:
-
RNA Extraction: After treatment, wash cells with cold PBS and lyse them directly in the culture dish using a lysis buffer from a commercial RNA extraction kit. Purify total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[1]
-
qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers for your target genes (e.g., CPT1A, ACOX1, FABP4) and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix.[1][18]
-
Analysis: Analyze the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing treated samples to the vehicle control.[1]
Protocol 3.5: Analysis of Protein Expression by Western Blot
Rationale: To confirm that changes in gene expression translate to changes at the protein level, Western blotting is employed. This can be used to measure the expression of PPARα itself or its downstream target proteins.[19]
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear proteins like PPARα, a nuclear extraction protocol may be required for optimal results.[20]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-PPARα, anti-CPT1A) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin for whole-cell lysates, Lamin A/C for nuclear extracts).[20]
Protocol 3.6: Visualization of Intracellular Lipids (Oil Red O Staining)
Rationale: A primary effect of PPARα activation is the modulation of fatty acid metabolism. Oil Red O staining allows for the qualitative and quantitative assessment of neutral lipid accumulation within cells.[1]
Procedure:
-
After treatment, wash cells grown on coverslips or in culture plates with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15-30 minutes.[1]
-
Wash the cells with water, then briefly with 60% isopropanol.
-
Stain the cells with a freshly prepared and filtered Oil Red O working solution for 15-20 minutes to visualize lipid droplets.[1]
-
Wash away excess stain with 60% isopropanol and then with water.
-
(Optional) Counterstain the nuclei with Hematoxylin for better cellular context.[1]
-
Visualize the stained lipid droplets (which appear as red puncta) using a light microscope and capture images for analysis.
Experimental Workflow Overview
The following diagram outlines the logical flow of a typical experiment using this compound.
Caption: A typical experimental workflow for cell culture studies.
Expected Outcomes and Data Interpretation
Treatment of responsive cells with an effective dose of this compound is expected to produce distinct, measurable changes.
-
Gene and Protein Expression: Expect a significant upregulation in the mRNA and protein levels of PPARα target genes. The magnitude of this change can vary depending on the cell line, treatment duration, and concentration.[1]
-
Lipid Accumulation: The effect on lipid accumulation can be context-dependent. In models of fatty liver disease, this compound is expected to reduce intracellular lipid droplets by increasing fatty acid oxidation.[1][5]
-
Cell Viability: At optimal concentrations, this compound should not significantly impact cell viability. A decrease in viability may indicate off-target cytotoxic effects, suggesting the concentration should be lowered.[11]
| Target Gene | Function | Expected Change | Reference |
| CPT1A | Carnitine Palmitoyltransferase 1A | Upregulation | [1] |
| ACOX1 | Acyl-CoA Oxidase 1 | Upregulation | [1] |
| FABP4 | Fatty Acid Binding Protein 4 | Upregulation | [18] |
| CD36 | Fatty Acid Translocase | Upregulation | [18] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. drugs.com [drugs.com]
- 5. Liver Protective Effect of Fenofibrate in NASH/NAFLD Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PPAR Alpha gene is associated with triglyceride, low-density cholesterol, and inflammation marker response to fenofibrate intervention: The GOLDN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Beneficial Effects of this compound on Overexpression of Extracellular Matrix Components, COX-2, and Impairment of Endothelial Permeability Associated with Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Fenofibrate-Induced Metabolic Catastrophe and Glioblastoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fenofibrate inhibits TGF‐β‐induced myofibroblast differentiation and activation in human lung fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Proteomics Analysis Reveals an Important Role for the PPAR Signaling Pathway in DBDCT-Induced Hepatotoxicity Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of PPAR expression by western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note & Protocol: Preparation of Fenofibric Acid Solutions in DMSO for Preclinical Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of fenofibric acid in dimethyl sulfoxide (DMSO) for experimental use. This compound, the active metabolite of fenofibrate, is a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist widely used in metabolic and cardiovascular research.[1][2][3][4] Due to its poor aqueous solubility, proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This guide details the necessary materials, a validated step-by-step protocol, best practices for storage and handling, and troubleshooting advice, grounded in the physicochemical properties of the compound and solvent.
Introduction: this compound in a Research Context
This compound (CAS: 42017-89-0) is the pharmacologically active metabolite of the prodrug fenofibrate.[1][5][6][7][8][9][10] Its primary mechanism of action involves the activation of PPARα, a nuclear receptor that is a key regulator of lipid metabolism.[1][3] Upon activation, PPARα heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This process modulates gene transcription, leading to increased fatty acid oxidation, a reduction in triglycerides, and changes in lipoprotein levels, particularly an increase in high-density lipoprotein (HDL) cholesterol.[1][6][7]
Given its central role in lipid modulation, this compound is an indispensable tool for in vitro and in vivo studies investigating dyslipidemia, atherosclerosis, diabetic retinopathy, and non-alcoholic fatty liver disease.[7] However, its utility is predicated on proper handling, and its characterization as a poorly water-soluble weak acid presents a significant challenge.[4][5][11] Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it the solvent of choice for preparing concentrated stock solutions of this compound for research applications.[12][13][14]
The Role of DMSO as a Vehicle
DMSO (CAS: 67-68-5) is widely used in drug discovery to create high-concentration stock solutions of test compounds.[13] Its miscibility with water and cell culture media allows for the convenient preparation of working solutions through simple dilution.[13] However, researchers must be cognizant that DMSO itself can exert biological effects, and its final concentration in assays should be carefully controlled and typically kept below 0.5% (v/v) to minimize solvent-induced artifacts. The uptake of atmospheric water by DMSO can also negatively impact the solubility of dissolved compounds over time.[15]
Physicochemical Properties & Data
A thorough understanding of the properties of both this compound and DMSO is foundational to successful solution preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 42017-89-0 | [2][12][16][17] |
| Molecular Formula | C₁₇H₁₅ClO₄ | [12][17] |
| Molecular Weight | 318.75 g/mol | [2][5][17] |
| Appearance | White to off-white crystalline solid | [5][16] |
| Melting Point | 179 - 183°C | [4][5] |
| Solubility in DMSO | ~2 mg/mL | [2][12] |
| Solubility in Ethanol | ~16 mg/mL | [2][12] |
| Solubility in PBS (pH 7.2) | ~0.5 mg/mL | [2][12] |
| Aqueous Solubility | Practically insoluble | [4][5][16] |
Experimental Protocol: Preparation of a 5 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 1 mL stock solution of this compound at a concentration of 5 mM. This concentration is below the reported solubility limit of ~2 mg/mL (~6.27 mM) and serves as a practical starting point for most applications.[2][12]
Required Materials & Equipment
-
This compound (solid, ≥98% purity) (e.g., Cayman Chemical Item No. 19262)[12]
-
Anhydrous/Low-water content Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Analytical balance (readable to 0.1 mg)
-
Calibrated micropipettes (P1000)
-
1.5 mL or 2.0 mL sterile polypropylene microcentrifuge tubes
-
Vortex mixer
-
(Optional) Bath sonicator
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
Workflow Diagram for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution in DMSO.
Step-by-Step Methodology
1. Pre-analysis & Calculation:
-
Objective: To prepare a 5 mM stock solution.
-
Molecular Weight (MW) of this compound: 318.75 g/mol [2][5][17]
-
Calculation:
- Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )
- Mass (mg) = 5 mmol/L × 0.001 L × 318.75 g/mol × 1000 mg/g
- Mass (mg) = 1.594 mg
2. Weighing and Transfer:
-
Tare a clean, dry 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh 1.6 mg of solid this compound directly into the tared tube.
-
Expert Insight: Weighing directly into the final vessel minimizes compound loss that can occur during transfer steps.
3. Dissolution:
-
Using a calibrated P1000 micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Cap the tube securely and vortex vigorously for 1-2 minutes.
-
Causality: Vigorous mixing increases the interaction between the solvent and the solute, accelerating the dissolution process.
-
Visually inspect the solution against a light source. If any solid particulates remain, sonicate the tube in a bath sonicator for 5-10 minutes at room temperature.
-
Allow the solution to return to room temperature and inspect again. The final solution should be clear and free of any visible precipitate.
4. Aliquoting and Storage:
-
Once fully dissolved, it is best practice to aliquot the stock solution into smaller, single-use volumes (e.g., 5 aliquots of 200 µL).
-
Expert Insight: Aliquoting prevents degradation of the entire stock that can result from repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture.[15]
-
Store the aliquots in tightly sealed tubes at -20°C . Protect from light.
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes | Source(s) |
| Solid Compound | 4°C | ≥ 4 years | Store in a cool, dry place, protected from light. | [12][16] |
| DMSO Stock Solution | -20°C | ≤ 6 months | Aliquot to avoid freeze-thaw cycles. | General Lab Practice |
| Aqueous Working Dilution | 2-8°C | ≤ 24 hours | Prepare fresh before each experiment. | [12] |
Downstream Application: Preparing Working Solutions
The DMSO stock solution must be diluted into an aqueous buffer or cell culture medium for most biological experiments. It is crucial to ensure the final DMSO concentration is low enough to be non-toxic to the cells or system being studied.
Example: Preparing a 10 µM working solution in 10 mL of cell culture medium.
-
Calculate the required volume of the 5 mM stock:
-
Use the dilution formula: M₁V₁ = M₂V₂
-
(5 mM) × V₁ = (10 µM) × (10 mL)
-
(5000 µM) × V₁ = (10 µM) × (10 mL)
-
V₁ = (10 µM × 10 mL) / 5000 µM = 0.02 mL = 20 µL
-
-
Calculate the final DMSO concentration:
-
% DMSO (v/v) = (Volume of DMSO / Total Volume) × 100
-
% DMSO = (20 µL / 10,000 µL) × 100 = 0.2%
-
Trustworthiness Check: A final DMSO concentration of 0.2% is generally well-tolerated by most cell lines. Always include a vehicle control (medium with 0.2% DMSO) in your experimental design.
-
-
Dilution Procedure:
-
Add 10 mL of pre-warmed cell culture medium to a sterile conical tube.
-
Add 20 µL of the 5 mM this compound stock solution to the medium.
-
Cap the tube and invert several times or vortex gently to mix thoroughly. Do not shake vigorously, as this can denature proteins in the serum.
-
Expert Insight: Adding the small volume of DMSO stock to the large volume of aqueous medium (rather than the reverse) promotes rapid dispersion and prevents the compound from precipitating out of solution.
-
Safety & Handling Precautions
-
Personal Protection: Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.[18][19]
-
Compound Hazards: this compound is harmful if swallowed and is classified as very toxic to aquatic life.[20][21] Dispose of waste according to institutional and local environmental regulations.
-
Solvent Hazards: DMSO can readily penetrate the skin and may carry dissolved substances with it.[13][22] Avoid direct skin contact with the solution. If contact occurs, wash the affected area thoroughly with water.
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[18][19]
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound will not fully dissolve. | Concentration exceeds solubility limit. | Re-calculate to ensure the target concentration is below ~2 mg/mL. |
| Poor quality or "wet" DMSO. | Use a new, unopened bottle of anhydrous/low-water content DMSO. | |
| Insufficient mixing. | Increase vortexing time or sonicate for a longer duration. Gentle warming to 37°C can also be attempted, but allow the solution to cool to room temperature to check for precipitation. | |
| Precipitate forms in stock during storage. | Freeze-thaw cycles. | Ensure stock is properly aliquoted. Discard any aliquot that has precipitated. |
| Introduction of moisture. | Use tightly sealing tubes. Minimize the time tubes are open to the atmosphere. | |
| Precipitate forms when diluting into aqueous buffer. | Poor mixing technique. | Add the DMSO stock to the aqueous buffer while gently vortexing the buffer to ensure rapid dispersion. |
| Final concentration is too high. | The solubility in aqueous media is much lower (~0.5 mg/mL in PBS).[12] Ensure the final working concentration is within the aqueous solubility limit. |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Articles [globalrx.com]
- 4. drugs.com [drugs.com]
- 5. This compound | 42017-89-0 [chemicalbook.com]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. This compound | C17H15ClO4 | CID 64929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. In Vitro Glucuronidation of this compound by Human UDP-Glucuronosyltransferases and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative In Vitro and In Vivo Evaluation of this compound as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound CAS 42017-89-0 - Pharmaceutical Grade at Best Price [rhythmchemicals.in]
- 17. This compound | CAS 42017-89-0 | LGC Standards [lgcstandards.com]
- 18. fishersci.com [fishersci.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. This compound|42017-89-0|MSDS [dcchemicals.com]
- 22. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Utilizing Fenofibric Acid in High-Throughput Screening Assays
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the effective use of fenofibric acid in high-throughput screening (HTS) assays targeting the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This compound, the active metabolite of the lipid-lowering drug fenofibrate, is a potent and well-characterized PPARα agonist, making it an indispensable reference compound for drug discovery campaigns. We delve into the causality behind experimental design, offering field-proven insights into cell-based reporter and biochemical binding assays. This document is intended for researchers, scientists, and drug development professionals seeking to identify and characterize novel PPARα modulators.
Introduction: The Central Role of this compound in PPARα Drug Discovery
This compound is the pharmacologically active form of fenofibrate, a widely prescribed drug for treating dyslipidemia.[1][2][3] Following oral administration, fenofibrate is rapidly hydrolyzed by tissue and plasma esterases to this compound.[4] Its therapeutic effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][2][5]
PPARα is a master regulator of lipid and glucose homeostasis, expressed predominantly in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[6][7] Upon activation by a ligand like this compound, PPARα modulates the expression of a suite of genes involved in fatty acid uptake, beta-oxidation, and lipoprotein metabolism.[5][7] This mechanism leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.[2][5]
Given its well-defined mechanism of action and established role as a selective PPARα agonist, this compound serves as an essential tool for HTS campaigns. It is the benchmark positive control for validating assay performance, calculating relative efficacy of test compounds, and confirming the biological relevance of screening hits.
The PPARα Signaling Pathway: Mechanism of Action
Understanding the molecular cascade initiated by this compound is critical for designing and interpreting HTS assays. The activation of PPARα follows a well-orchestrated series of events:
-
Ligand Binding: this compound, being lipophilic, enters the cell and binds to the Ligand Binding Pocket (LBP) within the Ligand Binding Domain (LBD) of PPARα in the cytoplasm or nucleus.
-
Conformational Change & Heterodimerization: Ligand binding induces a conformational change in the PPARα protein. This new conformation promotes the displacement of corepressor proteins and the recruitment of coactivator proteins. It also facilitates the formation of a heterodimer with the Retinoid X Receptor (RXR).[6][8][9]
-
DNA Binding: The activated PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6][8]
-
Gene Transcription: The entire complex, along with recruited coactivators, initiates the transcription of target genes, leading to the downstream physiological effects on lipid metabolism.[5]
Caption: PPARα signaling pathway activated by this compound.
Pre-Assay Considerations: Properties of this compound
Proper handling and preparation of this compound are paramount for reproducible and reliable HTS data. Its physicochemical properties directly influence its behavior in aqueous assay buffers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid | [1] |
| CAS Number | 42017-89-0 | [1][10][11] |
| Molecular Formula | C₁₇H₁₅ClO₄ | [1] |
| Molecular Weight | 318.7 g/mol | [1] |
| Solubility | DMSO: ~2 mg/mLEthanol: ~16 mg/mLPBS (pH 7.2): ~0.5 mg/mL | [4][10] |
| Purity | >98% (recommended for HTS) |[4] |
Causality Behind Experimental Choices:
-
Solvent Selection: Due to its low aqueous solubility, this compound should be dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[4] This minimizes the final solvent concentration in the assay, reducing potential artifacts.
-
Stock Solution Storage: Store stock solutions at -20°C or -80°C. This compound is stable for extended periods when stored correctly as a solid or in aprotic solvents.[4]
-
Aqueous Preparations: Avoid storing this compound in aqueous buffers for more than a day, as precipitation or degradation can occur.[4] Prepare working dilutions from the DMSO stock immediately before use in the assay.
-
DMSO Tolerance: Always validate your assay system for tolerance to the final concentration of DMSO. Typically, final concentrations should be kept below 1%, and ideally below 0.5%, to ensure cell health and prevent protein denaturation.[12] All wells, including controls, must contain the same final DMSO concentration.
Application Protocol 1: PPARα Cell-Based Reporter Gene Assay
This assay format provides a functional readout of PPARα activation within a cellular context, making it a highly relevant primary screening method.
Principle of the Assay
The assay utilizes a mammalian cell line (e.g., HEK293T, HepG2) engineered to stably or transiently express two key components:
-
Full-length human PPARα.
-
A reporter plasmid containing a luciferase gene under the transcriptional control of a promoter with multiple PPREs.[6][8]
When this compound activates the expressed PPARα, the resulting PPARα-RXR heterodimer binds to the PPREs and drives the transcription of luciferase. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of PPARα activation.[6][13][14]
Caption: Workflow for a cell-based luciferase reporter assay.
Step-by-Step Methodology
Materials:
-
Human PPARα reporter cell line (e.g., INDIGO Biosciences, BPS Bioscience).[13][15]
-
Cell culture medium (e.g., DMEM with 10% charcoal-stripped FBS).
-
White, opaque 384-well assay plates.
-
This compound (positive control).
-
DMSO (vehicle).
-
Luciferase detection reagent (e.g., Promega Dual-Luciferase® Reporter Assay System).[6]
-
Luminometer plate reader.
Protocol:
-
Cell Seeding:
-
Harvest and count the PPARα reporter cells.
-
Dilute cells in culture medium to a pre-optimized density (e.g., 4 x 10⁴ cells/well for a 384-well plate).[6]
-
Dispense 40 µL of the cell suspension into each well of a white, opaque 384-well plate.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.[6]
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in DMSO. A typical 10-point, 3-fold dilution series starting from 10 mM is recommended to achieve a final top concentration of ~30 µM.
-
Dilute the DMSO stocks into the assay medium to create the final working concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).
-
Add 10 µL of the compound working solutions to the respective wells. Include vehicle-only (0% activation) and a saturating concentration of this compound (100% activation) controls.
-
-
Treatment Incubation:
-
Incubate the plate for an additional 18-24 hours at 37°C, 5% CO₂.[16]
-
-
Signal Detection:
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add 25 µL of the detection reagent to each well.
-
Incubate for 10-20 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.
-
-
Measurement:
-
Read the luminescence signal using a plate-reading luminometer.
-
Data Analysis and Interpretation
The primary output is Relative Light Units (RLU). Data should be normalized to controls:
Normalized Response (%) = [(RLU_sample - RLU_vehicle) / (RLU_max_fenofibric_acid - RLU_vehicle)] * 100
Plot the Normalized Response (%) against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration). The EC₅₀ for this compound in such assays is typically in the low micromolar range.[4]
Application Protocol 2: Biochemical Binding Assays
Biochemical assays measure the direct interaction between a test compound and the purified PPARα protein, typically the Ligand Binding Domain (LBD). These assays are crucial for hit validation, mechanism-of-action studies, and determining binding affinity (Ki).
Principle 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, homogeneous assay format for studying protein-protein interactions.[17][18]
-
Mechanism: A GST-tagged PPARα-LBD is incubated with a terbium-labeled anti-GST antibody (the FRET donor).[6] A fluorescently labeled (e.g., fluorescein) coactivator peptide serves as the FRET acceptor.[6] When an agonist like this compound binds to the LBD, it promotes a conformational change that facilitates the binding of the coactivator peptide. This brings the donor and acceptor into close proximity (<10 nm), allowing for energy transfer from the excited terbium to the fluorescein, which then emits light at its characteristic wavelength.[18][19] Unlabeled test compounds compete with this compound, disrupting the complex and causing a loss of the FRET signal.
Principle 2: Fluorescence Polarization (FP)
FP is another homogeneous assay format that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner.[20][21]
-
Mechanism: A small fluorescent molecule (a "tracer") designed to bind to the PPARα-LBD is used. When unbound in solution, the tracer tumbles rapidly, and when excited with polarized light, it emits depolarized light (low FP signal).[20] When the tracer binds to the much larger PPARα-LBD protein, its tumbling slows dramatically, and it emits polarized light (high FP signal).[22] In a competition assay, this compound or other test compounds displace the tracer from the LBD, causing a decrease in the FP signal.[21]
Caption: Principles of FP and TR-FRET competitive binding assays.
General Protocol for a Competitive Binding Assay (384-well format)
Materials:
-
Purified, recombinant PPARα-LBD.
-
Fluorescent tracer (for FP) or donor/acceptor pair (for TR-FRET).
-
Assay Buffer (e.g., PBS with 0.01% BSA and 1 mM DTT).
-
This compound (reference competitor).
-
Low-volume, black 384-well assay plates (e.g., Corning 384-well low volume).
-
Microplate reader capable of FP or TR-FRET detection.
Protocol:
-
Reagent Preparation: Prepare all reagents in assay buffer. The final concentrations of protein and probe/tracer must be optimized beforehand by running saturation binding experiments.
-
Compound Plating: Add 2 µL of serially diluted compounds (or this compound) in DMSO to the assay plate.
-
Protein Addition: Add 10 µL of PPARα-LBD to each well.
-
Tracer/Probe Addition: Add 10 µL of the fluorescent tracer (for FP) or the coactivator/antibody mix (for TR-FRET).
-
Incubation: Incubate the plate at room temperature for a pre-determined time (e.g., 1-3 hours), protected from light, to allow the binding reaction to reach equilibrium.[6]
-
Measurement: Read the plate on a suitable microplate reader using the appropriate filters and settings for either FP or TR-FRET.
Data Analysis and Interpretation
For competitive binding assays, the data is used to calculate the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the test compound that displaces 50% of the fluorescent probe. The IC₅₀ can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation if the affinity of the fluorescent probe is known.
Table 2: Comparison of Biochemical Assay Formats
| Feature | Fluorescence Polarization (FP) | Time-Resolved FRET (TR-FRET) |
|---|---|---|
| Principle | Measures change in molecular rotation | Measures energy transfer between donor & acceptor |
| Key Reagents | Purified protein, fluorescent tracer | Purified protein, labeled co-factor, donor/acceptor pair |
| Pros | Simpler reagent set, cost-effective, robust | High sensitivity, less interference from compound fluorescence |
| Cons | Requires significant size difference between protein and tracer, susceptible to light scattering | More complex reagent set, potentially higher cost |
| Primary Output | Millipolarization (mP) | FRET Ratio |
Assay Validation and Quality Control
For any HTS assay, robust performance is critical. The Z'-factor is a statistical parameter used to quantify the suitability of an assay for HTS.[16]
Z' = 1 - [ (3 * (SD_positive_control + SD_negative_control)) / |(Mean_positive_control - Mean_negative_control)| ]
-
Positive Control: A saturating concentration of this compound.
-
Negative Control: Vehicle (DMSO) only.
An assay with a Z' > 0.5 is considered excellent and robust for high-throughput screening.[12][16] This calculation should be performed on control wells on every assay plate to ensure run-to-run consistency.
Conclusion
This compound is an essential reference agonist for the discovery and development of novel PPARα modulators. Its use as a positive control is fundamental to the validation and execution of both cell-based functional assays and biochemical binding assays. The protocols and principles outlined in this guide provide a framework for establishing robust, high-throughput screens. By understanding the mechanism of action of this compound and the causality behind specific assay designs, researchers can confidently identify and characterize the next generation of compounds targeting PPARα-mediated pathways.
References
- 1. This compound | C17H15ClO4 | CID 64929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the PPAR-α agonist fenofibrate in severe pediatric burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 9. jneurosci.org [jneurosci.org]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound | 42017-89-0 [chemicalbook.com]
- 12. A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. caymanchem.com [caymanchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 21. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
Application Note: A Validated RP-HPLC Method for the Quantification of Fenofibric Acid in Human Plasma
Abstract
This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of fenofibric acid, the active metabolite of fenofibrate, in human plasma. Fenofibrate is a widely prescribed lipid-regulating agent, and monitoring the plasma concentration of this compound is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1] This method utilizes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and UV detection, providing the sensitivity, specificity, and reliability required for regulatory submissions. All validation parameters, including linearity, precision, accuracy, and stability, are demonstrated to meet the criteria set forth by major regulatory bodies such as the FDA and EMA.[2][3]
Introduction: Pharmacological Context and Analytical Imperative
Fenofibrate is a prodrug that, upon oral administration, is rapidly and completely hydrolyzed by tissue and plasma esterases to its active form, this compound.[4][5] No unchanged fenofibrate is detectable in plasma.[4] this compound exerts its therapeutic effect by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), which leads to a significant reduction in plasma triglycerides and very low-density lipoprotein (VLDL) levels.[1]
Given that this compound is the pharmacologically active and measurable moiety in circulation, its accurate quantification is a direct surrogate for assessing the bioavailability and pharmacokinetic profile of fenofibrate formulations.[6] Therefore, a validated bioanalytical method is essential for clinical trial and drug development purposes. This document provides a detailed protocol for such a method, grounded in established chromatographic principles and validated against international standards.[7][8]
Principle of the Method
The method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.
-
Sample Preparation: this compound and an internal standard (IS), such as diazepam, are extracted from the plasma matrix using a liquid-liquid extraction (LLE) technique.[9] LLE is chosen for its ability to provide a clean extract by efficiently removing plasma proteins and other endogenous interferences, thereby enhancing the longevity of the analytical column and improving method sensitivity.
-
Chromatographic Separation: The extracted sample is injected onto a C18 stationary phase. A C18 column is selected due to its strong hydrophobic retention of non-polar to moderately polar compounds like this compound. The separation is achieved using an isocratic mobile phase composed of an organic solvent (acetonitrile) and an aqueous buffer (phosphate buffer). This mobile phase composition ensures optimal resolution between this compound, the internal standard, and any remaining matrix components, resulting in sharp, symmetrical peaks.
-
Detection: Quantification is performed using a UV-Vis detector set to a wavelength of 287 nm, which corresponds to a high absorbance maximum for this compound, ensuring good sensitivity.[9] The use of an internal standard corrects for potential variations in extraction recovery and injection volume, which is a cornerstone of a trustworthy and reproducible bioanalytical method.
Materials and Reagents
| Item | Specification |
| Analytical Standards | This compound (Reference Standard, >99% purity), Diazepam (Internal Standard, >99% purity) |
| Solvents | Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ethyl Acetate (Analytical Grade) |
| Reagents | Potassium Dihydrogen Orthophosphate, Hydrochloric Acid (0.1 N), Purified Water (18.2 MΩ·cm) |
| Biological Matrix | Drug-free, pooled human plasma (with K2-EDTA as anticoagulant) |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Analytical Column | C18 Column (e.g., Lithosphere 60 RP-Select B, 250x4.6 mm, 5 µm)[9] |
| Equipment | Vortex mixer, Centrifuge, Nitrogen evaporator, Analytical balance, pH meter |
Detailed Experimental Protocols
Preparation of Standard and QC Solutions
Causality: Preparing separate stock solutions for calibration standards (CS) and quality control (QC) samples from different weighings of the reference standard is a critical requirement of regulatory guidelines.[10] This practice ensures that the evaluation of method accuracy is not biased by a potentially erroneous primary stock solution.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and make up to volume with methanol. This is the Calibration Stock (Stock A).
-
Using a separate weighing, prepare a second 1 mg/mL this compound stock solution. This is the QC Stock (Stock B).
-
Prepare a 1 mg/mL Internal Standard (IS) stock solution by dissolving ~10 mg of diazepam in a 10 mL volumetric flask with methanol.[9]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for this compound by serially diluting Stock A with a 50:50 (v/v) mixture of methanol and water. These solutions are used to spike blank plasma to create calibration standards.
-
Prepare working solutions for Low, Medium, and High QC samples by diluting Stock B.
-
Prepare an IS working solution of 75 µg/mL by diluting the IS stock solution with mobile phase.[9]
-
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 750 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 10 mL glass tube.
-
Add 50 µL of the 75 µg/mL IS working solution to each tube (except for double blanks) and vortex for 1 minute.[9] This step ensures a consistent IS concentration across all samples, allowing for accurate ratio-based quantification.
-
Add 100 µL of 0.1 N Hydrochloric Acid to acidify the sample. This protonates this compound, increasing its hydrophobicity and promoting its partitioning into the organic extraction solvent.
-
Add 4.0 mL of ethyl acetate, cap the tube, and vortex/shake for 10 minutes at 100 rpm.[9] Ethyl acetate is an effective solvent for extracting this compound from the aqueous plasma matrix.
-
Centrifuge the samples at 4000 rpm for 5 minutes at 5°C to separate the organic and aqueous layers.
-
Carefully transfer 3.0 mL of the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue with 400 µL of the mobile phase and vortex to dissolve.[9] Reconstitution in the mobile phase ensures sample-solvent compatibility with the chromatographic system, leading to better peak shape.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis.
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm particle size[9] |
| Mobile Phase | Phosphate Buffer (pH 6.0) : Acetonitrile (70:30, v/v)[9] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C[9] |
| Detector Wavelength | 287 nm[9] |
| Injection Volume | 100 µL[9] |
| Internal Standard | Diazepam[9] |
| Approx. Retention Time | This compound: ~6.0 min; Diazepam: ~5.0 min[9] |
Analytical Method Validation
The method was validated according to the principles outlined in the ICH M10, FDA, and EMA guidelines on bioanalytical method validation.[2][3][11] A full validation should demonstrate the method's reliability for its intended purpose.[7]
System Suitability
Before each analytical run, the system's readiness is confirmed by injecting six replicates of a standard solution. The acceptance criterion is a relative standard deviation (%RSD) of less than 2.0% for peak area and retention time, ensuring the consistency of the chromatographic system.[9]
Validation Parameters Summary
The following table summarizes typical performance characteristics for a validated this compound assay.
| Parameter | Typical Range/Acceptance Criteria | Comment |
| Linearity & Range | 0.095 - 20 µg/mL[9] | Correlation coefficient (r²) > 0.99. The range should cover the expected clinical concentrations. |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.095 µg/mL[9][12] | The lowest concentration quantifiable with acceptable precision (%CV < 20%) and accuracy (80-120%). |
| Accuracy (as % Nominal) | Within 85-115% (80-120% for LLOQ)[9] | Evaluated at LLOQ, Low, Medium, and High QC levels. |
| Precision (%CV) | Within-run (Intra-day): < 15% (< 20% for LLOQ)[13] | Assessed by analyzing at least five replicates of each QC level in a single run. |
| Between-run (Inter-day): < 15% (< 20% for LLOQ)[13] | Assessed by analyzing QC samples across at least three different runs on different days. | |
| Recovery (%) | Consistent and reproducible | The extraction recovery of this compound is typically 60-80%.[9][13] Recovery of the IS should also be consistent. |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. | |
| Stability | Analyte stable under various conditions (Freeze-thaw, Bench-top, Long-term storage). | Stability is demonstrated if the mean concentration of stability samples is within ±15% of the nominal concentration. |
Visualized Workflows
Overall Analytical Workflow
The entire process from receiving a sample to reporting a result can be visualized as a clear, sequential workflow.
Caption: High-level workflow for this compound quantification.
Method Troubleshooting Guide
A logical approach is essential for troubleshooting common chromatographic issues.
Caption: A logical guide for troubleshooting common HPLC issues.
Conclusion
The RP-HPLC method detailed herein provides a reliable and robust tool for the quantification of this compound in human plasma. The simple liquid-liquid extraction and isocratic elution make it suitable for high-throughput analysis in a regulated bioanalytical laboratory. The validation parameters confirm that the method is accurate, precise, and specific, aligning with the stringent requirements of international regulatory guidelines for supporting clinical and bioequivalence studies.
References
- 1. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. tandfonline.com [tandfonline.com]
- 5. drugs.com [drugs.com]
- 6. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. bioanalysisforum.jp [bioanalysisforum.jp]
- 9. biomed.uninet.edu [biomed.uninet.edu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 12. [PDF] A Novel Method for Determination of this compound in Human Plasma using HPLC-UV: Application to a Pharmacokinetic Study of New Formulations | Semantic Scholar [semanticscholar.org]
- 13. Determination of this compound in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Fenofibric Acid Activity Using Cell-Based Assays
Introduction
Fenofibrate, a member of the fibrate class of drugs, is a widely prescribed therapeutic agent for treating dyslipidemia, a condition characterized by elevated plasma triglycerides and low levels of high-density lipoprotein (HDL) cholesterol[1][2]. Upon oral administration, fenofibrate is rapidly hydrolyzed by tissue and plasma esterases to its active metabolite, fenofibric acid[1][3][4]. The therapeutic efficacy of this compound is mediated through its potent agonist activity on the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[5][6].
PPARα is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney[7][8]. As a central regulator of lipid metabolism, the activation of PPARα by agonists like this compound initiates a cascade of transcriptional events that collectively enhance fatty acid oxidation and improve the lipoprotein profile[5][6].
This technical guide provides a comprehensive overview and detailed protocols for robust, cell-based assays designed to measure the biological activity of this compound. We will delve into the mechanistic basis of these assays, provide step-by-step experimental workflows, and offer insights into data analysis and interpretation, equipping researchers in academia and the pharmaceutical industry with the tools to accurately characterize PPARα agonists.
The Mechanistic Foundation: PPARα Signaling Pathway
Understanding the mechanism of action is paramount to designing meaningful assays. This compound diffuses into the cell and binds to the Ligand-Binding Domain (LBD) of PPARα in the cytoplasm or nucleus. This binding event induces a conformational change in the PPARα protein, causing it to dissociate from corepressor molecules. The activated PPARα then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[7] This PPARα-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator-Responsive Elements (PPREs) located in the promoter regions of its target genes[7][8]. The binding of the heterodimer to the PPRE, along with the recruitment of coactivator proteins, initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation, thereby executing the biological effects of this compound[5][8].
Caption: PPARα signaling pathway activated by this compound.
Primary Assays for Measuring this compound Activity
The choice of assay depends on the specific research question, ranging from direct receptor activation to downstream functional outcomes.
Reporter Gene Assays: The Direct Measure of Activation
Reporter gene assays are the gold standard for quantifying the ability of a compound to activate a specific nuclear receptor.[9] They are highly sensitive, have a wide dynamic range, and are amenable to high-throughput screening[10][11]. The core principle involves genetically engineering cells to express a reporter gene (e.g., firefly luciferase) whose transcription is controlled by a PPRE. When cells are treated with this compound, activated PPARα binds to the PPRE and drives the expression of luciferase, producing a luminescent signal that is proportional to the level of PPARα activation.
Self-Validation and Trustworthiness: The inclusion of a second, constitutively expressed reporter (e.g., Renilla luciferase) in a dual-luciferase system is critical. This internal control normalizes for variations in transfection efficiency and cell viability, thereby increasing data quality and reliability[9][10].
Caption: General workflow for a PPARα dual-luciferase reporter assay.
Target Gene Expression Analysis (qPCR): The Functional Readout
While reporter assays confirm direct receptor activation, measuring the expression of endogenous PPARα target genes provides a more physiologically relevant assessment of a compound's activity. Quantitative real-time PCR (qPCR) is a powerful technique to quantify changes in mRNA levels of specific genes following treatment with this compound. Key PPARα target genes involved in fatty acid metabolism include Carnitine Palmitoyltransferase 1A (CPT1A) and Pyruvate Dehydrogenase Kinase 4 (PDK4)[8][12][13].
Expertise in Action: The selection of target genes is critical. CPT1A is a rate-limiting enzyme in mitochondrial fatty acid β-oxidation, making it an excellent primary target. PDK4 is involved in switching fuel sources from glucose to fatty acids. Measuring multiple target genes provides a more comprehensive picture of the compound's functional impact.
Caption: Experimental workflow for qPCR analysis of PPARα target genes.
Experimental Protocols
Protocol 1: PPARα Dual-Luciferase Reporter Assay
This protocol is designed for a 96-well plate format and uses transient transfection. Human hepatoblastoma cells (HepG2) are recommended due to their hepatic origin and endogenous expression of key pathway components[7].
Materials:
-
HepG2 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection Reagent (e.g., Lipofectamine 3000)
-
Plasmids:
-
PPRE-driven Firefly Luciferase reporter (e.g., pGL4.24[luc2P/PPRE/Hygro])
-
Human PPARα expression vector
-
Renilla luciferase control vector (e.g., pGL4.74[hRluc/TK])
-
-
This compound (stock in DMSO)
-
Dual-Luciferase Reporter Assay System
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding (Day 1):
-
Trypsinize and count healthy, sub-confluent HepG2 cells.
-
Seed 2 x 10⁴ cells per well in 100 µL of complete medium into a white, opaque 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Transfection (Day 2):
-
For each well, prepare the transfection mix in Opti-MEM according to the manufacturer's protocol. A suggested DNA ratio is 10:10:1 (PPRE-luc:PPARα:Renilla).
-
Remove the culture medium and add the transfection mix to the cells.
-
Incubate for 4-6 hours.
-
Replace the transfection mix with 100 µL of fresh, complete medium and incubate overnight.
-
-
Compound Treatment (Day 3):
-
Prepare serial dilutions of this compound and GW7647 in serum-free DMEM. The final DMSO concentration should not exceed 0.1%.
-
Include a "vehicle control" group treated with 0.1% DMSO in serum-free DMEM.
-
Carefully aspirate the medium from the wells and add 100 µL of the appropriate treatment solution.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Lysis and Measurement (Day 4):
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Remove the treatment medium and gently wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X passive lysis buffer to each well and place on an orbital shaker for 15 minutes.
-
Following the dual-luciferase kit instructions, add the firefly luciferase substrate and measure luminescence.
-
Next, add the Stop & Glo® reagent (which quenches the firefly signal and initiates the Renilla reaction) and measure luminescence again.
-
Data Analysis:
-
For each well, calculate the Relative Response Ratio: (Firefly Luminescence / Renilla Luminescence).
-
Normalize the data by calculating the Fold Induction over the vehicle control: (Relative Response Ratio of Treated Well / Average Relative Response Ratio of Vehicle Control Wells).
-
Plot the Fold Induction against the log of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
Protocol 2: qPCR Analysis of PPARα Target Gene Expression
This protocol describes the quantification of CPT1A and PDK4 mRNA levels in HepG2 cells following this compound treatment.
Materials:
-
HepG2 cells and culture reagents
-
6-well cell culture plates
-
This compound (stock in DMSO)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR Master Mix (e.g., SYBR Green-based)
-
qPCR primers (pre-designed and validated recommended)
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment:
-
Seed 5 x 10⁵ HepG2 cells per well in a 6-well plate and incubate overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 10 µM, 50 µM) and a vehicle control (0.1% DMSO) in serum-free medium for 24 hours.
-
-
RNA Isolation:
-
Lyse the cells directly in the wells and extract total RNA using a column-based kit according to the manufacturer's protocol.
-
Elute RNA in nuclease-free water.
-
Quantify RNA concentration and assess purity (A260/A280 ratio ~2.0) using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit with oligo(dT) and/or random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix for each target gene (CPT1A, PDK4) and a stable housekeeping gene (e.g., GAPDH, ACTB). Each reaction should include cDNA template, forward and reverse primers, and qPCR master mix.
-
Run the reactions in triplicate on a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
Data Analysis (ΔΔCt Method):
-
Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of the housekeeping gene: ΔCt = Ct(Target Gene) - Ct(Housekeeping Gene).
-
Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the average ΔCt of the vehicle control group: ΔΔCt = ΔCt(Treated Sample) - ΔCt(Control Sample).
-
Calculate Fold Change: The fold change in gene expression relative to the control is calculated as 2-ΔΔCt.
Expected Results and Data Summary
The following table summarizes typical quantitative results expected from the described assays when testing this compound. Values can vary based on the specific cell line, passage number, and assay conditions.
| Assay Type | Parameter | Compound | Typical Result | Reference |
| Reporter Assay | EC₅₀ | This compound | 10 - 50 µM | [12][16] |
| Max Fold Induction | This compound | 5 - 20 fold | [7] | |
| Max Fold Induction | GW7647 (1 µM) | > 50 fold | [7][14] | |
| qPCR | Fold Change (mRNA) | This compound (50 µM) | CPT1A: 3 - 8 fold | [8][13] |
| Fold Change (mRNA) | This compound (50 µM) | PDK4: 5 - 15 fold | [8] |
Conclusion
The cell-based assays detailed in this guide provide a robust and multi-tiered framework for characterizing the activity of this compound and other potential PPARα agonists. The luciferase reporter assay offers a sensitive and direct measure of nuclear receptor activation, ideal for initial screening and potency determination. Subsequent analysis of endogenous target gene expression via qPCR validates these findings in a more physiological context, confirming the compound's ability to elicit a functional downstream response. By employing these self-validating protocols with appropriate controls, researchers can generate high-quality, reproducible data to advance our understanding of PPARα modulation in health and disease.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The PPAR Alpha gene is associated with triglyceride, low-density cholesterol, and inflammation marker response to fenofibrate intervention: The GOLDN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 7. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fenofibrate Simultaneously Induces Hepatic Fatty Acid Oxidation, Synthesis, and Elongation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PPARα agonist fenofibrate prevents postoperative cognitive dysfunction by enhancing fatty acid oxidation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, this compound, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing PPARα Activation In Vitro Using Fenofibric Acid
Introduction: Understanding Fenofibric Acid and its Target, PPARα
This compound, the active metabolite of the prodrug fenofibrate, is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[4][5] It is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and kidney.[5] Upon activation by a ligand like this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[4][5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[4][5][6] This signaling cascade is central to the regulation of lipid metabolism, including fatty acid uptake and oxidation, and inflammation.[1][5][7] Consequently, this compound is a valuable tool for in vitro studies of lipid homeostasis and the development of therapeutics for dyslipidemia.[2][4]
This guide provides detailed protocols for researchers, scientists, and drug development professionals to effectively utilize this compound for inducing PPARα activation in vitro. The methodologies described herein are designed to be self-validating, incorporating essential controls and explaining the rationale behind key experimental choices.
Core Concepts in Assessing PPARα Activation
The primary objective of the following protocols is to quantify the activation of PPARα by this compound. This can be achieved through two main approaches:
-
Reporter Gene Assays: These assays measure the transcriptional activity of PPARα by linking a PPRE to a reporter gene, such as luciferase. An increase in reporter gene expression is a direct indicator of PPARα activation.
-
Target Gene Expression Analysis: This method involves quantifying the mRNA levels of known PPARα target genes, which are upregulated upon receptor activation.
The following sections provide detailed protocols for both approaches, ensuring a comprehensive and robust assessment of this compound-mediated PPARα activation.
Diagram: The PPARα Signaling Pathway
The following diagram illustrates the mechanism of PPARα activation by this compound.
Caption: Mechanism of this compound-induced PPARα activation.
Experimental Protocols
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound.[8][9][10][11][12] Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9][11] Avoid inhalation of dust and contact with skin and eyes.[8][10]
Protocol 1: Luciferase Reporter Gene Assay for PPARα Activation
This assay is a highly sensitive method for quantifying the dose-dependent activation of PPARα by this compound.[13][14] The principle relies on a reporter plasmid where the expression of the luciferase gene is driven by a promoter containing PPREs.
Experimental Workflow Diagram
Caption: Workflow for the PPARα luciferase reporter gene assay.
Materials
-
Cell Line: Human hepatoblastoma cells (HepG2) are a suitable model as they are of hepatic origin.[4]
-
Expression Plasmids:
-
Reagents:
-
This compound stock solution (e.g., 100 mM in DMSO).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Transfection reagent (e.g., Lipofectamine 2000).
-
Dual-Luciferase® Reporter Assay System.
-
-
Equipment:
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
-
Step-by-Step Methodology
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density that will ensure 70-80% confluency at the time of transfection.
-
Transfection:
-
Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. The inclusion of the Renilla luciferase plasmid is a critical self-validating step to control for variations in transfection efficiency and cell viability.
-
-
This compound Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh serum-free or low-serum medium.
-
Prepare serial dilutions of this compound. It is imperative to include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.[4]
-
Treat the cells with the this compound dilutions and the vehicle control. Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer, following the manufacturer's instructions.[13]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the fold induction of luciferase activity for each this compound concentration relative to the vehicle control.
-
Plot the fold induction against the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Data Interpretation
A dose-dependent increase in luciferase activity indicates that this compound is activating the PPARα receptor. The EC50 value represents the concentration of this compound that elicits a half-maximal response, providing a quantitative measure of its potency.
| Parameter | Typical Value Range for this compound | Reference |
| Concentration Range | 1 µM - 100 µM | [15] |
| Incubation Time | 24 - 48 hours | [4] |
| Expected Fold Induction | 5 to 20-fold over vehicle control | [4] |
Protocol 2: Quantitative Real-Time PCR (qPCR) for PPARα Target Gene Expression
This protocol validates the findings from the reporter assay by measuring the expression of endogenous PPARα target genes in a relevant cell line.
Materials
-
Cell Line: Functional liver cell 4 (FLC4) or HepG2 cells.[4]
-
Reagents:
-
Equipment:
-
Real-time PCR system.
-
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Seed FLC4 or HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 24-48 hours.[4]
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Perform qPCR using a SYBR Green-based master mix with primers for the target genes and a housekeeping gene. The use of a housekeeping gene is essential for normalizing the data and ensuring the reliability of the results.
-
The thermal cycling conditions will depend on the specific qPCR system and primers used.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
Express the results as fold change in mRNA expression relative to the vehicle-treated control.
-
Data Interpretation
A significant increase in the mRNA levels of PPARα target genes in this compound-treated cells compared to the control confirms the activation of the PPARα signaling pathway.
| Target Gene | Function | Expected Outcome | Reference |
| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Upregulation | [4] |
| CYP4A10/14 | Cytochrome P450 Family 4 Subfamily A | Upregulation | [16] |
Protocol 3: Gal4-PPARα Ligand-Binding Domain (LBD) Chimera Assay
This assay provides a more direct assessment of the interaction between this compound and the PPARα ligand-binding domain (LBD).[4][17] It utilizes a chimeric receptor where the PPARα LBD is fused to the DNA-binding domain (DBD) of the yeast transcription factor Gal4.
Logical Diagram of the Chimera Assay
Caption: Principle of the Gal4-PPARα chimera reporter assay.
This assay follows a similar protocol to the luciferase reporter gene assay, with the key difference being the plasmids used for transfection. Instead of a full-length PPARα expression vector and a PPRE-luciferase reporter, a Gal4-PPARα-LBD expression vector and a reporter plasmid containing a Gal4 upstream activation sequence (UAS) driving luciferase expression are used.[4] A positive result in this assay strongly suggests a direct interaction between this compound and the PPARα LBD.
Troubleshooting and Best Practices
-
High Background Luciferase Activity: This could be due to high endogenous PPARα expression in the chosen cell line or issues with the reporter plasmid. Consider using a cell line with low endogenous PPARα or optimizing the amount of transfected plasmid.
-
Low Fold Induction: This may result from low transfection efficiency, suboptimal this compound concentration, or short incubation times. Optimize these parameters systematically.
-
Cell Viability Issues: High concentrations of this compound or the vehicle (DMSO) can be cytotoxic.[17] Perform a cell viability assay (e.g., MTT or LDH) in parallel to ensure that the observed effects are not due to toxicity.
-
Consistency: To ensure reproducibility, maintain consistent cell passage numbers, seeding densities, and reagent concentrations across experiments.
Conclusion
The protocols outlined in this application note provide a robust framework for studying the in vitro activation of PPARα by this compound. By employing a combination of reporter gene assays and target gene expression analysis, researchers can obtain comprehensive and reliable data on the potency and efficacy of this compound as a PPARα agonist. These methodologies are fundamental for basic research into lipid metabolism and for the preclinical evaluation of novel therapeutic agents targeting the PPARα signaling pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatocyte-restricted constitutive activation of PPARα induces hepatoproliferation but not hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. korambiotech.com [korambiotech.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gut.bmj.com [gut.bmj.com]
- 17. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
Lentiviral-based reporter assays for fenofibric acid studies
A Robust Lentiviral-Based Reporter Assay for High-Throughput Screening and Mechanistic Studies of Fenofibric Acid
Abstract
This document provides a comprehensive guide to developing and utilizing a lentiviral-based reporter assay for the study of this compound, the active metabolite of the lipid-lowering drug fenofibrate. This compound exerts its therapeutic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that governs the transcription of genes involved in lipid metabolism.[1][2] This application note details the principles, protocols, and validation strategies for creating a stable cell line that quantitatively reports on PPARα activation, offering a powerful tool for drug screening, dose-response analysis, and mechanistic investigations.
Introduction and Scientific Background
This compound is a well-established therapeutic agent for treating dyslipidemia, a condition characterized by elevated triglycerides and abnormal cholesterol levels.[3] Its primary mechanism of action involves binding to and activating PPARα.[2][4] PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR).[5][6] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their expression.[5][6][7] The consensus PPRE sequence is typically a direct repeat of AGGTCA-like sequences separated by a single nucleotide (DR1), commonly represented as 5'-AGGTCANAGGTCA-3'.[5][6][7]
Studying the potency and efficacy of compounds like this compound requires a cellular assay system that can accurately and reproducibly measure the activation of the PPARα pathway. Lentiviral-based reporter assays are exceptionally well-suited for this purpose. They allow for the creation of stable cell lines where a reporter gene (e.g., firefly luciferase) is placed under the control of a minimal promoter and multiple copies of a PPRE.[8] When a PPARα agonist like this compound is introduced, it triggers the transcriptional machinery to produce the reporter enzyme, resulting in a quantifiable signal (light output) that is directly proportional to the level of PPARα activation.[9] This system overcomes the limitations of transient transfections by providing a homogenous and stable cell population, which increases reproducibility and is ideal for high-throughput screening.[10][11]
Principle of the Assay
The assay is founded on the molecular events that follow the introduction of this compound into a specially engineered mammalian cell line.
-
Ligand Activation: this compound, being cell-permeable, enters the cell and binds to the Ligand Binding Domain (LBD) of the endogenous PPARα receptor.
-
Heterodimerization: Ligand-bound PPARα undergoes a conformational change, enabling it to form a heterodimer with RXR.[6]
-
DNA Binding: This PPARα/RXR complex translocates to the nucleus and binds to the synthetic PPRE sequences integrated into the cell's genome via the lentiviral vector.
-
Transcriptional Activation: The bound complex recruits co-activator proteins, initiating the transcription of the downstream reporter gene, firefly luciferase.
-
Signal Generation: The translated luciferase enzyme catalyzes the oxidation of its substrate, D-luciferin, in an ATP-dependent reaction, producing a luminescent signal.[12][13] The intensity of this light is measured by a luminometer and serves as a direct readout of this compound-induced PPARα activity.
The use of a lentiviral delivery system ensures stable, long-term integration of the PPRE-luciferase cassette into the host cell genome, making every cell in the population a consistent reporter.[14]
Visualizing the Mechanism and Workflow
To clarify the underlying biology and the experimental process, the following diagrams have been generated.
PPARα Signaling Pathway upon this compound Activation
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 3. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. An Ideal PPAR Response Element Bound to and Activated by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification of PPREs and PPRE associated genes in the human genome: insights into related kinases and disease implications [frontiersin.org]
- 7. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. addgene.org [addgene.org]
- 11. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 12. Luciferase Assay System Protocol [worldwide.promega.com]
- 13. labbox.es [labbox.es]
- 14. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fenofibric Acid in Diabetic Retinopathy Models: A Technical Guide for Researchers
This guide provides a comprehensive overview and detailed protocols for investigating the therapeutic potential of fenofibric acid in preclinical models of diabetic retinopathy (DR). It is intended for researchers, scientists, and drug development professionals engaged in ophthalmology and diabetes research. This document synthesizes established methodologies and mechanistic insights to facilitate robust and reproducible studies.
Introduction: The Rationale for this compound in Diabetic Retinopathy
Diabetic retinopathy is a leading cause of vision loss globally, characterized by progressive damage to the retinal microvasculature due to chronic hyperglycemia.[1][2][3][4] The pathology involves a complex interplay of processes including inflammation, oxidative stress, vascular leakage, and ultimately, neovascularization in the proliferative stage.[5][6] While current treatments like laser photocoagulation and anti-VEGF injections are effective for advanced stages, there is a significant need for oral medications that can slow the progression of early-stage DR.[5]
Fenofibrate, a prodrug that is rapidly converted to its active metabolite, this compound, has emerged as a promising therapeutic agent.[7][8] Large-scale clinical trials, including the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) and the Action to Control Cardiovascular Risk in Diabetes (ACCORD)-Eye studies, have demonstrated that fenofibrate significantly reduces the progression of DR in patients with type 2 diabetes, independent of its lipid-lowering effects.[5][9][10][11] This suggests a direct protective action on the retina.
The primary mechanism of this compound involves the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear transcription factor.[9][10][12][13][14] This activation triggers a cascade of beneficial effects within the retina, including the suppression of inflammatory pathways, reduction of vascular permeability, and inhibition of angiogenesis.[5][6][7][8]
Mechanistic Insights: The Multifaceted Role of this compound
This compound's therapeutic effects in diabetic retinopathy are not attributed to a single mechanism but rather a constellation of interconnected actions. The activation of PPARα by this compound initiates a series of downstream events that collectively counteract the pathological processes of DR.
Core Signaling Pathway
This compound, upon entering the cell, binds to and activates PPARα. This activated receptor forms a heterodimer with the Retinoid X Receptor (RXR). The PPARα/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[7][8]
Key Therapeutic Actions:
-
Anti-inflammatory Effects: this compound inhibits the activation of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB).[5][15] This leads to the downregulation of key inflammatory mediators such as Intercellular Adhesion Molecule-1 (ICAM-1) and Monocyte Chemoattractant Protein-1 (MCP-1), thereby reducing leukostasis (the adhesion of leukocytes to the retinal vasculature), a critical early event in DR.[5][6][15]
-
Anti-angiogenic Properties: A hallmark of proliferative DR is the formation of new, fragile blood vessels. This compound has been shown to inhibit angiogenesis by downregulating the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2.[5][7][8] This is achieved, in part, through PPARα-dependent inhibition of the transcription factor Sp-1.[7][8]
-
Reduction of Vascular Permeability: Breakdown of the blood-retinal barrier (BRB) leads to macular edema, a major cause of vision loss in DR. This compound helps to preserve the integrity of the BRB. In retinal pigment epithelial (RPE) cells, it prevents hyperpermeability induced by high glucose and inflammatory cytokines by suppressing the activation of AMP-activated protein kinase (AMPK).[7][8]
-
Anti-apoptotic and Antioxidant Effects: this compound promotes the survival of retinal cells, including endothelial and pigment epithelial cells, under diabetic conditions.[7][9] It also exhibits antioxidant properties, reducing the accumulation of reactive oxygen species, which are key contributors to retinal damage in diabetes.[7][8]
Preclinical Models for Evaluating this compound
A tiered approach using both in vitro and in vivo models is recommended to comprehensively evaluate the efficacy and mechanism of action of this compound in DR.
In Vitro Models
In vitro models are invaluable for dissecting cellular and molecular mechanisms in a controlled environment.[1][2][3][4]
| Model Type | Cell Line(s) | Typical Stressor | Key Endpoints |
| Endothelial Dysfunction | Human Retinal Microvascular Endothelial Cells (HRMECs) | High Glucose (25-50 mM)[16] | Cell viability, apoptosis, permeability, expression of inflammatory markers (ICAM-1, VCAM-1), VEGF secretion. |
| Blood-Retinal Barrier Integrity | Co-culture of HRMECs and human retinal pericytes; or ARPE-19 (human RPE cell line) | High Glucose, IL-1β | Transendothelial electrical resistance (TEER), permeability to fluorescent tracers, tight junction protein expression (ZO-1, occludin).[7][8] |
| Neuroretinal Degeneration | RGC-5 (retinal ganglion cell line) | High Glucose (50-100 mM)[16] | Neurite outgrowth, apoptosis, expression of neuroprotective factors. |
In Vivo Models
Animal models are essential for studying the complex pathophysiology of DR and the systemic effects of drug treatment. The streptozotocin (STZ)-induced diabetic rodent model is widely used.[17][18][19][20]
| Animal Model | Species | Induction Method | Key Pathological Features |
| STZ-Induced Diabetes | Rats (Sprague-Dawley, Wistar), Mice (C57BL/6J) | Single or multiple low-dose intraperitoneal injections of streptozotocin.[17][21] | Hyperglycemia, retinal vascular leakage, pericyte loss, acellular capillaries, inflammation, and in some long-term models, neovascularization.[17][19][20] |
| Genetic Models | Ins2Akita mice, db/db mice | Spontaneous development of diabetes. | Mimic type 1 and type 2 diabetes, respectively, and develop features of DR over time.[22][23] |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound. Researchers should optimize these protocols based on their specific experimental setup and objectives.
Protocol 1: In Vitro Assessment of this compound on High-Glucose-Induced Endothelial Dysfunction
Objective: To determine the protective effect of this compound on human retinal microvascular endothelial cells (HRMECs) cultured under high-glucose conditions.
Materials:
-
HRMECs and appropriate culture medium
-
This compound (analytical grade)
-
D-Glucose
-
Mannitol (for osmotic control)
-
Reagents for cell viability assays (e.g., MTT, PrestoBlue)
-
ELISA kits for VEGF and inflammatory cytokines
-
Reagents for Western blotting or RT-qPCR (antibodies for ICAM-1, NF-κB, etc.)
Procedure:
-
Cell Culture: Culture HRMECs according to the supplier's instructions.
-
Experimental Groups:
-
Normal Glucose (NG): 5.5 mM D-glucose
-
NG + this compound (FA)
-
High Glucose (HG): 25-50 mM D-glucose[16]
-
HG + FA (various concentrations)
-
Osmotic Control (OC): 5.5 mM D-glucose + mannitol to match the osmolarity of the HG group.
-
-
Treatment: Pre-treat cells with this compound for 2-4 hours before exposing them to high-glucose medium for 24-72 hours.
-
Endpoint Analysis:
-
Cell Viability: Perform an MTT or similar assay to assess cell viability.
-
Inflammatory Marker Expression: Collect cell lysates and perform Western blotting or RT-qPCR to measure the expression of ICAM-1, VCAM-1, and NF-κB.[24][25]
-
VEGF Secretion: Collect the culture supernatant and measure VEGF concentration using an ELISA kit.[26]
-
Protocol 2: In Vivo Evaluation of this compound in a STZ-Induced Diabetic Rat Model
Objective: To assess the efficacy of orally administered this compound in mitigating the pathological changes of diabetic retinopathy in a STZ-induced diabetic rat model.
Materials:
-
Male Sprague-Dawley or Wistar rats (6-8 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Blood glucose meter
-
Equipment for electroretinography (ERG)
-
Fluorescein isothiocyanate (FITC)-dextran for vascular permeability assay
-
Reagents for immunohistochemistry and molecular analysis of retinal tissue.
Procedure:
-
Induction of Diabetes:
-
Fast rats overnight.
-
Administer a single intraperitoneal injection of STZ (e.g., 65 mg/kg) dissolved in cold citrate buffer.[18] Control animals receive buffer only.
-
Confirm diabetes 3-7 days later by measuring blood glucose levels. Rats with blood glucose >250-300 mg/dL are considered diabetic.[17][21]
-
-
Treatment:
-
Randomly assign diabetic rats to a vehicle control group and a this compound treatment group.
-
Administer this compound (e.g., 30 mg/kg/day) or vehicle daily by oral gavage for a duration of 8-16 weeks.
-
-
Monitoring: Monitor body weight and blood glucose levels weekly.
-
Endpoint Analysis (at the end of the treatment period):
Data Interpretation and Troubleshooting
-
Variability in STZ Model: The severity of diabetes induced by STZ can vary. It is crucial to have a consistent induction protocol and to only include animals that meet a pre-defined hyperglycemia threshold.
-
In Vitro Glucose Concentration: The optimal high-glucose concentration for in vitro experiments can vary between cell types. It is advisable to perform a dose-response study to determine the concentration that induces a significant but sub-lethal pathological response.[16]
-
Osmotic Control: Always include a mannitol control group in in vitro studies to ensure that the observed effects are due to hyperglycemia and not hyperosmolarity.
-
PPARα-Dependence: To confirm that the effects of this compound are mediated by PPARα, experiments can be repeated in the presence of a PPARα antagonist (e.g., GW6471) or by using cells/animals with PPARα knockdown/knockout.[15]
Conclusion
This compound holds significant promise as a therapeutic agent for the management of diabetic retinopathy. Its multifaceted mechanism of action, centered on the activation of PPARα, allows it to target several key pathological pathways in DR. The protocols and models outlined in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and to explore novel therapeutic strategies for this debilitating disease.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Models of Diabetes: Focus on Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Models of Diabetes: Focus on Diabetic Retinopathy – PhD – Science of Drug and Bioactive Substances [sfsb.farm.unipi.it]
- 5. Direct Effects of PPARα Agonists on Retinal Inflammation and Angiogenesis May Explain How Fenofibrate Lowers Risk of Severe Proliferative Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory role of fenofibrate in treating diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. An Update on the Molecular Actions of Fenofibrate and Its Clinical Effects on Diabetic Retinopathy and Other Microvascular End Points in Patients With Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenofibrate and Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RACGP - The use of fenofibrate in the management of patients with diabetic retinopathy: an evidence-based review [racgp.org.au]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. drugs.com [drugs.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Therapeutic Effects of PPARα Agonists on Diabetic Retinopathy in Type 1 Diabetes Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An In Vitro Model of Diabetic Retinal Vascular Endothelial Dysfunction and Neuroretinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. Streptozotocin induced diabetic retinopathy in rat and the expression of vascular endothelial growth factor and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Streptozotocin-Induced Diabetic Retinopathy - Experimentica [experimentica.com]
- 20. metrovision.fr [metrovision.fr]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. Diabetic mice have retinal and choroidal blood flow deficits and electroretinogram deficits with impaired responses to hypercapnia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. iovs.arvojournals.org [iovs.arvojournals.org]
- 26. Status of serum VEGF and ICAM-1 and its association with external limiting membrane and inner segment-outer segment junction disruption in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Diabetic mice have retinal and choroidal blood flow deficits and electroretinogram deficits with impaired responses to hypercapnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Update on animal models of diabetic retinopathy: from molecular approaches to mice and higher mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Clinical electroretinography in diabetic retinopathy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Retinal vascular permeability assay [bio-protocol.org]
- 32. iovs.arvojournals.org [iovs.arvojournals.org]
- 33. VEGF increases retinal vascular ICAM-1 expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Fenofibric Acid Insolubility in Aqueous Solutions
Welcome to the technical support center for fenofibric acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous insolubility of this compound in their experimental work. As a Biopharmaceutics Classification System (BCS) Class II compound, this compound's high permeability is unfortunately paired with low solubility, making its handling and formulation a significant hurdle.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in water?
A1: this compound is a lipophilic molecule with a high log P value of 3.85, indicating its preference for fatty environments over aqueous ones.[1][2] Its chemical structure contains a large, non-polar aromatic portion, which limits its interaction with polar water molecules.[4] While it has a carboxylic acid group that can be ionized, its insolubility in neutral water is a primary challenge.[4][5] The aqueous solubility of this compound is reported to be as low as 162.5 µg/mL in water.[1]
Q2: What is the pKa of this compound and how does it influence solubility?
A2: The pKa of this compound is approximately 4.[1][2] This means that at a pH below 4, the carboxylic acid group is predominantly in its neutral, protonated form, which is less soluble. As the pH increases above 4, the carboxylic acid group deprotonates to form the more soluble carboxylate anion.[5][6] This pH-dependent solubility is a critical factor to consider in your experimental design. For instance, its solubility increases to 1156 µg/mL at pH 6.8.[1][2]
Q3: I'm seeing inconsistent results in my in vitro assays. Could this be related to this compound's solubility?
A3: Absolutely. Poor aqueous solubility can lead to several issues that manifest as inconsistent results. These include:
-
Precipitation: The compound may be precipitating out of your assay medium, leading to a lower effective concentration than intended.
-
Inaccurate Dosing: Difficulty in preparing a homogenous stock solution can result in variable dosing in your experiments.
-
Low Bioavailability (in cell-based assays): The low concentration of dissolved drug can limit its uptake by cells.
It is crucial to ensure that this compound is fully dissolved in your stock solutions and remains soluble in your final assay buffer.
Troubleshooting Guides: Enhancing this compound Solubility
This section provides detailed troubleshooting for common issues encountered when trying to solubilize this compound, categorized by the chosen methodology.
Guide 1: pH Adjustment
Issue: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
Possible Cause: The pH of your final aqueous buffer is too low to maintain the solubility of this compound. As a weak acid, its solubility is significantly higher at a pH above its pKa of 4.[1][2][5][6]
Recommended Solution:
-
Adjust the pH of your aqueous buffer: Ensure the final pH of your working solution is at least 2-3 units above the pKa of this compound (i.e., pH 6.0-7.0 or higher). The solubility of this compound in PBS at pH 7.2 is approximately 0.5 mg/ml.[7]
-
Incremental pH adjustment: Prepare your aqueous buffer at a slightly lower pH than your target. After adding the this compound stock, slowly titrate the pH upwards with a dilute base (e.g., 0.1 M NaOH) while stirring until the compound dissolves. Be cautious not to overshoot the desired pH.
Experimental Protocol: Preparing a pH-Adjusted Aqueous Solution of this compound
-
Prepare your buffer: Make your desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS).
-
Initial pH check: Measure and record the initial pH of the buffer.
-
Prepare a concentrated stock: Dissolve this compound in an organic solvent like DMSO or ethanol to create a concentrated stock solution. This compound is soluble in ethanol at approximately 16 mg/ml and in DMSO at about 2 mg/ml.[7]
-
Dilution and pH adjustment:
-
While vigorously stirring the aqueous buffer, slowly add the required volume of the this compound stock solution. You may observe some initial precipitation.
-
Monitor the pH of the solution continuously.
-
Slowly add small aliquots of a dilute basic solution (e.g., 0.1 M NaOH) to the stirring solution.
-
Continue adding the base until the precipitate dissolves completely and the solution becomes clear.
-
Adjust the final pH to your desired value (e.g., 7.4 for physiological relevance).
-
-
Final Checks: Visually inspect the solution for any remaining particulate matter. If necessary, you can filter the solution through a 0.22 µm filter. Note that aqueous solutions of this compound are not recommended for storage for more than one day.[7]
Guide 2: Co-solvent Systems
Issue: I need to achieve a higher concentration of this compound in my solution than pH adjustment alone allows, but I'm limited in the amount of organic solvent I can use.
Possible Cause: The polarity of your aqueous system is too high to dissolve the desired amount of the lipophilic this compound.
Recommended Solution:
Employ a co-solvent system. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
-
Glycerol
Experimental Protocol: Preparing a Co-solvent Formulation
-
Select a co-solvent: Choose a co-solvent that is compatible with your experimental system. For in vitro studies, consider the potential toxicity of the co-solvent to your cells.
-
Determine the optimal co-solvent concentration:
-
Prepare a series of aqueous solutions with varying concentrations of your chosen co-solvent (e.g., 10%, 20%, 30% v/v).
-
Determine the saturation solubility of this compound in each co-solvent mixture by adding an excess of the compound, stirring for 24 hours at a controlled temperature, and then measuring the concentration of the dissolved drug in the supernatant.
-
-
Prepare your final formulation:
-
Based on your solubility tests, prepare the co-solvent/water mixture with the desired concentration.
-
Dissolve the this compound in this mixture. Gentle heating and sonication can aid in dissolution.
-
Always run a vehicle control (co-solvent/water mixture without the drug) in your experiments to account for any effects of the co-solvent itself.
-
Data Summary: this compound Solubility in Organic Solvents
| Solvent | Approximate Solubility |
| Ethanol | ~16 mg/mL |
| DMSO | ~2 mg/mL |
| Dimethylformamide | ~14 mg/mL |
Source: Cayman Chemical Product Information[7]
Guide 3: Cyclodextrin Inclusion Complexes
Issue: My formulation requires a high concentration of this compound in an almost entirely aqueous environment, and I'm concerned about the potential toxicity of co-solvents and surfactants.
Possible Cause: Standard solubilization methods are not suitable for your sensitive experimental system.
Recommended Solution:
Utilize cyclodextrins to form inclusion complexes. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] The lipophilic this compound molecule can be encapsulated within the hydrophobic core of the cyclodextrin, forming a water-soluble inclusion complex.[9][10] This has been shown to significantly enhance the solubility and dissolution of this compound.[9][10]
Diagram: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of this compound within a cyclodextrin molecule.
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of hydrophobic drugs.[8][11]
-
Determine the stoichiometry: A 1:1 molar ratio of this compound to cyclodextrin is a good starting point.[12]
-
Kneading Method:
-
Place the calculated amount of cyclodextrin in a mortar.
-
Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a paste.
-
Gradually add the this compound powder and knead for 30-60 minutes.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting solid can then be pulverized and dissolved in your aqueous medium.
-
-
Co-precipitation Method:
-
Dissolve both this compound and the cyclodextrin in a suitable solvent (e.g., an ethanol-water mixture).
-
Stir the solution for a set period (e.g., 1-2 hours).
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Collect the resulting solid powder.
-
Validation: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Powder X-ray Diffraction (PXRD).[11][13]
Guide 4: Nanotechnology-Based Approaches
Issue: I am developing a formulation for in vivo studies and need to significantly enhance the bioavailability of this compound.
Possible Cause: The poor dissolution rate of this compound in the gastrointestinal tract is limiting its absorption.
Recommended Solution:
Nanotechnology-based formulations, such as nanoparticles and nanoemulsions, can dramatically increase the surface area of the drug, leading to enhanced dissolution rates and improved bioavailability.[3][14][15][16]
1. Nanoparticle Formulations (e.g., Solid Lipid Nanoparticles - SLNs)
These are colloidal carriers where the drug is encapsulated within a lipid matrix. They can improve the oral bioavailability of lipophilic drugs.[17][18]
Diagram: Micellar Solubilization in Nanoemulsions
References
- 1. turkjps.org [turkjps.org]
- 2. Comparative In Vitro and In Vivo Evaluation of this compound as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound | 42017-89-0 [chemicalbook.com]
- 6. drugs.com [drugs.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Preparation and Characterization of Fenofibrate-Loaded Fibers Based on 2-Hydroxylpropyl-β-Cyclodextrin | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Significantly improving the solubility and anti-inflammatory activity of this compound with native and methyl-substituted beta-cyclodextrins via complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of Dissolution of Fenofibrate Using Complexation with Hydroxy Propyl β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US6828334B2 - Fenofibrate-cyclodextrin inclusion complexes and their pharmaceutical composition - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 15. ijpsonline.com [ijpsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Preparation and Characterization of Fenofibrate-Loaded Nanostructured Lipid Carriers for Oral Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Continuous Production of Fenofibrate Solid Lipid Nanoparticles by Hot-Melt Extrusion Technology: a Systematic Study Based on a Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Inconsistent Results in Fenofibric Acid Experiments
Welcome to the technical support center for fenofibric acid research. This guide is designed for researchers, scientists, and drug development professionals who may be encountering variability in their experimental outcomes. Inconsistent results are a common challenge, particularly with compounds like this compound, which possesses specific physicochemical properties that demand careful experimental design and execution.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify potential sources of error, optimize your protocols, and enhance the reproducibility of your findings.
Understanding the Core Challenge: The Physicochemical Nature of this compound
This compound, the active metabolite of fenofibrate, is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but poor aqueous solubility.[1][2][3] This inherent low solubility is a primary driver of inconsistent results, affecting everything from stock solution preparation to in vivo bioavailability.[3][4][5][6] Its solubility is also pH-dependent; it is poorly soluble in acidic environments (like the stomach) but has better solubility in more neutral or alkaline conditions (like the intestine).[2][7]
Furthermore, various formulations of fenofibrate and this compound exist, including micronized particles, nanoparticles, and a choline salt, each with distinct dissolution and bioavailability profiles.[4][5][6][8] Using different formulations without accounting for these differences is a frequent cause of divergent experimental data.[4][5]
Troubleshooting Guide 1: In Vitro Assay Variability
Inconsistent results in cell-based assays are often traced back to the effective concentration of this compound in the cell culture medium.
Question: My in vitro results with this compound are not reproducible. What are the likely causes?
Answer:
Inconsistent in vitro results can stem from several sources, primarily related to the compound's solubility and stability in your experimental setup.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Solubility in Media | This compound is poorly soluble in aqueous solutions like cell culture media.[9] Precipitation can lead to a lower-than-expected effective concentration. | Prepare a high-concentration stock solution in an organic solvent like DMSO (e.g., 10-50 mM).[9] When preparing the working solution, ensure the final solvent concentration is low (<0.1%) and consistent across all groups, including a vehicle control.[9] |
| Precipitation Over Time | Even if initially dissolved, this compound may precipitate out of the media during longer incubation periods, especially at higher concentrations. | Visually inspect your culture plates for any precipitate before and during the experiment. Consider refreshing the media with a freshly prepared working solution for long-term studies. |
| Interaction with Serum Proteins | This compound can bind to proteins in fetal bovine serum (FBS) or other serum components, which can affect its free concentration and activity. | Maintain a consistent percentage of serum across all experiments. If you suspect protein binding is a major issue, consider reducing the serum concentration, but be mindful of the potential impact on cell health. |
| pH of Culture Medium | The pH of your cell culture medium can influence the solubility of this compound. | Ensure your culture medium is properly buffered and that the pH remains stable throughout the experiment. |
Workflow for Preparing Dosing Solutions for In Vitro Experiments:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative In Vitro and In Vivo Evaluation of this compound as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Review of Currently Available Fenofibrate and this compound Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Currently Available Fenofibrate and this compound Formulations | Ling | Cardiology Research [cardiologyres.org]
- 6. researchgate.net [researchgate.net]
- 7. turkjps.org [turkjps.org]
- 8. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Fenofibric Acid Concentration for Cell Viability
Welcome to the technical support center for fenofibric acid applications. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during in-vitro experiments. Our goal is to help you navigate the complexities of using this compound to achieve reliable and reproducible results.
Section 1: Foundational Knowledge: Understanding this compound
Before optimizing experimental conditions, it is crucial to understand the physicochemical properties and mechanism of action of this compound (FA), the active metabolite of fenofibrate.[1][2]
Q1: What is the primary mechanism of action for this compound in a cellular context?
This compound's primary and most well-understood mechanism is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][3] PPARα is a nuclear receptor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR).[4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[4][5] These genes are heavily involved in lipid metabolism, fatty acid oxidation, and inflammation.[3][5]
However, it's important to note that at higher concentrations, FA may exhibit off-target effects independent of PPARα, which can contribute to cytotoxicity.[3][6] Some studies suggest it can directly impair mitochondrial respiration at the level of complex I.[3]
Caption: Primary signaling pathway of this compound (FA).
Q2: I'm having trouble dissolving this compound. What is the best way to prepare a stock solution?
This is a common and critical first step. This compound is a BCS Class II drug, meaning it has poor aqueous solubility but high permeability.[7][8] Direct dissolution in aqueous culture media is not recommended and will lead to inconsistent effective concentrations.
Solution:
-
Choose an appropriate organic solvent. DMSO and ethanol are the most common choices.[9]
-
Prepare a high-concentration stock solution. For example, dissolve the FA powder in 100% DMSO to a concentration of 10-50 mM.[6] This minimizes the amount of solvent introduced into your final culture medium.
-
Ensure complete dissolution. Use a vortex mixer and gentle warming if necessary.
-
Sterilize and store. Filter the stock solution through a 0.22 µm syringe filter. Aliquot into sterile tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Data Summary: this compound Solubility
| Solvent | Approximate Solubility | Source |
|---|---|---|
| DMSO | ~2 mg/mL | [9] |
| Ethanol | ~16 mg/mL | [9] |
| PBS (pH 7.2) | ~0.5 mg/mL | [9] |
| Water | ~5.1 mg/L (very low) |[7] |
Crucial Note: When preparing your working concentrations, ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low and consistent across all groups, including the vehicle control. Typically, this should be <0.1% v/v to avoid solvent-induced cytotoxicity. [6]
Section 2: Core Protocol: Determining Optimal this compound Concentration
The "optimal" concentration is application-dependent. For metabolic studies, you may want the highest concentration that maintains high cell viability. For cytotoxicity studies, you are looking for the concentration that induces cell death (e.g., IC50). This protocol details how to establish a dose-response curve to determine these values.
Experimental Workflow: Dose-Response Analysis
Caption: Experimental workflow for dose-response analysis.
Step-by-Step Methodology: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability and determining the IC50 value (the concentration of a drug that inhibits cell growth by 50%).[10]
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and calculate the required volume for your desired seeding density. This must be optimized for your specific cell line to ensure they are still proliferating at the end of the experiment.
-
Seed cells into a 96-well plate and incubate for 18-24 hours to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Thaw your high-concentration stock of this compound.
-
Perform a serial dilution of the stock in complete culture medium to achieve a range of concentrations. A broad, logarithmic range (e.g., 0.1 µM to 200 µM) is recommended for initial screening.[10]
-
Crucially, prepare a "Vehicle Control" medium containing the same final concentration of DMSO as your highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of FA, the vehicle control, and a negative (untreated) control.
-
-
Incubation:
-
Return the plate to the incubator for your desired exposure time (e.g., 24, 48, or 72 hours). The choice of duration depends on the cell line's doubling time and the expected mechanism of action.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals. The plate can be placed on a shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.
-
Plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to accurately determine the IC50 value.
-
Section 3: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | 1. Inconsistent cell seeding.2. Pipetting errors during treatment.3. "Edge effects" in the microplate.4. Incomplete dissolution of formazan crystals. | 1. Ensure a homogenous single-cell suspension before seeding.2. Use calibrated pipettes. When treating, change tips between concentrations.3. Avoid using the outermost wells of the plate; fill them with sterile PBS to maintain humidity.4. Ensure crystals are fully dissolved before reading; visually inspect wells. |
| High toxicity observed in the vehicle control group. | 1. The final concentration of the organic solvent (e.g., DMSO) is too high.[6]2. The solvent stock is contaminated or degraded. | 1. This is a critical control. Ensure the final solvent concentration is non-toxic (typically <0.1%). Perform a dose-response curve for the solvent alone to determine the maximum tolerated concentration for your specific cell line.2. Use fresh, anhydrous, high-quality DMSO. |
| No significant effect on cell viability, even at high concentrations (>100 µM). | 1. The selected cell line has low or no expression of PPARα.[6]2. The compound has poor bioavailability in your culture system (e.g., binding to serum proteins).3. Insufficient incubation time for the effect to manifest. | 1. Verify PPARα expression in your cell line via Western Blot or RT-qPCR. Select a cell line known to be responsive if PPARα activation is your primary interest.[11]2. Consider reducing the serum concentration in your medium during treatment, but be aware this can also affect cell health.3. Extend the incubation time (e.g., to 72 hours), especially for effects that rely on transcriptional changes. |
| Precipitation is observed in the culture medium after adding the compound. | 1. The final concentration of this compound exceeds its solubility limit in the aqueous medium.[6]2. The stock solution was not fully dissolved before dilution. | 1. Lower the highest concentration in your dilution series. If a high concentration is necessary, you may need to investigate specialized formulation techniques, though this is complex for standard cell culture.2. Visually inspect your stock solution before diluting it into the medium. |
Frequently Asked Questions (FAQs)
-
Q: What is a typical effective concentration range for this compound?
-
A: This is highly cell-type and context-dependent. For PPARα activation and metabolic effects, concentrations from 10 µM to 50 µM are often used.[5] Cytotoxic or anti-proliferative effects may require higher concentrations, often in the 50 µM to 200 µM range.[9] The EC50 for PPARα activation in transactivation assays has been reported around 22.4 µM, while for PPARγ and PPARδ it is lower (1.47 and 1.06 µM, respectively), indicating potential activity at other PPARs.[9]
-
-
Q: Does the response to this compound vary between cell lines?
-
A: Absolutely. A major source of variability is the differential expression of PPARα across different cell lines and tissues.[6] A cell line with high PPARα expression is likely to be more sensitive to the metabolic effects of the drug. Always characterize your model system or consult the literature for your specific cell line.
-
-
Q: Can I use fenofibrate directly instead of this compound?
-
A: Fenofibrate is a prodrug that must be hydrolyzed by tissue and plasma esterases into the active this compound.[2][3] While some cells may possess the necessary esterase activity to convert it, this adds a layer of variability. For in-vitro work, it is strongly recommended to use this compound directly to ensure a known concentration of the active compound is being delivered to the cells.
-
-
Q: How long should I treat my cells with this compound?
-
A: For effects dependent on gene transcription (the primary PPARα mechanism), an incubation period of at least 24 hours is typically required to allow for changes in mRNA and protein expression. For acute effects on signaling or mitochondrial function, shorter time points may be relevant. A time-course experiment (e.g., 12, 24, 48, 72 hours) is often beneficial during initial characterization.
-
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Molecular Mechanisms of Fenofibrate-Induced Metabolic Catastrophe and Glioblastoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Identifying and mitigating off-target effects of fenofibric acid
Technical Support Center: Fenofibric Acid
Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth technical and practical solutions for identifying and mitigating the off-target effects of this compound, the active metabolite of fenofibrate.[1][2]
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and what are its principal known off-target effects?
Answer: this compound's primary, or "on-target," effect is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3][4] This nuclear receptor is a key regulator of lipid metabolism; its activation leads to increased fatty acid oxidation and a reduction in triglyceride-rich particles, which is the basis of its clinical use for dyslipidemia.[1][5]
However, researchers must be aware of several well-documented off-target effects that are independent of PPARα activation. These include:
-
AMP-Activated Protein Kinase (AMPK) Activation: Fenofibrate has been shown to activate AMPK, a central regulator of cellular energy homeostasis. This can lead to increased phosphorylation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production, an effect not shared by other PPARα agonists like bezafibrate or WY-14643.[6]
-
Cytochrome P450 (CYP) Enzyme Inhibition: this compound can act as an inhibitor of certain CYP enzymes, notably CYP2C isoforms.[7][8] In fact, its binding affinity for CYP2C can be more than tenfold higher than its affinity for PPARα.[9] It is also a weak inhibitor of CYP2C8, CYP2C19, and CYP2A6, and a mild-to-moderate inhibitor of CYP2C9 at therapeutic concentrations.[10]
-
STAT3 Signaling Inhibition: Recent studies in Ppara-null mice suggest that fibrates can attenuate metabolic syndrome phenotypes by inhibiting the STAT3 signaling pathway in adipose and hepatic tissues, demonstrating a clear PPARα-independent mechanism.[11]
Q2: At what concentrations should I be concerned about off-target effects in my in vitro experiments?
Answer: Differentiating on-target from off-target effects often depends on the concentration of this compound used. While effective concentrations can vary by cell type and assay sensitivity, a general guideline is as follows:
| Effect | Target | Typical In Vitro Concentration Range | Key Considerations |
| On-Target | PPARα Activation | 10 - 50 µM | Effects in this range are more likely to be PPARα-mediated. Compare with a selective PPARα agonist. |
| Off-Target | CYP2C Inhibition | 2 - 25 µM | The EC50 for CYP2C inhibition (~2.4 µM) is significantly lower than for PPARα activation (~30 µM).[9] |
| Off-Target | AMPK Activation | 25 - 100 µM | AMPK activation often requires higher concentrations than canonical PPARα activation.[12] |
| Off-Target | STAT3 Inhibition | Varies | This is an emerging area; concentration dependence needs to be empirically determined.[11] |
Expert Insight: Always perform a dose-response curve for your specific phenotype. If the dose required to elicit the effect is significantly higher than that needed for robust PPARα target gene induction (e.g., CPT1A, ACOX1), it is a strong indicator of a potential off-target mechanism.
Q3: Are there differences between using fenofibrate and this compound in experiments?
Answer: Yes, this is a critical distinction. Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in tissues and plasma to its active form, this compound.[2][5][13] For in vitro cell culture experiments, it is almost always preferable to use This compound directly to ensure accurate and reproducible concentrations of the active molecule. Using the fenofibrate prodrug can introduce variability due to differing esterase activity between cell types. One study noted that the unmetabolized ester form of fenofibrate, but not this compound, activated AMPK in hepatocytes, suggesting the prodrug itself may have unique biological activities.[14]
Section 2: Troubleshooting Guide: Is My Observation a PPARα-Dependent or Off-Target Effect?
This guide provides a systematic workflow to dissect the molecular mechanism behind an observed cellular response to this compound.
Problem: You observe a significant phenotypic change (e.g., decreased cell proliferation, altered protein expression) in your cell line after treatment with this compound, but you are unsure if it is mediated by PPARα.
Workflow for Mechanistic Dissection
Caption: Workflow to distinguish on-target vs. off-target effects.
Section 3: Experimental Protocols
Protocol 1: PPARα Reporter Gene Assay
Objective: To quantitatively measure the activation of PPARα by this compound in a cellular context. This is a foundational step to confirm on-target engagement.[15][16]
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293T, HepG2) in a 96-well plate. Cells should be ~80% confluent at the time of transfection.
-
Transfection: Co-transfect cells with:
-
A PPARα expression vector.
-
A reporter plasmid containing a luciferase gene downstream of a PPAR response element (PPRE).
-
A control plasmid (e.g., β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1 µM to 100 µM). Include the following controls:
-
Vehicle Control: DMSO.
-
Positive Control: A potent and selective PPARα agonist (e.g., GW7647).
-
-
Incubation: Incubate cells for 18-24 hours.
-
Lysis and Readout: Lyse the cells and measure luciferase and control reporter activity using a luminometer according to the manufacturer's protocol.
-
Analysis: Normalize the luciferase activity to the control reporter activity. Plot the fold-change in activity relative to the vehicle control.
Expert Insights & Troubleshooting:
-
Causality: A dose-dependent increase in luciferase activity that plateaus demonstrates specific engagement and activation of the PPARα pathway.
-
Self-Validation: The positive control (GW7647) validates that the reporter system is responsive. If this compound shows activity but GW7647 does not, it suggests an artifact.
-
Troubleshooting: Low signal? Ensure high transfection efficiency and check the viability of cells after treatment. High background? The PPRE in your reporter may be "leaky"; test a reporter with a different promoter configuration.
Protocol 2: Assessing AMPK Activation via Western Blot
Objective: To determine if this compound induces phosphorylation of AMPK, a key off-target effect.[6]
Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., HUVECs, hepatocytes) to ~90% confluency.[6] Treat with this compound (e.g., 50-100 µM), a vehicle control (DMSO), and a positive control for AMPK activation (e.g., AICAR).
-
Time Course: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes) as AMPK phosphorylation can be rapid and transient.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα. To confirm downstream activity, also probe for phospho-ACC (a direct AMPK substrate) and total ACC.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity and express the results as a ratio of phosphorylated protein to total protein.
Expert Insights & Troubleshooting:
-
Causality: An increased ratio of p-AMPK/total AMPK demonstrates activation of this specific off-target pathway.[17]
-
Self-Validation: The positive control (AICAR) is crucial to confirm that the cells are capable of activating the AMPK pathway and that the antibodies are working correctly.
-
Troubleshooting: No signal for p-AMPK? Your time point may be too late, or the concentration of this compound may be insufficient in your cell type. Weak signal? Ensure phosphatase inhibitors were included and are active.
Section 4: Visualizing On-Target vs. Off-Target Pathways
Understanding the distinct signaling cascades is crucial for experimental design and data interpretation.
Caption: Distinct signaling for PPARα (on-target) vs. AMPK (off-target).
References
- 1. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C17H15ClO4 | CID 64929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenofibrate activates AMPK and increases eNOS phosphorylation in HUVEC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fenofibrate Inhibits Cytochrome P450 Epoxygenase 2C Activity to Suppress Pathological Ocular Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fenofibrate Inhibits Cytochrome P450 Epoxygenase 2C Activity to Suppress Pathological Ocular Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. PPARα-independent action against metabolic syndrome development by fibrates is mediated by inhibition of STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound prevents retinal pigment epithelium disruption induced by interleukin-1β by suppressing AMP-activated protein kinase (AMPK) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Unmetabolized fenofibrate, but not this compound, activates AMPK and inhibits the expression of phosphoenolpyruvate carboxykinase in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iivs.org [iivs.org]
- 17. researchgate.net [researchgate.net]
Navigating the Complexities of Fenofibric Acid Metabolism: A Technical Guide for Researchers
Welcome to the technical support center for researchers investigating the metabolism of fenofibric acid, the active metabolite of the widely used lipid-lowering agent, fenofibrate. Understanding the species-specific differences in its metabolic fate is paramount for accurate data interpretation in preclinical studies and successful translation to clinical applications. This guide provides in-depth answers to common questions and troubleshooting advice for your experiments, grounded in established scientific principles.
Section 1: Understanding the Metabolic Landscape of this compound
This section delves into the core metabolic pathways of this compound and highlights the critical variations observed across different species.
Q1: What are the primary metabolic pathways of this compound?
Fenofibrate, a prodrug, is rapidly hydrolyzed by esterases to its pharmacologically active form, this compound.[1][2][3] The subsequent metabolism of this compound primarily involves two key pathways:
-
Glucuronidation: This is a major Phase II metabolic reaction where UDP-glucuronosyltransferases (UGTs) conjugate a glucuronic acid moiety to this compound, forming this compound glucuronide.[4][5] This process increases the water solubility of the compound, facilitating its excretion.[6]
-
Carbonyl Reduction: The ketone group on this compound can be reduced to a hydroxyl group, forming a pharmacologically active metabolite known as reduced this compound.[1] This reduced metabolite can also undergo glucuronidation.[1]
It's important to note that cytochrome P450 (CYP) enzymes do not play a significant role in the direct metabolism of this compound.[4][7] However, fenofibrate has been shown to modulate the expression and activity of certain CYP isoforms, which could be a consideration in drug-drug interaction studies.[8][9]
Caption: Primary metabolic pathways of fenofibrate and this compound.
Q2: How does this compound metabolism differ between humans and common preclinical species?
This is a critical question for any researcher working with animal models. Extrapolating data from preclinical species to humans requires a thorough understanding of these metabolic differences. The primary variations lie in the predominant metabolite formed and the main route of excretion.
| Species | Primary Metabolite(s) | Major Route of Excretion | Reference(s) |
| Human | This compound glucuronide | Urine (~65%) | [1] |
| Rat | This compound and reduced this compound | Feces (~70-80%) | [1][10] |
| Dog | This compound and reduced this compound | Feces (~81%) | [1][10] |
| Guinea Pig | Reduced this compound | Urine (~53%) and Feces (~34%) | [10] |
| Cynomolgus Monkey | This compound, reduced this compound, and their glucuronides and taurine conjugates | Not specified | [11] |
Expert Insight: The significant difference in the primary route of excretion between humans (renal) and rats/dogs (fecal) has profound implications for pharmacokinetic studies. When designing in vivo experiments, it is crucial to collect both urine and feces to obtain a complete picture of the drug's disposition in these species.
Section 2: Experimental Design and Troubleshooting
This section provides practical guidance for designing and troubleshooting common in vitro and in vivo experiments for studying this compound metabolism.
Q3: I am planning an in vitro study of this compound metabolism. Which experimental system should I use?
The choice of in vitro system depends on your research question. Here’s a breakdown of common options:
-
Liver Microsomes: Ideal for studying Phase I (CYP-mediated) and Phase II (UGT-mediated) metabolism. Since CYPs are not significantly involved in direct this compound metabolism, liver microsomes are primarily used to investigate glucuronidation.[4][5]
-
Causality: Microsomes are subcellular fractions containing the endoplasmic reticulum, where UGTs are localized. This allows for a focused investigation of this specific metabolic pathway.
-
-
Cultured Hepatocytes: Provide a more complete picture of hepatic metabolism as they contain a full complement of metabolic enzymes and cofactors.[12] They are suitable for studying both Phase I and II metabolism, as well as transport processes.
-
Causality: The cellular integrity of hepatocytes allows for the assessment of the interplay between different metabolic pathways and transport mechanisms, offering a more physiologically relevant model than subcellular fractions.
-
-
Recombinant UGT Enzymes: Allow for the identification of specific UGT isoforms responsible for this compound glucuronidation.[4][5]
-
Causality: Using individual, expressed UGT enzymes provides definitive evidence for the contribution of each isoform to the overall metabolism of the drug, which is crucial for understanding inter-individual variability in humans. In humans, UGT2B7 is the primary enzyme responsible for this compound glucuronidation, with minor contributions from UGT1A3, UGT1A6, and UGT1A9.[4][5]
-
Caption: A generalized workflow for in vitro this compound metabolism studies.
Q4: My in vitro glucuronidation assay shows low or no metabolite formation. What could be the problem?
This is a common issue that can often be resolved by systematically checking your experimental setup.
Troubleshooting Guide: Low Glucuronide Formation
| Potential Cause | Recommended Action | Scientific Rationale |
| Inactive UDPGA Cofactor | Use fresh, high-quality UDPGA (uridine 5'-diphosphoglucuronic acid). Aliquot and store at -80°C to minimize freeze-thaw cycles. | UDPGA is the essential sugar donor for the glucuronidation reaction catalyzed by UGTs. Its degradation will lead to a lack of substrate for the enzyme. |
| Suboptimal pH | Ensure the incubation buffer pH is within the optimal range for UGT activity (typically pH 7.4-7.8). | UGT enzymes have a specific pH optimum for their catalytic activity. Deviations from this range can significantly reduce enzyme function. |
| Insufficient Enzyme Concentration | Increase the concentration of liver microsomes or recombinant UGTs in your incubation. | The rate of metabolite formation is dependent on the enzyme concentration. If the concentration is too low, the amount of metabolite formed may be below the limit of detection of your analytical method. |
| Presence of Inhibitors | Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that does not inhibit UGT activity (typically <0.5%). | High concentrations of organic solvents can denature proteins, including enzymes, leading to a loss of activity. |
| Poor Analyte Recovery | Optimize your sample preparation method (e.g., protein precipitation, solid-phase extraction) to ensure efficient extraction of the glucuronide metabolite. | Glucuronides are more polar than the parent drug and may have different extraction efficiencies. |
Q5: What are the key considerations for designing a pharmacokinetic study of this compound in rats?
A well-designed pharmacokinetic study is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Step-by-Step Protocol for a Rat Pharmacokinetic Study
-
Animal Model: Select a specific strain of rat (e.g., Wistar, Sprague-Dawley) and ensure they are properly acclimated.[13]
-
Dosing:
-
Administer a single oral dose of this compound.[13] The dose should be based on previous toxicity and efficacy studies.
-
The vehicle for administration should be carefully chosen to ensure complete dissolution and stability of the compound.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) via an appropriate route (e.g., tail vein, jugular vein cannula).[13][14]
-
Process blood to obtain plasma and store at -80°C until analysis.
-
House rats in metabolic cages to collect urine and feces separately over the study duration.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
Section 3: Frequently Asked Questions (FAQs)
-
Q: Why is fenofibrate used in preclinical studies instead of this compound?
-
A: While this compound is the active moiety, fenofibrate is often used as it is the marketed drug formulation. However, for mechanistic in vitro studies, using this compound directly is often preferred to bypass the hydrolysis step and directly assess its metabolism.[17]
-
-
Q: Can I use human liver microsomes to predict the in vivo clearance of this compound in humans?
-
A: Yes, in vitro data from human liver microsomes can be used in conjunction with in vitro-in vivo extrapolation (IVIVE) models to predict human clearance. However, it's important to consider the contribution of renal excretion, which is a major clearance pathway in humans.
-
-
Q: Are there any known drug-drug interactions with this compound metabolism?
References
- 1. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In Vitro Glucuronidation of this compound by Human UDP-Glucuronosyltransferases and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro glucuronidation of this compound by human UDP-glucuronosyltransferases and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Fenofibrate modulates cytochrome P450 and arachidonic acid metabolism in the heart and protects against isoproterenol-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fenofibrate Inhibits Cytochrome P450 Epoxygenase 2C Activity to Suppress Pathological Ocular Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The metabolism and disposition of fenofibrate in rat, guinea pig, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fenofibrate Metabolism in the Cynomolgus Monkey using Ultraperformance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fenofibrate: metabolism and species differences for peroxisome proliferation in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite this compound in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite this compound in rat plasma: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety and pharmacokinetic comparison between this compound 135 mg capsule and 110 mg enteric-coated tablet in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-inflammatory activity of anti-hyperlipidemic drug, fenofibrate, and its phase-I metabolite this compound: in silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Fenofibric Acid Stock Solutions for Long-Term Use
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preparing, storing, and troubleshooting fenofibric acid stock solutions. Adherence to these protocols is critical for ensuring the stability, and therefore the reproducibility and accuracy, of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is the active metabolite of the prodrug fenofibrate, a lipid-regulating agent. It functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] In a research setting, its poor aqueous solubility necessitates the use of organic solvents to prepare stock solutions.[1][2] The stability of these solutions is paramount, as degradation can lead to a decrease in the effective concentration of the active compound, resulting in inaccurate and unreliable experimental data.
Q2: What are the primary solvents for dissolving this compound?
This compound is a crystalline solid that is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] The choice of solvent will depend on the specific requirements of the downstream application, including cell viability and compatibility with assay components.
Q3: How should solid this compound be stored?
Solid, crystalline this compound is stable for at least four years when stored at 4°C.[1]
Q4: Can I store this compound in an aqueous solution?
It is not recommended to store this compound in aqueous solutions for more than one day.[1] The compound has low solubility in aqueous buffers (approximately 0.5 mg/mL in PBS, pH 7.2) and is prone to degradation.[1]
In-Depth Guide to Preparing Stable this compound Stock Solutions
The following protocol is designed to maximize the stability and longevity of your this compound stock solutions. The underlying principle is to minimize exposure to factors that promote degradation, namely oxygen, light, and water.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing and storing stable this compound stock solutions.
Step-by-Step Protocol
-
Solvent Selection and Preparation:
-
Choose a high-purity, anhydrous grade of DMSO or ethanol. The presence of water can facilitate hydrolytic degradation.
-
It is highly recommended to use a solvent that has been purged with an inert gas, such as nitrogen or argon, to remove dissolved oxygen.[1][3] This is a critical step to prevent oxidative degradation.
-
-
Dissolution of this compound:
-
Accurately weigh the desired amount of solid this compound in a sterile, dry container.
-
Add the purged organic solvent to the solid this compound to achieve the desired stock concentration.
-
Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Aliquoting and Storage:
-
Immediately after dissolution, aliquot the stock solution into single-use volumes in amber glass vials to protect from light. Photodegradation of this compound has been reported, particularly in aqueous solutions, and can lead to the formation of toxic byproducts.
-
Before sealing, it is best practice to blanket the headspace of each vial with an inert gas to displace any oxygen that may have entered during aliquoting.
-
Seal the vials tightly with appropriate caps to prevent solvent evaporation and moisture entry.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[4][5] For shorter-term storage (up to 1 month), -20°C is acceptable.[4][5] Avoid repeated freeze-thaw cycles as this can accelerate degradation.
-
Summary of Recommended Storage Conditions
| Storage Form | Solvent/State | Temperature | Duration | Key Considerations |
| Solid | Crystalline Powder | 4°C | ≥ 4 years | Keep in a tightly sealed container.[1] |
| Stock Solution | Anhydrous DMSO or Ethanol | -80°C | Up to 6 months | Aliquot, protect from light, and use inert gas.[4][5] |
| Stock Solution | Anhydrous DMSO or Ethanol | -20°C | Up to 1 month | Aliquot, protect from light, and use inert gas.[4][5] |
| Aqueous Solution | e.g., PBS | Room Temperature or 4°C | ≤ 1 day | Not recommended for storage.[1] |
Troubleshooting Guide
Q: My this compound solution has a yellowish tint. Is it still usable?
A yellowish discoloration can be an indicator of degradation. This may be due to oxidation or photodegradation. It is recommended to perform a quality control check, such as UV-Vis spectrophotometry to check for shifts in the absorbance maximum (λmax: ~288 nm), or HPLC to assess the purity of the solution before use.[1] To prevent this, always use purged solvents and protect your solutions from light.
Q: I see precipitates in my thawed this compound stock solution. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed moisture.
-
Action: Gently warm the solution to room temperature and vortex or sonicate to attempt redissolving the precipitate. If it does not redissolve, the concentration of the solution is no longer accurate, and it should be discarded.
-
Prevention: Ensure you are using anhydrous solvents and that your storage vials are tightly sealed. Consider preparing a slightly lower concentration stock solution if precipitation is a recurring issue.
Q: My experimental results are inconsistent when using the same stock solution over time. What could be the cause?
Inconsistent results are a hallmark of a degrading stock solution. The effective concentration of active this compound is likely decreasing with each use.
-
Action: Discard the old stock solution and prepare a fresh one following the detailed protocol above.
-
Prevention: The most effective way to prevent this is by aliquoting the initial stock solution into single-use volumes. This avoids repeated freeze-thaw cycles and exposure of the entire stock to air and light with each use.
Logical Flow for Troubleshooting
Caption: A logical flowchart for troubleshooting issues with this compound stock solutions.
References
How to prevent fenofibric acid precipitation in cell culture media
A Guide to Preventing Precipitation in Cell Culture Media
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to successfully use fenofibric acid in your cell culture experiments. Precipitation of this compound is a common challenge that can compromise experimental results by reducing the effective concentration and potentially introducing cytotoxicity. This guide is designed to explain why precipitation occurs and provide robust, field-proven protocols to prevent it.
Part 1: Understanding the Challenge - The Physicochemical Properties of this compound
This compound, the active metabolite of fenofibrate, is a valuable tool for studying lipid metabolism and PPARα activation.[1] However, its utility is often hampered by its physicochemical nature. Understanding these properties is the first step in preventing its precipitation.
This compound is a lipophilic (fat-loving) and hydrophobic (water-fearing) molecule.[2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high membrane permeability but low aqueous solubility.[3]
Key Properties Leading to Precipitation:
-
Poor Water Solubility: this compound is practically insoluble in water.[4][5] Its solubility in aqueous buffers is highly dependent on pH.[1][4]
-
High Organic Solvent Solubility: It readily dissolves in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[5][6]
-
Weak Acid: With a pKa of approximately 4, its solubility increases as the pH rises above this value.[7] Standard cell culture media, typically buffered to a pH of 7.2-7.4, leverages this property to aid solubility, but this is often not sufficient on its own.[6]
The primary issue, known as "crashing out," occurs when a concentrated stock of this compound in an organic solvent is rapidly diluted into the aqueous environment of the cell culture medium.[8][9] The solvent disperses, leaving the hydrophobic this compound molecules to agglomerate and precipitate.
Data Summary: this compound Solubility
| Solvent | Approximate Solubility | Molar Equivalent (MW: 318.75 g/mol ) | Source(s) |
| Water | Insoluble / Very Low | - | [1][4] |
| PBS (pH 7.2) | ~0.5 mg/mL | ~1.57 mM | [6] |
| Ethanol | ~16 mg/mL | ~50.2 mM | [6] |
| DMSO | ~2 mg/mL | ~6.27 mM | [6] |
| Dimethylformamide (DMF) | ~14 mg/mL | ~43.9 mM | [6] |
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common precipitation issues encountered by researchers.
Issue 1: Immediate Precipitation
Question: I just added my DMSO stock of this compound to my media, and it immediately turned cloudy/formed a precipitate. What went wrong?
This is the most frequent problem and is almost always caused by the compound "crashing out" of solution.
| Potential Cause | Explanation | Recommended Solution |
| Rapid Dilution / Solvent Shock | Adding a concentrated organic stock directly to a large volume of aqueous media causes a rapid solvent exchange, forcing the hydrophobic compound to precipitate.[8][9] | Perform a serial or intermediate dilution. Instead of adding the stock directly, first dilute it into a smaller, manageable volume of pre-warmed media. Add this intermediate solution to your final culture volume. Always add the stock solution dropwise while gently swirling the media.[8][9] |
| High Final Concentration | The target concentration of this compound in your media exceeds its maximum aqueous solubility limit (~0.5 mg/mL or 1.57 mM in PBS).[6][8] | Lower the working concentration. If your experiment allows, reduce the final concentration. It is critical to first determine the maximum soluble concentration in your specific media via a solubility test (see Protocol 2). |
| Cold Media | The solubility of most compounds, including this compound, decreases at lower temperatures. Adding the stock to cold media taken directly from the refrigerator will promote precipitation.[8][10] | Always use pre-warmed (37°C) media. Ensure your complete cell culture medium is fully equilibrated to 37°C before adding the compound.[8] |
| High Solvent Percentage | While DMSO is necessary for the stock, a high final concentration in the media can be toxic to cells and can still lead to precipitation upon significant dilution.[8][11] | Keep the final solvent concentration below 0.5%, and ideally below 0.1%. [8][12] This may require preparing a more concentrated stock solution so that a smaller volume is needed. |
Issue 2: Delayed Precipitation
Question: My media looked clear right after I added the this compound, but after a few hours/days in the incubator, I see crystals or a cloudy haze. Why is this happening?
Delayed precipitation points to issues of stability and interactions within the complex environment of the cell culture plate over time.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Moving plates between the warm incubator and a cooler biosafety cabinet or microscope stage can cause the compound to fall out of solution as the temperature drops. | Minimize time outside the incubator. When observation is necessary, use a heated microscope stage if available. |
| Media Evaporation | Inadequate humidity in the incubator or loose-fitting plate lids can lead to water evaporation from the media. This increases the concentration of all solutes, including this compound, potentially pushing it past its solubility limit. | Ensure proper incubator humidification. Use culture dishes with tight-fitting lids and consider sealing plates with paraffin film for long-term experiments. |
| pH Shift During Culture | As cells metabolize, they produce lactic acid and CO₂, which can gradually lower the pH of the media. Since this compound's solubility is pH-dependent, a drop in pH can reduce its solubility.[1][4][8] | Monitor media color and change it frequently. The phenol red indicator in most media will turn yellow/orange as the pH drops. In dense or highly metabolic cultures, change the media containing fresh this compound every 24-48 hours. |
| Interaction with Media Components | Over time, this compound may interact with salts, amino acids, or proteins in the serum, forming less soluble complexes.[9][13] | Test stability in your specific media. Before a critical experiment, prepare media with this compound and incubate it under normal culture conditions (without cells) for the duration of your planned experiment to see if precipitation occurs. |
Part 3: Experimental Protocols & Workflows
Following a validated protocol is the most effective way to ensure consistent and precipitate-free results.
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the recommended procedure for preparing a working solution of this compound for cell treatment.
dot
References
- 1. drugs.com [drugs.com]
- 2. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 42017-89-0 [chemicalbook.com]
- 5. This compound CAS 42017-89-0 - Pharmaceutical Grade at Best Price [rhythmchemicals.in]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Comparative In Vitro and In Vivo Evaluation of this compound as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Studies on the in vitro reactivity of clofibryl and fenofibryl glucuronides. Evidence for protein binding via a Schiff's base mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of fenofibric acid
Last Updated: January 6, 2026
Introduction
Welcome to the Technical Support Center for fenofibric acid. As the active metabolite of fenofibrate, this compound is a critical active pharmaceutical ingredient (API) for lipid-lowering therapies.[1] However, its classification as a Biopharmaceutics Classification System (BCS) Class II drug—characterized by low solubility and high permeability—presents significant challenges in research and development.[2][3] Batch-to-batch variability is a common and costly hurdle, often manifesting as inconsistent performance in dissolution, bioavailability, and stability studies.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the causal relationships behind experimental observations and choices, empowering you to diagnose and resolve issues effectively. This approach is grounded in the principles of Quality by Design (QbD), as outlined in the ICH Q8 guidelines, which emphasize building quality into a product through a deep understanding of the API and its manufacturing process.[4][5][6]
Section 1: Understanding the Root Causes of API Variability
This section addresses the fundamental physicochemical properties of this compound that are the primary sources of inconsistency. A thorough characterization of the solid-state properties of your API is not merely a regulatory requirement but the foundation of a robust and reproducible drug product.[7][8][9]
FAQ 1: We're observing significant differences in dissolution profiles between different batches of this compound API. What are the most likely causes?
This is the most frequently encountered issue with this compound and almost always traces back to variations in its solid-state properties. The two most critical attributes to investigate are polymorphism and particle size distribution .
-
Causality - The "Why":
-
Polymorphism: this compound can crystallize into different solid-state forms, or polymorphs, where the molecules are arranged differently in the crystal lattice.[10] These different arrangements result in distinct physical properties, most notably different melting points and, crucially, different solubilities.[2][10] A batch containing a less soluble, more stable polymorph will dissolve more slowly than a batch with a more soluble, metastable form. Research has identified at least two polymorphs of this compound, often referred to as Form A and Form B, which are enantiotropically related, meaning their relative stability changes with temperature.[10]
-
Particle Size: For a poorly soluble drug like this compound, the dissolution rate is heavily dependent on the available surface area for interaction with the dissolution medium.[11] Smaller particles have a larger surface-area-to-volume ratio, which generally leads to faster dissolution.[12][13] Inconsistent milling or crystallization processes during manufacturing can lead to significant batch-to-batch differences in particle size distribution (PSD), directly impacting dissolution performance.[13]
-
-
Troubleshooting & Actionable Steps:
-
Immediate Action - Comparative Characterization: Select at least two batches: one "good" batch with the desired dissolution profile and one "bad" batch exhibiting poor dissolution.
-
Polymorph Assessment (XRPD): Analyze both batches using X-ray Powder Diffraction (XRPD). This is the definitive technique for identifying crystalline phases. Differences in the diffraction patterns (peak positions and relative intensities) will confirm if the batches are composed of different polymorphs or a mixture of forms.
-
Particle Size Analysis: Analyze the PSD of both batches using a validated laser diffraction method. Pay close attention to metrics like D10, D50 (median), and D90 to understand the full distribution, not just the average.
-
Thermal Analysis (DSC): Differential Scanning Calorimetry (DSC) can provide complementary information. Different polymorphs will exhibit different melting points or other thermal events.[14] This can help confirm XRPD findings.
-
The relationship between these core API properties and the resulting dissolution performance is a foundational concept in pharmaceutical development.
Caption: Core API properties directly influence drug product performance.
FAQ 2: Our XRPD results show a new, uncharacterized peak in a recent batch of this compound. How should we proceed?
The appearance of a new peak in an XRPD pattern is a critical event that requires immediate investigation. It could indicate the presence of a new polymorph, a solvate/hydrate, or an impurity.
-
Causality - The "Why":
-
Manufacturing process deviations, such as changes in solvent, temperature, or drying conditions, can lead to the crystallization of a different solid form.[10]
-
If the API was exposed to a new solvent or high humidity, it might have formed a solvate or hydrate, where solvent molecules are incorporated into the crystal structure.[14]
-
While less common to see in XRPD unless at high concentration, a crystalline impurity could also be the cause.
-
-
Troubleshooting & Actionable Steps:
-
Confirm the Finding: Re-run the XRPD analysis on a freshly prepared sample to rule out sample preparation error.
-
Review Manufacturing Records: Immediately examine the batch manufacturing record for any documented deviations from the standard process, paying close attention to crystallization and drying steps.
-
Thermal Analysis (DSC/TGA): Run Thermogravimetric Analysis (TGA) in conjunction with DSC. TGA will show a weight loss corresponding to the loss of solvent if a solvate/hydrate has formed. DSC can reveal melt events or solid-state transitions associated with the new form.
-
Hygroscopicity Study: Perform a Dynamic Vapor Sorption (DVS) analysis to understand how the material behaves in the presence of moisture. This can help identify if a hydrate is forming.
-
Impurity Profile: Review the HPLC impurity profile for the batch. While most impurities are amorphous and at low levels, a significant new peak could correlate with the XRPD finding.
-
Section 2: Troubleshooting Analytical Method Variability
Consistent and reliable analytical data is the bedrock of pharmaceutical development. This section focuses on resolving common issues encountered with the analytical methods used to characterize this compound.
FAQ 3: Our HPLC assay results for this compound potency are lower than expected and inconsistent across injections. What should we check?
Inconsistent HPLC results often point to issues with sample preparation, column integrity, or the mobile phase. Given this compound's low aqueous solubility, sample preparation is a frequent culprit.
-
Causality - The "Why":
-
Poor Solubility: this compound is practically insoluble in water but soluble in organic solvents like acetonitrile and methanol.[15][16] If the diluent used for sample preparation is not strong enough or if the sample is not adequately mixed, the drug may not fully dissolve or may precipitate in the vial before injection, leading to artificially low and variable results.
-
Mobile Phase Issues: An improperly prepared or degassed mobile phase can cause baseline noise and pressure fluctuations, affecting integration and accuracy. The pH of the aqueous portion of the mobile phase is also critical for controlling the ionization state and retention of this compound.[17]
-
Column Degradation: Over time, columns can lose efficiency, leading to peak broadening, tailing, or splitting, which can compromise accurate quantification.
-
-
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting HPLC variability.
-
Actionable Steps:
-
Sample Preparation: Ensure your sample diluent has sufficient organic solvent (e.g., a 70:30 mix of acetonitrile:water) to maintain solubility.[17] Use sonication to aid dissolution and visually inspect for any undissolved particles before injection.
-
System Suitability: Before running samples, always perform a system suitability test using a reference standard. Key parameters to check are listed in the table below. A failing system suitability test indicates a problem with the system or column, not the sample.
-
Mobile Phase: Re-prepare the mobile phase, ensuring accurate pH measurement and thorough degassing. A common mobile phase is a mixture of acetonitrile and acidified water (pH ~2.5).[18]
-
Column Wash: If peak shape is poor, wash the column with a strong solvent (e.g., 100% acetonitrile) to remove any strongly retained compounds.
-
Table 1: Typical HPLC System Suitability Parameters
| Parameter | Acceptance Criterion | Potential Cause of Failure |
| Tailing Factor | NMT 2.0[19] | Column degradation, mobile phase pH issue |
| Theoretical Plates | > 2000 | Column degradation, system leak |
| RSD of injections | NMT 2.0%[19] | Injector issue, poor sample solubility |
Section 3: Protocols & Methodologies
This section provides standardized, step-by-step protocols for the key analytical techniques discussed in this guide. Adhering to these validated methods will help ensure consistency and reliability in your results.
Protocol 1: Robust RP-HPLC Method for this compound Potency and Impurity Profiling
This method is adapted from established and published procedures for the analysis of this compound and its related substances.[17][20]
-
Objective: To accurately quantify this compound and separate it from potential impurities and degradation products.
-
Instrumentation:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
-
USP this compound Reference Standard
-
-
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mixture of Acetonitrile and Water in a 70:30 (v/v) ratio.
-
Adjust the pH of the water to 2.5 with orthophosphoric acid before mixing with the acetonitrile.
-
Filter and degas the final mobile phase.
-
-
Standard Preparation (e.g., 100 µg/mL):
-
Accurately weigh about 10 mg of USP this compound RS into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Use sonication if necessary to ensure complete dissolution.
-
-
Sample Preparation (e.g., 100 µg/mL):
-
Accurately weigh an amount of this compound API equivalent to about 10 mg into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase, using the same procedure as the standard.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection: 286 nm[17]
-
Run Time: Sufficient to elute all impurities (e.g., 20 minutes).
-
-
Analysis:
-
Perform a system suitability check before sample analysis.
-
Inject the standard and sample solutions, and calculate the potency based on the peak area response.
-
-
References
- 1. drugs.com [drugs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. turkjps.org [turkjps.org]
- 4. cognidox.com [cognidox.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. mastercontrol.com [mastercontrol.com]
- 7. fda.gov [fda.gov]
- 8. alfatestlab.com [alfatestlab.com]
- 9. Understanding the Roles of Solid-State Characterization and Crystallization Within the Product Lifecycle - Patheon pharma services [patheon.com]
- 10. US20090187040A1 - this compound polymorphs; methods of making; and methods of use thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. A Review of Currently Available Fenofibrate and this compound Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agnopharma.com [agnopharma.com]
- 15. A Review of Currently Available Fenofibrate and this compound Formulations | Ling | Cardiology Research [cardiologyres.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. uspbpep.com [uspbpep.com]
- 19. uspnf.com [uspnf.com]
- 20. Determination of this compound concentrations by HPLC after anion exchange solid-phase extraction from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fenofibric Acid Treatment
Welcome to the technical support center for fenofibric acid applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing in vitro experiments. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.
This compound, the active metabolite of fenofibrate, is a powerful tool for investigating lipid metabolism, inflammation, and other cellular processes.[1][2] Its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3][4] However, harnessing its full potential in a cell culture model requires careful optimization, particularly of the incubation time. An improperly timed experiment can lead to inconclusive data, cytotoxicity, or missed biological effects.
This guide provides a series of frequently asked questions and troubleshooting scenarios in a direct Q&A format to address the specific challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
Q: What is this compound and what is its primary mechanism of action?
A: this compound is the biologically active form of the prodrug fenofibrate.[5] Following administration, fenofibrate is rapidly hydrolyzed by esterases to this compound.[3] Its principal mechanism is the activation of PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid and glucose metabolism.[2][6] Upon activation by this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) on target genes, initiating transcription.[1][7] This leads to increased fatty acid oxidation and a reduction in triglycerides.[1][2]
Q: Should I use fenofibrate or this compound for my in vitro experiments?
A: For most cell culture applications, using This compound directly is highly recommended . Fenofibrate requires conversion to this compound by cellular esterases. The activity of these enzymes can vary significantly between cell lines, leading to inconsistent effective concentrations and complicating data interpretation.[8] Using this compound bypasses this variability, ensuring a direct and quantifiable dose-response relationship.[8]
Q: How should I prepare and store this compound solutions?
A: this compound has poor water solubility. Therefore, a high-concentration stock solution should be prepared in an organic solvent like DMSO. A common stock concentration is 10-50 mM.[8] This stock should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. On the day of the experiment, dilute the stock solution into your cell culture medium to achieve the final desired concentrations. It is critical to ensure the final DMSO concentration is low (typically <0.1%) and consistent across all wells, including the vehicle control, to prevent solvent-induced artifacts.[8]
Section 2: Troubleshooting Guide: Optimizing Incubation Time
Q1: What is the most important factor to consider when choosing an incubation time?
A: The single most critical factor is your experimental endpoint . The cellular response to this compound is a temporal cascade of events. A time point that is optimal for measuring an early event may be entirely inappropriate for a later one.
-
Early Events (Hours 1-12): These include the initial steps of PPARα activation and the transcription of direct target genes. To measure changes in mRNA levels of genes like CPT1A or ACOX1, a shorter incubation of 6 to 24 hours is often sufficient.[7][9]
-
Intermediate Events (Hours 24-48): This timeframe is typically required to observe changes in protein expression resulting from the initial transcriptional changes. Western blotting for key metabolic enzymes would fall into this category.
-
Late/Functional Events (Hours 48-72+): Observing ultimate functional outcomes, such as a measurable decrease in intracellular lipid droplets (visualized by Oil Red O staining) or changes in cell proliferation, often requires longer incubation periods.[7]
Q2: I'm setting up a new assay. How do I experimentally determine the optimal incubation time?
A: The most robust method is to perform a time-course experiment . This involves treating your cells with a fixed, effective concentration of this compound and harvesting them at multiple time points.
A typical experimental design would be to test a series of time points (e.g., 4, 8, 12, 24, and 48 hours) to capture the full dynamic range of your endpoint of interest.[10] This approach allows you to identify the time of peak response and understand the kinetics of the effect.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. nbinno.com [nbinno.com]
- 5. Anticancer Properties of Fenofibrate: A Repurposing Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Effects of the lipid regulating drug clofibric acid on PPARα-regulated gene transcript levels in common carp (Cyprinus carpio) at pharmacological and environmental exposure levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tracking Difference in Gene Expression in a Time-Course Experiment Using Gene Set Enrichment Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Fenofibric Acid Delivery in Animal Models
Welcome to the technical support center for the preclinical administration of fenofibric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of delivering this poorly soluble compound in animal models. Here, we synthesize technical expertise with practical, field-proven insights to help you troubleshoot common challenges and ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in administering this compound to animal models?
A1: The primary obstacle is the low aqueous solubility of this compound, a Biopharmaceutics Classification System (BCS) Class II drug.[1][2] This property can lead to poor dissolution in gastrointestinal fluids, resulting in low and highly variable oral bioavailability.[1] Consequently, achieving consistent and therapeutically relevant plasma concentrations in animal models can be challenging and may lead to inconsistent experimental outcomes.
Q2: Should I use fenofibrate or this compound in my animal studies?
A2: Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in plasma and tissues to its active metabolite, this compound.[3] For pharmacokinetic analyses, this compound is the analyte quantified in plasma, as fenofibrate is often undetectable after oral administration.[1] Using this compound directly can bypass the variability associated with the in vivo hydrolysis of fenofibrate.[3]
Q3: How significant is the "food effect" with this compound, and how should I control for it in my studies?
A3: The absorption of fenofibrate, and by extension this compound, can be significantly increased when administered with food, especially high-fat meals.[4][5] This "food effect" can be a major source of variability in preclinical studies. To mitigate this, it is critical to either consistently administer the formulation in a fed or fasted state across all experimental groups or utilize advanced formulations designed to minimize this effect.[6][7] For instance, the bioavailability of this compound has been shown to increase by 1.65- to 1.86-fold after a standard or high-fat meal, respectively, compared to fasted conditions.[4]
Q4: What are the key sources of inter-animal variability in pharmacokinetic studies with this compound?
A4: High inter-individual variability in plasma concentrations is a common issue. Key contributors include:
-
Inconsistent Dosing Technique: Especially with oral gavage, improper technique can lead to dosing errors.[6]
-
Uncontrolled Food Intake: As discussed, the food effect is a major factor.[6]
-
Genetic Variation: Different animal strains can exhibit varied metabolic responses.[3]
-
Natural Biological Variability: Inherent physiological differences among animals.[6]
To address this, ensure rigorous training in administration techniques, standardize feeding schedules, consider using inbred animal strains to reduce genetic heterogeneity, and increase the number of animals per group to enhance statistical power.[3][6]
Troubleshooting Guide: Oral Gavage Administration
Oral gavage is a common and precise method for oral dosing in rodents. However, the poor solubility of this compound necessitates careful formulation and technique to avoid complications.
Formulation Troubleshooting
Problem: this compound precipitates out of my vehicle during preparation or administration.
-
Possible Cause 1: Inappropriate vehicle selection.
-
Explanation: this compound is practically insoluble in water.[8] An appropriate vehicle should be chosen to create a stable suspension or solution.
-
Solution:
-
Prepare a Suspension: Utilize common suspending agents. A widely used vehicle is 0.5% w/v methylcellulose or 0.5% w/v carboxymethyl cellulose (CMC) in water.[6]
-
Use a Co-solvent System: For a solution, a mixture of polyethylene glycol 400 (PEG-400) and distilled water at a 1:1 (v/v) ratio has been used for a this compound derivative and can be a good starting point.[9]
-
Particle Size Reduction: Micronization or nanocrystal formulations of fenofibrate have been developed to improve solubility and bioavailability, a principle that also applies to this compound.[8]
-
-
-
Possible Cause 2: Concentration exceeds solubility limit in the chosen vehicle.
-
Explanation: Even with a suitable vehicle, there is a maximum concentration of this compound that can be stably suspended or dissolved.
-
Solution:
-
Determine Solubility: Empirically determine the solubility of your this compound lot in the selected vehicle at the intended storage and administration temperature.
-
Adjust Concentration: If precipitation occurs, lower the concentration of this compound in the formulation. This may require adjusting the dosing volume, but be mindful of the maximum recommended gavage volumes for the species and size of your animals.
-
-
| Recommended Oral Gavage Volumes for Rodents | |
| Species | Maximum Volume (ml/kg) |
| Mouse | 10 |
| Rat | 10 |
Note: These are general guidelines. Always consult your institution's animal care and use committee (IACUC) protocols.
In-Life Administration Troubleshooting
Problem: The animal shows signs of distress during or after oral gavage (e.g., choking, fluid from nares).
-
Possible Cause 1: Accidental administration into the trachea.
-
Explanation: This is a critical and potentially fatal complication of improper gavage technique.
-
Solution:
-
Refine Technique: Ensure proper restraint to align the esophagus and stomach. The gavage needle should be inserted gently along the side of the mouth, advancing smoothly down the esophagus. If resistance is met, do not force the needle.
-
Use Appropriate Equipment: Employ appropriately sized, ball-tipped gavage needles to minimize the risk of tracheal entry and esophageal trauma.
-
Immediate Action: If fluid is observed from the nares, immediately stop the administration and position the animal with its head down to allow the fluid to drain. Closely monitor the animal for respiratory distress.
-
-
Problem: High variability or no detectable drug exposure in some animals.
-
Possible Cause 1: Inconsistent dosing due to formulation issues.
-
Explanation: If this compound is not uniformly suspended, some animals may receive a higher or lower dose than intended.
-
Solution: Ensure the formulation is continuously and thoroughly mixed (e.g., using a vortex mixer) between dosing each animal to maintain a homogenous suspension.
-
-
Possible Cause 2: Esophageal or gastric trauma.
-
Explanation: Injury from the gavage needle can affect gastrointestinal motility and drug absorption.
-
Solution: Proper training and a gentle technique are paramount. Consider alternative, less stressful dosing methods if repeated dosing is required and proves problematic.
-
Troubleshooting Guide: Intravenous Administration
Intravenous (IV) administration bypasses absorption barriers but presents its own set of challenges for poorly soluble compounds like this compound.
Formulation and Administration Troubleshooting
Problem: Precipitate forms upon injection into the bloodstream.
-
Possible Cause: "Solvent shock" or exceeding the solubility limit in blood.
-
Explanation: When an organic solvent-based formulation of a poorly soluble drug is injected into the aqueous environment of the bloodstream, the drug can rapidly precipitate as the organic solvent disperses.[8] This can lead to emboli and adverse events.
-
Solution:
-
Formulation Strategies:
-
Co-solvents: Use a biocompatible co-solvent system (e.g., DMSO, PEG-400, ethanol) but keep the organic solvent concentration as low as possible.
-
Cyclodextrins: Utilize cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) to form inclusion complexes that enhance the aqueous solubility of this compound.
-
Lipid Emulsions: Formulate this compound in a lipid emulsion.
-
-
Administration Technique:
-
Slow Infusion: Administer the formulation as a slow intravenous infusion rather than a rapid bolus. This allows for gradual dilution in the bloodstream, reducing the risk of precipitation.
-
Dilution: Dilute the formulation with a compatible IV fluid (e.g., saline) immediately before administration, if possible without causing precipitation in the syringe.
-
-
-
Problem: Animal exhibits adverse reactions during or immediately after IV injection (e.g., respiratory distress, lethargy, tail discoloration).
-
Possible Cause 1: In vivo precipitation leading to embolism.
-
Explanation: Precipitated drug particles can occlude small blood vessels.
-
Solution:
-
Visual Inspection: Before injection, visually inspect the formulation for any signs of precipitation.
-
Reformulate: If adverse events occur, cease administration and reformulate using the strategies mentioned above to improve solubility and stability in an aqueous environment.
-
-
-
Possible Cause 2: Vehicle toxicity.
-
Explanation: The solvents or excipients used in the formulation may have inherent toxicity at the administered dose.
-
Solution:
-
Dose-Ranging Study: Conduct a dose-ranging study with the vehicle alone to determine its maximum tolerated dose.
-
Minimize Excipients: Use the lowest effective concentration of all formulation components.
-
-
Troubleshooting Guide: Bioanalytical Analysis (HPLC/UPLC-MS/MS)
Accurate quantification of this compound in plasma is crucial for pharmacokinetic assessment.
Problem: Poor peak shape (tailing or fronting) in the chromatogram.
-
Possible Cause 1 (Tailing): Secondary interactions with the column stationary phase.
-
Explanation: The acidic nature of this compound can lead to interactions with residual silanol groups on C18 columns, causing peak tailing.
-
Solution:
-
Mobile Phase Modification: Add a small amount of an acidic modifier, such as 0.1% formic acid or 0.02 M phosphoric acid, to the mobile phase to suppress the ionization of silanol groups and this compound.[2][4]
-
Use a Modern Column: Employ a high-purity silica column with end-capping to minimize exposed silanol groups.
-
-
-
Possible Cause 2 (Fronting): Column overload.
-
Explanation: Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet.
-
Solution:
-
Dilute the Sample: Prepare a more dilute sample and re-inject.
-
Reduce Injection Volume: Decrease the volume of sample injected onto the column.
-
-
Problem: High variability in replicate injections or between samples.
-
Possible Cause 1: Inefficient or inconsistent sample extraction.
-
Explanation: this compound is highly protein-bound in plasma. Inefficient protein precipitation or liquid-liquid extraction can lead to variable recovery.
-
Solution:
-
Optimize Protein Precipitation: Use a sufficient volume of a cold organic solvent like acetonitrile or methanol to ensure complete protein precipitation. Vortex thoroughly and centrifuge at a high speed.
-
Optimize Liquid-Liquid Extraction: Test different organic solvents (e.g., a mixture of n-hexane and ethyl acetate) and pH conditions to achieve optimal and consistent recovery.[2]
-
Use an Internal Standard: Incorporate a suitable internal standard early in the sample preparation process to account for variability in extraction and injection.
-
-
-
Possible Cause 2: Analyte instability.
-
Explanation: this compound may degrade in the biological matrix or during sample processing.
-
Solution:
-
Conduct Stability Studies: Evaluate the stability of this compound in plasma under different storage conditions (freeze-thaw cycles, bench-top stability, long-term storage).
-
Keep Samples Cold: Process samples on ice and store them at -80°C until analysis.
-
-
Visualizations
Experimental Workflow for Oral Gavage Study
Caption: Workflow for a typical oral gavage pharmacokinetic study.
Troubleshooting Decision Tree for In-Life Adverse Events
Caption: Decision tree for troubleshooting in-life adverse events.
References
- 1. Determination of this compound in Rat Plasma and its Application to a Comparative Pharmacokinetic Study of JW322 and Fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A mechanism-based pharmacokinetic model of fenofibrate for explaining increased drug absorption after food consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of food on the bioavailability of fenofibrate administered orally in healthy volunteers via sustained-release capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Absence of a food effect with a 145 mg nanoparticle fenofibrate tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Comparative In Vitro and In Vivo Evaluation of this compound as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for Fenofibric Acid-Mediated PPARα Activation
Welcome to the technical support guide for researchers investigating the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) by its active metabolite, fenofibric acid. This resource is designed to provide you with the necessary framework for designing robust experiments, ensuring the validity of your results, and troubleshooting common issues. Robust controls are the cornerstone of rigorous scientific inquiry, and this guide will walk you through the essential positive, negative, and specificity controls for your this compound studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Controls for PPARα Activation
Question 1: What are the absolute essential positive and negative controls I must include in my this compound experiment?
Answer: To confidently attribute any observed effects to the specific activation of PPARα by this compound, a well-defined set of controls is non-negotiable.
-
Positive Controls: These are crucial for confirming that your experimental system is responsive to PPARα activation.
-
Synthetic Agonists: A potent and selective synthetic PPARα agonist, such as GW7647 or WY-14643, should be used.[1][2] These compounds are well-characterized and should elicit a strong, predictable response in your assays, confirming that the PPARα signaling pathway is intact and detectable.
-
Vehicle Control: The solvent used to dissolve this compound and other compounds (commonly DMSO) must be tested alone to ensure it does not independently affect your readouts.[3]
-
-
Negative Controls: These are vital for establishing a baseline and ensuring that the observed effects are not due to non-specific cellular stress or other confounding factors.
-
Untreated Cells: A sample of cells that receives no treatment provides the baseline for your measurements.
-
PPARα Antagonist: To demonstrate that the effects of this compound are indeed mediated by PPARα, co-treatment with a specific PPARα antagonist like GW6471 is essential.[4][5][6] The antagonist should block or significantly attenuate the effects of this compound.
-
Table 1: Summary of Foundational Controls
| Control Type | Agent | Expected Outcome | Rationale |
| Positive | This compound | Activation of PPARα target genes/reporter | Test compound |
| Positive | GW7647 / WY-14643 | Strong activation of PPARα target genes/reporter | Confirms assay responsiveness to PPARα activation |
| Negative | Vehicle (e.g., DMSO) | No significant change from baseline | Rules out solvent effects |
| Negative | Untreated Cells | Baseline activity | Establishes the basal level of your readout |
| Negative | This compound + GW6471 | Attenuation or complete inhibition of this compound's effect | Demonstrates PPARα-dependence of the observed effect |
Section 2: Ensuring Specificity - Is it Really PPARα?
Question 2: I'm seeing an effect with this compound, but how can I be certain it's specifically through PPARα and not off-target effects?
Answer: This is a critical question. This compound, while primarily a PPARα agonist, has been shown to have some activity on PPARγ as well.[7][8] Therefore, demonstrating specificity is paramount.
Workflow for Validating PPARα Specificity:
Caption: Workflow for validating the PPARα specificity of this compound's effects.
Detailed Methodologies:
-
Pharmacological Inhibition: As mentioned, co-treatment with the PPARα-specific antagonist GW6471 is your first line of defense.[4][5][6] If the effect of this compound is diminished, it strongly suggests PPARα involvement.
-
Genetic Approaches (The Gold Standard):
-
siRNA/shRNA Knockdown: Use small interfering RNA (siRNA) or short hairpin RNA (shRNA) to specifically reduce the expression of PPARα in your cell model.[9][10][11] If this compound no longer elicits the response in these knockdown cells compared to cells treated with a non-targeting control siRNA, you have strong evidence for PPARα specificity.
-
CRISPR/Cas9 Knockout: For the most definitive evidence, use CRISPR/Cas9 to create a cell line with a complete knockout of the PPARα gene. In these cells, a true PPARα-mediated effect of this compound should be completely absent.[10][11][12]
-
-
Counter-Screening: To address potential off-target effects on other PPAR isoforms, test this compound in reporter assays for PPARγ and PPARδ. While some studies show this compound can activate PPARγ at higher concentrations, demonstrating significantly weaker activation compared to PPARα strengthens your specificity claim.[7][8] You can also use a pan-PPAR agonist like bezafibrate as a positive control in these assays to ensure they are working correctly.[13][14][15][16][17]
Section 3: Troubleshooting Common Experimental Issues
Question 3: I'm not seeing any response to this compound in my reporter assay. What could be wrong?
Answer: A lack of response can be frustrating, but a systematic troubleshooting approach can quickly identify the culprit.
Troubleshooting Flowchart for a Non-Responsive Reporter Assay:
Caption: A step-by-step guide to troubleshooting a non-responsive PPARα reporter assay.
Detailed Troubleshooting Steps:
-
Validate Your Positive Control: Did your potent agonist (e.g., GW7647) work?
-
If yes: Your cells and reporter system are likely fine. The issue is probably with your this compound. Check its concentration, ensure it's fully dissolved, and verify its purity and age.
-
If no: The problem lies within your assay system itself.
-
-
Interrogate Your Assay System:
-
Cell Health: Are your cells healthy and at the correct passage number? Stressed or overly passaged cells can become unresponsive.
-
Reporter Construct Integrity: If you created your own reporter, sequence it to confirm the PPAR response element (PPRE) is correct.
-
Transfection Efficiency: If using a transiently transfected reporter, check your transfection efficiency with a control plasmid (e.g., GFP).
-
Reagent Quality: Ensure your luciferase detection reagents have not expired and have been stored correctly.
-
Question 4: My results are highly variable between experiments. How can I improve reproducibility?
Answer: High variability often points to inconsistencies in experimental execution.
Table 2: Checklist for Improving Reproducibility
| Area of Focus | Key Considerations |
| Cell Culture | - Use cells within a narrow passage number range. - Seed cells at a consistent density for every experiment. - Ensure consistent incubation times. |
| Reagent Preparation | - Prepare fresh dilutions of compounds for each experiment. - Use a consistent, low percentage of vehicle (e.g., DMSO < 0.1%) across all treatments. - Thoroughly mix all solutions before application. |
| Assay Execution | - Use a multichannel pipette for adding reagents to reduce timing differences. - Ensure complete removal of media before adding lysis buffers or detection reagents. - Allow for adequate cell lysis time as per the manufacturer's protocol. |
| Data Analysis | - Normalize reporter gene activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. |
Key Experimental Protocols
Protocol 1: PPARα Reporter Gene Assay
This protocol is for a standard dual-luciferase reporter assay to quantify PPARα activation.
-
Cell Seeding: Seed HEK293 or a relevant cell line in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect cells with:
-
A PPRE-driven firefly luciferase reporter plasmid.
-
A PPARα expression plasmid.
-
A constitutively expressed Renilla luciferase plasmid (for normalization).
-
-
Treatment: 24 hours post-transfection, replace the media with fresh media containing your compounds: vehicle, this compound (at various concentrations), positive control (e.g., GW7647), and this compound + antagonist (GW6471).
-
Incubation: Incubate for 18-24 hours.
-
Lysis and Detection: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Express the data as fold change relative to the vehicle control.
Protocol 2: siRNA-Mediated Knockdown of PPARα
This protocol outlines the steps for transiently knocking down PPARα to validate specificity.
-
Cell Seeding: Plate your cells (e.g., HepG2) in a 6-well plate to achieve 50-60% confluency on the day of transfection.
-
siRNA Transfection: Transfect the cells with either a validated PPARα-targeting siRNA or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.[18][9]
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target mRNA and protein.
-
Verification of Knockdown: Harvest a subset of cells to verify knockdown efficiency via:
-
qPCR: To measure PPARα mRNA levels.
-
Western Blot: To measure PPARα protein levels.
-
-
This compound Treatment: Re-plate the remaining transfected cells for your primary assay (e.g., reporter assay or gene expression analysis) and treat them with this compound as you would normally.
-
Analysis: Compare the response to this compound in the PPARα knockdown cells to the response in the non-targeting control cells. A significantly blunted response in the knockdown cells confirms PPARα dependency.
References
- 1. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, this compound, and Pemafibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, this compound, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dominant-Negative and Knockdown Approaches to Studying PPAR Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptional and phenotypic comparisons of Ppara knockout and siRNA knockdown mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual and pan-peroxisome proliferator-activated receptors (PPAR) co-agonism: the bezafibrate lessons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of bezafibrate, PPAR pan-agonist, and GW501516, PPARdelta agonist, on development of steatohepatitis in mice fed a methionine- and choline-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pan-PPAR Agonist, Bezafibrate, Restores Angiogenesis in Hindlimb Ischemia in Normal and Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PPAR agonists for the treatment of primary biliary cholangitis: Old and new tales - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
Technical Support Center: Minimizing Fenofibric Acid-Induced Cytotoxicity in Primary Cells
Introduction: Fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3] Its role in regulating lipid metabolism and inflammation makes it a valuable tool for in vitro research.[4][5] However, researchers often encounter a significant hurdle: cytotoxicity, particularly in sensitive primary cell models.[6][7] Unlike immortalized cell lines, primary cells more closely mimic in vivo physiology but are also more susceptible to chemical-induced stress.[6][8][9] This guide provides in-depth troubleshooting strategies and validated protocols to help you navigate these challenges, ensuring the integrity and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding this compound's effects in cell culture.
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: The cytotoxic effects of this compound are complex and can be both dependent and independent of its primary target, PPARα.[4][10] At high concentrations, this compound can induce apoptosis (programmed cell death) through pathways that may involve mitochondrial dysfunction and the activation of caspases, which are key enzymes in the apoptotic cascade.[11][12] Some studies suggest that at clinically relevant concentrations (≤50 µM), it may even protect certain cells from other cytotoxic agents, while at higher, clinically unachievable concentrations (≥100 µM), it exerts a direct cytotoxic effect.[13][14]
Q2: Why are my primary cells so much more sensitive to this compound than the cancer cell line I used previously?
A2: Primary cells are generally more sensitive to chemical stressors than immortalized cell lines for several reasons.[6][7] They have not undergone the genetic mutations that make cell lines hardier and more proliferative. Furthermore, primary cells retain specialized metabolic functions similar to their tissue of origin, which can sometimes lead to the production of more toxic metabolites from a parent compound.[8][9] They must also adapt to the artificial culture environment, which adds an additional layer of stress.[6]
Q3: I'm seeing massive cell death. Is it apoptosis or necrosis?
A3: Distinguishing between apoptosis and necrosis is critical, as it provides insight into the mechanism of toxicity. Apoptosis is a controlled, programmed process, while necrosis is an uncontrolled form of cell death often resulting from acute injury, which can trigger a significant inflammatory response.[15][16][17]
-
Apoptosis is characterized by cell shrinkage, membrane blebbing, and DNA fragmentation without loss of membrane integrity in the early stages.[18]
-
Necrosis involves cell swelling and rupture of the plasma membrane, releasing intracellular contents and eliciting an inflammatory response.[16][18]
You can differentiate these pathways using specific assays, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while PI only enters cells with compromised membranes (i.e., necrotic or late-stage apoptotic cells).
Q4: Should I use fenofibrate or this compound in my experiments?
A4: For in vitro work, it is highly recommended to use This compound directly.[19] Fenofibrate is a prodrug that requires hydrolysis by cellular esterases to be converted into its active form, this compound.[1][12] The activity of these enzymes can vary significantly between different cell types and culture conditions, leading to inconsistent conversion rates and poor reproducibility.[19] Using this compound bypasses this variability, ensuring a precise and consistent effective concentration.[19]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during experiments.
Problem: High Cell Death Even at Low Concentrations
If you observe significant cytotoxicity at concentrations expected to be non-toxic (e.g., <50 µM), consider the following factors:
-
Solvent Toxicity: this compound is poorly soluble in water and is typically dissolved in an organic solvent like DMSO.[19][20] High final concentrations of the solvent can be toxic to cells.
-
Solution: Always ensure the final solvent concentration in your culture medium is low (typically <0.1%) and, crucially, include a "vehicle control" group in every experiment.[19] This control group should be treated with the same final concentration of the solvent as your experimental groups.
-
-
Precipitation of the Compound: this compound can precipitate out of the culture medium, especially at higher concentrations or after temperature changes. These precipitates can cause physical damage to cells.
-
Cell Health and Density: Unhealthy or overly confluent cells are more susceptible to stress.
-
Solution: Use low-passage primary cells and ensure they are in the logarithmic growth phase and at a consistent, optimal confluency (typically 70-80%) at the time of treatment.[19]
-
Problem: Inconsistent Results Between Experiments
-
Standardize Protocols: Ensure every step, from cell seeding density to treatment duration and reagent preparation, is meticulously standardized.
-
Serum Effects: Components in Fetal Bovine Serum (FBS) can bind to compounds like this compound, reducing the effective concentration available to the cells.
-
Solution: Use the same batch of FBS for a set of related experiments. If your primary cells can tolerate it, consider reducing the serum concentration during treatment or using a serum-free medium, but be aware this can also alter cell sensitivity.[19]
-
-
Use this compound Directly: As mentioned in the FAQ, using the active metabolite this compound instead of the prodrug fenofibrate eliminates variability from enzymatic conversion.[19]
Section 3: Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound's poor aqueous solubility is a primary source of experimental error. Following a standardized preparation protocol is essential.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical tubes
Procedure:
-
Calculate the required mass of this compound to prepare a 50 mM stock solution.
-
In a sterile environment (e.g., a biosafety cabinet), add the weighed this compound powder to a sterile conical tube.
-
Add the calculated volume of DMSO to achieve a 50 mM concentration.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief warming in a 37°C water bath can aid dissolution, but avoid overheating.
-
Visually confirm that no particulates remain.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Determining Optimal Concentration via Dose-Response Assay
Before conducting mechanistic studies, it is critical to determine the cytotoxic profile of this compound on your specific primary cells.
Workflow:
Caption: Workflow for a dose-response cytotoxicity experiment.
Procedure:
-
Cell Seeding: Seed your primary cells into a 96-well plate at a pre-determined optimal density. Allow them to adhere and recover for 24 hours.
-
Prepare Dilutions: On the day of the experiment, prepare a series of dilutions of your this compound stock solution in pre-warmed culture medium. A common range to test is 0, 10, 25, 50, 100, 150, and 200 µM. Crucially, ensure the final DMSO concentration is identical in all wells, including the 0 µM "vehicle control".
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the this compound dilutions.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a reliable method. While MTT and MTS assays are common, they can be affected by compounds that alter cellular metabolic activity.[21] An ATP-based assay (e.g., CellTiter-Glo®), which measures the ATP of viable cells, is often more sensitive and less prone to interference.[21]
-
Data Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition of cell viability). This will inform the concentrations you use for future experiments.
Data Interpretation Table:
| Concentration Range | Typical Cellular Response in Primary Cells | Recommended Use |
| < 50 µM | Minimal to no cytotoxicity. Primarily PPARα activation.[13][14] | Mechanistic studies of PPARα activation. |
| 50 - 100 µM | Moderate cytotoxicity, variable by cell type. Onset of off-target effects. | Dose-finding studies, investigating dual PPARα/cytotoxic effects. |
| > 100 µM | Significant cytotoxicity, often PPARα-independent.[13][14] | Positive control for cytotoxicity; studies on apoptosis induction. |
Section 4: Signaling Pathway Overview
This compound's cytotoxic effects, particularly apoptosis, can be triggered through multiple cellular pathways. Understanding these can help in designing mechanistic experiments.
Caption: Simplified pathway of this compound-induced apoptosis.
This diagram illustrates a potential mechanism where high concentrations of this compound induce mitochondrial stress, leading to the activation of the intrinsic apoptotic pathway.[11][22] This involves the activation of initiator caspase-9, which in turn activates executioner caspase-3, culminating in programmed cell death.[11] Some of these effects may occur independently of PPARα activation.[22][23]
By understanding these potential pathways, researchers can design more targeted experiments, for instance, by using caspase inhibitors to confirm the role of apoptosis or measuring reactive oxygen species (ROS) to assess mitochondrial stress.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PPARα agonist fenofibrate suppresses tumor growth through direct and indirect angiogenesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of anti-hyperlipidemic drug, fenofibrate, and its phase-I metabolite this compound: in silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 7. atcc.org [atcc.org]
- 8. kosheeka.com [kosheeka.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. PPARα-independent action against metabolic syndrome development by fibrates is mediated by inhibition of STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fenofibrate protects against acute myocardial I/R injury in rat by suppressing mitochondrial apoptosis as decreasing cleaved caspase-9 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Properties of Fenofibrate: A Repurposing Use [jcancer.org]
- 13. Fenofibrate attenuates the cytotoxic effect of cisplatin on lung cancer cells by enhancing the antioxidant defense system in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fenofibrate attenuates the cytotoxic effect of cisplatin on lung cancer cells by enhancing the antioxidant defense system in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. mdpi.com [mdpi.com]
- 17. APOPTOSIS AND NECROPTOSIS IN THE LIVER: A MATTER OF LIFE AND DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular Mechanisms of Fenofibrate-Induced Metabolic Catastrophe and Glioblastoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Potent and PPARα-independent anti-proliferative action of the hypolipidemic drug fenofibrate in VEGF-dependent angiosarcomas in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis: Fenofibric Acid vs. Fenofibrate
For researchers in metabolic disease and drug development, understanding the nuanced differences between the active metabolite, fenofibric acid, and its prodrug, fenofibrate, is critical for designing robust in vitro studies and accurately interpreting their results. While both compounds are mainstays in the treatment of dyslipidemia, their distinct physicochemical properties and the biological milieu of in vitro systems necessitate a careful and informed experimental approach. This guide provides an in-depth comparison of their in vitro efficacy, supported by experimental data and detailed protocols, to empower researchers to make sound scientific decisions.
The Fundamental Distinction: A Prodrug and its Active Moiety
Fenofibrate is an isopropyl ester prodrug that is pharmacologically inactive until it undergoes hydrolysis to its active form, this compound.[1] This conversion is rapid in vivo, primarily mediated by esterases in the plasma and tissues.[2] In the context of in vitro experimentation, this metabolic activation is a pivotal consideration. Standard cell culture media supplemented with fetal bovine serum (FBS) contains endogenous esterases that can facilitate the hydrolysis of fenofibrate to this compound.[3][4] Therefore, when comparing the two entities, it is crucial to either account for this conversion or employ experimental systems that can differentiate the activity of the parent compound from its metabolite.
The core mechanism of action for this compound is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a central role in the regulation of lipid metabolism.[5] Upon binding to its ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[6] This transcriptional activation leads to an increase in the expression of genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase 1 (CPT-1) and acyl-CoA oxidase (ACO), and a decrease in the expression of genes involved in lipogenesis.
In Vitro Efficacy at the Molecular Target: PPARα Activation
The most direct measure of the intrinsic activity of these compounds is their ability to activate PPARα. Luciferase reporter gene assays are a widely used and quantitative method for this purpose. In these assays, cells are transfected with a plasmid containing a luciferase gene under the control of a promoter with PPREs. The binding of an agonist to PPARα leads to the expression of luciferase, which can be quantified by measuring light emission.
A study comparing the PPARα activation of various fibrates demonstrated that this compound is a potent activator of PPARα, with a reported EC50 value of 9.47 µM.[7] In contrast, fenofibrate itself is not a direct PPARα agonist. This underscores the necessity of its conversion to this compound to exert its biological effect.
| Compound | Target Receptor | In Vitro Efficacy (EC50) | Reference |
| This compound | PPARα | 9.47 µM | [7] |
| Fenofibrate | PPARα | Inactive as a direct agonist | [1] |
It is also noteworthy that while this compound is a selective PPARα agonist, fenofibrate has been shown to act as an antagonist for the Liver X Receptor (LXR), another nuclear receptor involved in lipid metabolism.[8] This off-target effect of the prodrug could be a confounding factor in in vitro studies and highlights the importance of using the active metabolite for mechanistic investigations focused on PPARα.
Experimental Workflow: PPARα Reporter Gene Assay
The following diagram outlines a typical workflow for a PPARα reporter gene assay to compare the efficacy of this compound and fenofibrate.
Workflow for PPARα Reporter Gene Assay.
Detailed Protocol: PPARα Reporter Gene Assay
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T or HepG2) in a 96-well plate at an appropriate density.
-
Co-transfect the cells with a PPARα expression vector and a PPRE-driven luciferase reporter vector using a suitable transfection reagent. A co-transfected Renilla luciferase vector can be used for normalization.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of this compound and fenofibrate in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in cell culture medium. It is crucial to maintain a consistent final concentration of the solvent across all wells.
-
After 24 hours of transfection, replace the medium with the compound-containing medium. Include a vehicle control (solvent only).
-
-
Luciferase Assay:
-
After a 24-48 hour incubation period, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Downstream Functional Efficacy: Gene Expression and Lipid Accumulation
Beyond direct receptor activation, it is essential to assess the downstream functional consequences of PPARα agonism. This can be achieved by measuring the expression of PPARα target genes and evaluating cellular lipid content.
Gene Expression Analysis
Quantitative real-time PCR (qRT-PCR) is a sensitive method to measure changes in the mRNA levels of PPARα target genes, such as CPT-1 and ACO. An increase in the expression of these genes upon treatment with this compound would confirm its functional activity in a cellular context.
Experimental Workflow: Gene Expression Analysis by qRT-PCR
Workflow for Gene Expression Analysis.
Cellular Lipid Accumulation
A key therapeutic effect of this compound is the reduction of lipid accumulation in hepatocytes. This can be visualized and quantified in vitro using Oil Red O staining, which specifically stains neutral lipids. A decrease in Oil Red O staining in cells treated with this compound would provide a functional readout of its lipid-lowering efficacy.
Detailed Protocol: Oil Red O Staining for Lipid Accumulation
-
Cell Culture and Treatment:
-
Plate a suitable liver cell line (e.g., HepG2) on glass coverslips in a 24-well plate.
-
Induce lipid accumulation by treating the cells with a high concentration of fatty acids (e.g., oleic acid) for 24 hours.
-
Co-treat the cells with the fatty acids and various concentrations of this compound or fenofibrate.
-
-
Staining Procedure:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Wash the cells with 60% isopropanol.
-
Stain the cells with a freshly prepared Oil Red O working solution for 15-20 minutes.[9]
-
Wash the cells with water to remove excess stain.
-
(Optional) Counterstain the nuclei with hematoxylin.
-
-
Quantification:
-
Visualize and capture images of the stained cells using a microscope.
-
For quantification, extract the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 492 nm.[9]
-
Conclusion: A Guide to Rigorous In Vitro Comparison
When comparing the two in vitro, it is imperative to consider the presence of esterases in the cell culture medium, which can lead to the conversion of fenofibrate to this compound. For studies aiming to assess the specific activity of fenofibrate, a serum-free medium or a medium with heat-inactivated serum may be necessary.
By employing a multi-faceted approach that combines direct receptor activation assays with functional downstream readouts such as target gene expression and lipid accumulation, researchers can build a comprehensive and accurate picture of the in vitro efficacy of this compound and its relationship to its prodrug, fenofibrate. This guide provides the foundational knowledge and detailed protocols to empower researchers to conduct these comparisons with scientific rigor and integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Esterases in Serum-Containing Growth Media Counteract Chloramphenicol Acetyltransferase Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 6. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, this compound, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Fenofibric Acid and Other Fibrates: A Guide for Researchers
This guide provides an in-depth, objective comparison of fenofibric acid with other fibrates, such as gemfibrozil, bezafibrate, and ciprofibrate. Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical data and pharmacological principles to offer a comprehensive understanding of the nuances within this important class of lipid-modifying agents.
The Core Mechanism: Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
All fibrates exert their therapeutic effects by activating the nuclear receptor, Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] This shared mechanism belies significant differences in potency, selectivity, and clinical outcomes among the various fibrates.
Upon activation by a fibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR).[2][3] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating gene transcription.[1][3][4]
The key downstream effects of PPARα activation include:
-
Increased Lipoprotein Lipase (LPL) Synthesis: This enhances the breakdown of triglycerides.[5]
-
Decreased Apolipoprotein C-III (ApoC-III) Expression: As ApoC-III is an inhibitor of LPL, its reduction further promotes triglyceride clearance.[4][5][6][7]
-
Increased Expression of Apolipoproteins A-I and A-II: This leads to an increase in high-density lipoprotein cholesterol (HDL-C).[4][5][6][7]
-
Increased Fatty Acid Oxidation: This reduces the substrate available for triglyceride synthesis.[5]
Caption: Simplified signaling pathway of fibrate action via PPARα.
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of fibrates vary significantly, impacting their dosing, efficacy, and potential for drug-drug interactions. Fenofibrate is a prodrug that is rapidly hydrolyzed to its active metabolite, this compound.[8] Newer formulations, including the choline salt of this compound, have been developed to improve bioavailability and reduce food-dependent absorption.[9][10][11][12]
| Fibrate | Active Form | Tmax (hours) | Half-life (hours) | Protein Binding | Primary Excretion Route | Food Effect on Absorption |
| This compound | This compound | 2-4 | ~20 | >99% | Renal | Minimal with newer formulations[9][11][13] |
| Gemfibrozil | Gemfibrozil | 1-2 | 1.1 | 95-97% | Renal | Enhanced with food[13] |
| Bezafibrate | Bezafibrate | 2 | 2.1 | 94-96% | Renal | Enhanced with food |
| Ciprofibrate | Ciprofibrate | 2-4 | 80 | >99% | Renal | Enhanced with food |
Data compiled from multiple sources.
Clinical Efficacy: Head-to-Head Comparison
While all fibrates effectively lower triglycerides and raise HDL-C, the magnitude of these effects and the impact on LDL-C can differ.
Triglyceride and HDL-C Modulation
Clinical trials have consistently shown that fibrates can reduce triglyceride levels by up to 50% and increase HDL-C by up to 20%.[14] Some studies suggest bezafibrate may have a more pronounced effect on increasing HDL-C compared to fenofibrate.[15] Conversely, other studies indicate that fenofibrate provides greater reductions in triglycerides compared to gemfibrozil.[16][17][18]
LDL-C and Total Cholesterol
The effect of fibrates on LDL-C is more variable. Fenofibrate has been shown to be more effective than gemfibrozil in reducing total cholesterol and LDL-C.[1][16][18][19] In some patient populations, fenofibrate has demonstrated significant reductions in LDL-C, whereas gemfibrozil showed no significant change.[18] Ciprofibrate has also been found to produce a greater decrease in total and LDL-cholesterol compared to bezafibrate.[20]
| Study | Fibrate Comparison | Duration | % Change in Triglycerides | % Change in HDL-C | % Change in LDL-C | % Change in Total Cholesterol |
| Anonymous, 1986 | Bezafibrate vs Fenofibrate | 4 months | Significant reduction (to risk-free range) | Significant increase | Significant reduction | Significant reduction |
| Significant reduction | Little to no change | Remained high | Remained high | |||
| Anonymous, 1997 | Bezafibrate vs Micronised Fenofibrate | 12 weeks | -26.0% | - | - | - |
| -38.7% | - | - | - | |||
| Noguchi et al. | Bezafibrate vs Fenofibrate | 8 weeks | Not Significant | Not Significant | -11.2% | Slight Decrease |
| Not Significant | Not Significant | |||||
| Crossover Study | Gemfibrozil vs Fenofibrate | 12 weeks | Fenofibrate > Gemfibrozil | Fenofibrate > Gemfibrozil | Fenofibrate > Gemfibrozil | Fenofibrate > Gemfibrozil |
| Chinese Patient Study | Fenofibrate vs Gemfibrozil | 3 months | -43.2% | +30.2% | -25.7% | -22.7% |
| -36.5% | No significant change | No significant change | No significant change |
This table summarizes findings from multiple head-to-head clinical trials.[5][16][18][21]
Safety and Tolerability: A Critical Distinction in Combination Therapy
The safety profiles of fibrates are generally similar, with the most common adverse effects being gastrointestinal disturbances, myopathy, and elevated liver enzymes. However, a critical distinction emerges in the context of combination therapy with statins.
The Gemfibrozil-Statin Interaction: Gemfibrozil is a potent inhibitor of the glucuronidation enzymes involved in statin metabolism.[22][23] This interaction can lead to a significant increase in statin plasma concentrations, thereby elevating the risk of myopathy and rhabdomyolysis.[23][24] The rate of rhabdomyolysis is reported to be over 14 times higher with the combination of gemfibrozil and a statin compared to fenofibrate and a statin.[25][26]
This compound and Statins: In contrast, this compound does not significantly inhibit the metabolic pathways of statins.[22][23][24] This makes it a safer option for combination therapy in patients with mixed dyslipidemia who require both a statin and a fibrate to achieve their lipid goals.[22][24][26] Large clinical trials, such as the ACCORD study, have supported the safety of combining fenofibrate with a statin, showing no significant increase in myositis or rhabdomyolysis compared to statin monotherapy.[26]
| Adverse Event | This compound | Gemfibrozil | Bezafibrate | Ciprofibrate |
| Myopathy (with statin) | Low risk[24][26] | Significantly increased risk[23][24][25][26] | Lower risk than gemfibrozil | Limited data on statin combination |
| Liver Enzyme Elevation | Possible, generally transient | Possible | Possible | Possible |
| Cholelithiasis | Small increased risk | Small increased risk | Small increased risk | Small increased risk |
| Drug Interactions (CYP P450) | Not a significant inhibitor[24] | Inhibits CYP2C8[23] | Minimal | Minimal |
Experimental Protocol: PPARα Activation Assay
To quantify the potency of different fibrates, an in vitro PPARα activation assay is a standard method.
Objective:
To determine the concentration-dependent activation of the PPARα receptor by various fibrate compounds.
Methodology: Luciferase Reporter Assay
-
Cell Culture: Maintain a suitable cell line, such as HEK293T or HepG2, in appropriate culture conditions.
-
Transfection: Co-transfect the cells with three plasmids:
-
An expression vector for human PPARα.
-
An expression vector for the retinoid X receptor (RXR), the heterodimer partner of PPARα.
-
A luciferase reporter plasmid containing a PPRE upstream of the luciferase gene.
-
-
Compound Treatment: After allowing for plasmid expression, treat the cells with a range of concentrations of the test fibrates (e.g., this compound, gemfibrozil) for 18-24 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a potent synthetic PPARα agonist).
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.
-
Luminometry: Add a luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer. The light output is directly proportional to the level of PPARα activation.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Caption: Experimental workflow for a PPARα luciferase reporter assay.
Conclusion and Future Perspectives
This compound distinguishes itself from other fibrates through a combination of favorable pharmacokinetics, robust efficacy in modulating the full spectrum of atherogenic lipids, and, most critically, a superior safety profile when used in combination with statins. While gemfibrozil remains an effective triglyceride-lowering agent, its significant drug-drug interaction with statins limits its clinical utility in the large population of patients with mixed dyslipidemia who require combination therapy. Bezafibrate and ciprofibrate also demonstrate efficacy, but the body of evidence, particularly regarding cardiovascular outcomes and safety in combination with modern statins, is less extensive than for this compound.
Future research will likely focus on selective PPARα modulators (SPPARMs), which aim to further refine the activation of target genes to maximize lipid-modifying benefits while minimizing potential off-target effects. However, based on the current evidence, this compound represents a highly effective and safer choice within the fibrate class, particularly for the comprehensive management of atherogenic dyslipidemia in high-risk patients.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. differencebetween.com [differencebetween.com]
- 9. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 10. A Review of Currently Available Fenofibrate and this compound Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Review of Currently Available Fenofibrate and this compound Formulations | Ling | Cardiology Research [cardiologyres.org]
- 13. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pediaa.com [pediaa.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of gemfibrozil and fenofibrate in patients with dyslipidemic coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Comparison of Fenofibrate versus Gemfibrozil in the Management of Hypertriglyceridemia in Patients with Coronary Heart Disease | Semantic Scholar [semanticscholar.org]
- 18. Efficacy and safety of fenofibrate or gemfibrozil on serum lipid profiles in Chinese patients with type IIb hyperlipidemia: a single-blind, randomized, and cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of gemfibrozil and other fibric acid derivatives on blood lipids and lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative efficacy and safety of ciprofibrate and sustained-release bezafibrate in patients with type II hyperlipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparative study of bezafibrate and fenofibrate in patients with primary hyperlipoproteinaemia. | Semantic Scholar [semanticscholar.org]
- 22. Management of dyslipidemias with fibrates, alone and in combination with statins: role of delayed-release this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Which one of the fibric acid derivatives (gemfibrozil or fenofibrate) is known to cause drug interactions through inhibition of the glucuronidation via UDP-glucuronosyltransferase (UGT)? [ebmconsult.com]
- 24. This compound: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.mdedge.com [cdn.mdedge.com]
- 26. droracle.ai [droracle.ai]
A Researcher's Guide to Validating the PPARα-Dependent Effects of Fenofibric Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate that the biological effects of fenofibric acid, the active metabolite of fenofibrate, are mediated through its intended target, the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Moving beyond a simple checklist of experiments, we delve into the causality behind each methodological choice, ensuring a self-validating experimental workflow from initial in vitro characterization to definitive in vivo confirmation.
Foundational Understanding: The Central Role of PPARα
Fenofibrate is a widely prescribed prodrug that is rapidly hydrolyzed by esterases in the body to its active form, this compound.[1][2] The primary therapeutic effects of this compound on lipid metabolism—such as reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol—are attributed to its function as a PPARα agonist.[3][4][5]
PPARs are a family of ligand-activated nuclear receptors that, upon activation, regulate the transcription of numerous genes.[6] The PPARα isoform is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[7] The established mechanism involves the binding of a ligand like this compound to PPARα, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[8][9] Validating that the observed effects of this compound are a direct consequence of this pathway is critical to distinguish on-target efficacy from potential off-target activities.
Caption: The PPARα signaling pathway activated by this compound.
A Multi-Tiered Experimental Strategy for Unambiguous Validation
A robust validation strategy relies on a logical progression of experiments, where each step builds upon the last to create a cohesive body of evidence. The core principle is to (A) demonstrate direct receptor activation, (B) quantify the downstream transcriptional consequences, and (C) prove that these effects vanish in the absence of the receptor.
Caption: A multi-tiered workflow for validating PPARα dependency.
Tier 1: In Vitro Characterization
In vitro assays provide a controlled environment to quantify the direct interaction of this compound with PPARα and its immediate cellular consequences.
A. Direct Receptor Activation: PPARα Transactivation Assay
Causality: The foundational step is to prove that this compound can functionally activate PPARα-mediated transcription. A luciferase reporter assay is the gold standard for this purpose, as it provides a quantitative readout of receptor activation.[10][11]
Experimental Protocol: Dual-Luciferase Reporter Assay
-
Cell Culture: Plate HEK293T or HepG2 cells in a 96-well plate. These cell lines have low endogenous PPARα activity and are easily transfectable.
-
Transfection: Co-transfect cells with three plasmids:
-
An expression vector for human PPARα.
-
A reporter plasmid containing multiple PPRE sequences upstream of a firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., CMV) to normalize for transfection efficiency and cell viability.[12]
-
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include the following controls:
-
Incubation: Incubate cells for 18-24 hours.
-
Lysis & Readout: Lyse the cells and measure firefly and Renilla luciferase activity sequentially using a luminometer and a dual-luciferase assay kit.[15]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the log of the compound concentration and fit a non-linear regression curve to determine the EC₅₀ (half-maximal effective concentration).
Data Presentation: Comparative Agonist Potency
| Compound | Target | EC₅₀ (nM) [Hypothetical Data] |
| This compound | PPARα | 1500 |
| GW7647 (Positive Control) | PPARα | 50 |
| Bezafibrate | PPARα | 2500 |
This table demonstrates this compound's ability to activate PPARα, albeit with lower potency than a synthetic agonist.
B. Downstream Effects: Target Gene Expression Analysis
Causality: Having confirmed direct receptor activation, the next step is to verify that this activation leads to the intended biological outcome: the upregulation of known PPARα target genes. Quantitative real-time PCR (qPCR) is the ideal method for this sensitive and specific measurement.
Experimental Protocol: qPCR for PPARα Target Genes
-
Cell Culture & Treatment: Culture a relevant cell line, such as primary human hepatocytes or the human hepatoma cell line HepG2, which endogenously express PPARα. Treat cells with this compound (at a concentration around its EC₅₀) and controls for 24 hours.
-
RNA Isolation: Harvest the cells and isolate total RNA using a column-based kit or TRIzol reagent. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit.
-
qPCR: Prepare the qPCR reaction mix containing cDNA template, SYBR Green master mix, and gene-specific primers for PPARα target genes.[16]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, comparing the this compound-treated samples to the vehicle-treated control.
Data Presentation: Target Gene Upregulation by this compound
| Target Gene | Biological Function | Fold Change vs. Vehicle [Hypothetical Data] |
| CPT1A | Fatty Acid Transport | 4.5 |
| ACOX1 | Peroxisomal β-oxidation | 6.2 |
| PDK4 | Glucose Metabolism Regulation | 3.8 |
| APOA1 | HDL Cholesterol Component | 2.1 |
This table confirms that this compound induces a transcriptional program consistent with PPARα activation.
Tier 2: The Definitive In Vivo Confirmation
Causality: While in vitro data are essential, they cannot fully recapitulate the complexity of a whole organism. The definitive test of PPARα dependency is to demonstrate that this compound's effects are absent in an animal model genetically engineered to lack the PPARα receptor.[19] This approach directly tests the hypothesis and rules out significant contributions from off-target mechanisms in vivo.
Caption: Logic of using PPARα knockout mice to confirm drug dependency.
Experimental Protocol: Wild-Type vs. PPARα Knockout Mouse Study
-
Animal Model: Use age- and sex-matched wild-type (WT) C57BL/6J mice and PPARα-null (KO) mice on the same background.
-
Study Groups (n=8-10 per group):
-
WT + Vehicle (e.g., corn oil)
-
WT + this compound (appropriate dose, e.g., 100 mg/kg/day via oral gavage)
-
KO + Vehicle
-
KO + this compound
-
-
Treatment & Monitoring: Administer treatment daily for a period of 2-4 weeks. Monitor body weight and food intake.[20]
-
Sample Collection: At the end of the study, collect blood via cardiac puncture for plasma lipid analysis and harvest the liver for gene expression analysis.
-
Analysis:
-
Plasma Lipids: Measure plasma triglyceride and HDL cholesterol levels.
-
Liver Gene Expression: Perform qPCR on liver tissue for the same target genes analyzed in vitro (Cpt1a, Acox1, etc.).
-
Data Presentation: Differential Effects in WT vs. PPARα KO Mice
| Parameter | WT + Vehicle | WT + this compound | KO + Vehicle | KO + this compound |
| Plasma Triglycerides (mg/dL) | 105 ± 12 | 45 ± 8 | 110 ± 15 | 108 ± 13 |
| Hepatic Cpt1a mRNA (Fold Change) | 1.0 | 5.2 | 1.0 | 1.1 |
This definitive data shows that the triglyceride-lowering effect and target gene induction by this compound are completely abrogated in the absence of PPARα, proving its dependency.
Interpretation and Broader Context
The combined results from this multi-tiered approach provide unequivocal evidence for the PPARα-dependent mechanism of this compound. It is important to acknowledge that this compound, like other fibrates, can have side effects such as elevated liver enzymes or myopathy.[21][22] While some of these may be linked to exaggerated PPARα activation, the use of knockout models helps dissect which effects are truly receptor-dependent versus potential off-target toxicities.[23]
Furthermore, while this compound is considered a selective PPARα agonist in a clinical context, some in vitro studies have shown it can weakly activate PPARγ at high concentrations.[14] This contrasts with newer agents like pemafibrate, which exhibit much greater selectivity for PPARα.[24] Comparing this compound to these alternatives can provide valuable context for its specific pharmacological profile.
Conclusion
Validating the mechanism of action for a therapeutic agent like this compound requires a systematic and rigorous scientific approach. By progressing from direct receptor engagement assays (in vitro transactivation) to downstream functional readouts (in vitro gene expression) and culminating in the definitive genetic knockout model (in vivo), researchers can build an unassailable case for PPARα dependency. This validation is not merely an academic exercise; it is the bedrock of rational drug design, ensuring that a drug's therapeutic benefits are derived from its intended molecular target.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 3. Update on fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 7. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. korambiotech.com [korambiotech.com]
- 11. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, this compound, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 16. bu.edu [bu.edu]
- 17. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 18. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo study of the pathogenic role of PPARα in experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What are the side effects of this compound? [synapse.patsnap.com]
- 22. Assessing the real-world safety of this compound for hyperlipidemia: results from WHO-VigiAccess and FAERS databases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Influence of peroxisome proliferator-activated receptor-alpha (PPARα) activity on adverse effects associated with amiodarone exposure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validating Fenofibric Acid's Effects in Diverse Cell Lines
In the landscape of drug repurposing, fenofibric acid—the active metabolite of the lipid-lowering drug fenofibrate—has garnered significant attention for its pleiotropic effects, extending beyond its canonical role in lipid metabolism.[1][2] Its primary mechanism involves the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that governs the transcription of genes involved in fatty acid oxidation and inflammation.[3][4][5] Emerging evidence suggests that this compound exerts anti-proliferative, pro-apoptotic, and anti-inflammatory effects on various cancer cell lines, making it a compelling candidate for oncological investigation.[6][7][8]
However, the cellular context is paramount. The effects observed in one cell line may not be universally applicable, necessitating a rigorous cross-validation strategy. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to objectively compare and validate the effects of this compound across different cell lines, ensuring the robustness and reliability of experimental findings.
The Rationale for Cross-Validation: Beyond a Single Model
-
Assessing Generality: Determining if the observed effects are widespread or restricted to a specific cell type.
-
Identifying Mechanisms: Elucidating whether the mechanism of action is consistent or varies with the cellular context (e.g., PPARα-dependent vs. independent pathways).
-
Evaluating Selectivity: Comparing effects on cancerous versus non-cancerous cells to gauge potential therapeutic windows.
For this guide, we propose a strategic selection of three human cell lines:
-
HepG2 (Hepatocellular Carcinoma): A well-characterized liver cancer cell line. The liver is a primary site of lipid metabolism with high PPARα expression, making HepG2 a logically responsive model.[9]
-
MDA-MB-231 (Triple-Negative Breast Cancer): An aggressive breast cancer cell line. Studies have shown fenofibrate induces apoptosis in these cells, sometimes through PPARα-independent mechanisms, offering a compelling comparative case.[2][7][10]
-
MCF-10A (Non-tumorigenic Breast Epithelial): A normal breast cell line to serve as a control for assessing cytotoxicity and selectivity.
Core Mechanistic Pathway: this compound and PPARα Activation
This compound acts as a ligand for PPARα. Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription.[1][9] This signaling cascade is central to its effects on both lipid metabolism and, potentially, cancer cell pathophysiology.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Anticancer Properties of Fenofibrate: A Repurposing Use [jcancer.org]
- 3. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. droracle.ai [droracle.ai]
- 6. Fenofibrate in cancer: mechanisms involved in... | F1000Research [f1000research.com]
- 7. Anticancer Properties of Fenofibrate: A Repurposing Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fenofibrate induces apoptosis of triple-negative breast cancer cells via activation of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fenofibric Acid and Statins in the Management of Dyslipidemia
Introduction: The Clinical Challenge of Dyslipidemia
Dyslipidemia, characterized by aberrant levels of circulating lipids such as Low-Density Lipoprotein Cholesterol (LDL-C), High-Density Lipoprotein Cholesterol (HDL-C), and Triglycerides (TG), stands as a cornerstone in the pathophysiology of atherosclerotic cardiovascular disease (ASCVD).[1] The primary objective of lipid-lowering therapy is to mitigate this risk by correcting the lipid profile.[2][3] For decades, two classes of drugs have been pivotal in this endeavor: statins and fibrates, the latter represented by its active metabolite, fenofibric acid. While both are effective lipid-modifying agents, their mechanisms of action, primary targets, and clinical utility differ significantly. This guide provides a detailed comparative study of this compound and statins, offering experimental insights and data to inform researchers and drug development professionals.
Part 1: Divergent Mechanisms of Lipid Modulation
The distinct effects of this compound and statins on the lipid profile are a direct consequence of their unique molecular targets and mechanisms of action.
This compound: A PPARα Agonist
This compound, the active form of fenofibrate, exerts its effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5][6] PPARα is a nuclear receptor that functions as a ligand-activated transcription factor, primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[6][7]
The activation of PPARα by this compound initiates a cascade of transcriptional events that collectively improve the lipid profile, particularly for triglycerides and HDL-C:[8]
-
Increased Lipolysis: PPARα activation upregulates the expression of lipoprotein lipase (LPL), a key enzyme responsible for hydrolyzing triglycerides within chylomicrons and Very-Low-Density Lipoproteins (VLDL).[4]
-
Reduced ApoC-III Synthesis: It decreases the production of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL activity. The dual effect of LPL upregulation and ApoC-III downregulation significantly enhances the clearance of triglyceride-rich lipoproteins from circulation.[4]
-
Enhanced Fatty Acid Oxidation: PPARα activation promotes the uptake and beta-oxidation of fatty acids in the liver, reducing their availability for triglyceride synthesis.[6]
-
Increased HDL-C Synthesis: It stimulates the production of Apolipoproteins A-I and A-II, the primary protein components of HDL, leading to an increase in circulating HDL-C levels.[4]
-
LDL Particle Modification: this compound influences the composition of LDL particles, promoting a shift from small, dense, atherogenic particles to larger, more buoyant particles that are more readily cleared.[4][9]
Statins: HMG-CoA Reductase Inhibitors
Statins, such as atorvastatin and rosuvastatin, are competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[10][11] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the hepatic synthesis of cholesterol.[12][13]
By inhibiting this crucial enzyme, statins trigger the following sequence of events:
-
Decreased Hepatic Cholesterol Synthesis: The primary effect is a reduction in the intracellular cholesterol pool within hepatocytes.[10]
-
Upregulation of LDL Receptors: The depletion of intracellular cholesterol signals the cell to increase the synthesis and surface expression of LDL receptors.[11][12]
-
Enhanced LDL-C Clearance: The increased number of LDL receptors on hepatocytes enhances the binding and uptake of LDL particles from the bloodstream, thereby lowering plasma LDL-C concentrations.[10] Statins are highly effective at this, with standard doses reducing LDL-C by approximately 20-35%.[10]
-
Modest Effects on Triglycerides and HDL-C: Statins can also lead to a reduction in triglyceride levels and a slight increase in HDL-C, though these effects are generally less pronounced than their impact on LDL-C.[10][14]
Visualizing the Mechanistic Divergence
The following diagram illustrates the distinct molecular pathways targeted by this compound and statins.
Caption: Contrasting mechanisms of this compound (PPARα agonist) and Statins (HMG-CoA reductase inhibitor).
Part 2: Comparative Efficacy on Lipid Profiles: A Quantitative Look
The differing mechanisms of action translate directly into distinct efficacy profiles. Statins are unparalleled in their ability to lower LDL-C, while this compound's strength lies in managing high triglycerides and raising HDL-C. This makes them suitable for different dyslipidemic phenotypes. For patients with mixed dyslipidemia (elevated LDL-C and TG, low HDL-C), combination therapy is often employed to achieve comprehensive lipid control.[15][16][17]
The following table summarizes data from pooled analyses of phase 3 clinical trials comparing monotherapy with combination therapy.
| Treatment Group | % Change in LDL-C | % Change in HDL-C | % Change in Triglycerides |
| vs. Statin Monotherapy | |||
| Low-Dose Statin Monotherapy | - | +7.4% | -16.8% |
| This compound + Low-Dose Statin | -33.1% | +18.1% | -43.9% |
| Moderate-Dose Statin Monotherapy | - | +8.7% | -23.7% |
| This compound + Moderate-Dose Statin | -34.6% | +17.5% | -42.0% |
| vs. This compound Monotherapy | |||
| This compound Monotherapy | -5.1% | - | - |
| This compound + Low-Dose Statin | -33.1% | +18.1% | -43.9% |
| This compound + Moderate-Dose Statin | -34.6% | +17.5% | -42.0% |
Data represents comparison to this compound monotherapy. All combination therapy results showed statistically significant improvement (p < .001) over the respective monotherapy for the primary efficacy endpoints shown in bold.[15]
Key Insights from the Data:
-
Combination Superiority: For patients with mixed dyslipidemia, combining this compound with a low- or moderate-dose statin results in significantly greater improvements in HDL-C and triglycerides compared to statin monotherapy.[15][16]
-
LDL-C Reduction: The combination therapy provides a potent LDL-C lowering effect that is vastly superior to this compound alone and comparable to statin monotherapy.[15][18]
-
Comprehensive Control: Combination therapy allows a higher percentage of patients with type 2 diabetes and mixed dyslipidemia to achieve optimal levels for multiple lipid and apolipoprotein parameters simultaneously.[16] For instance, one analysis showed a five-fold higher percentage of patients achieving optimal levels of LDL-C, non-HDL-C, apolipoprotein B, HDL-C, and triglycerides with combination therapy versus statin monotherapy.[16]
Part 3: Safety and Tolerability Profiles
While effective, both drug classes have distinct safety considerations. The primary concerns are myopathy (muscle-related adverse events) and hepatotoxicity (liver enzyme elevations).
-
Myopathy and Rhabdomyolysis: Statins are associated with a risk of muscle pain and, in rare cases, rhabdomyolysis.[11][19] While fibrates also carry a risk of myopathy, the risk is significantly lower with fenofibrate/fenofibric acid compared to gemfibrozil, especially when used in combination with statins.[20] Pooled analyses of combination therapy with this compound and statins have not reported any cases of rhabdomyolysis and show that the incidence of muscle-related adverse events is not statistically different from statin monotherapy.[15][21]
-
Hepatic Effects: Both statins and this compound can cause elevations in liver transaminases (ALT, AST). The incidence of hepatic toxicity is significantly higher in patients receiving combination therapy compared to statin monotherapy.[21] Therefore, monitoring of liver enzymes is recommended for patients on combination therapy.[20][21]
-
Renal Effects: this compound can cause a reversible increase in serum creatinine.[20][21] This is an important consideration, and renal function should be monitored. Dose adjustments are required for patients with renal impairment.[20]
Part 4: Experimental Protocol for Preclinical Comparative Assessment
To evaluate the differential effects of a novel statin and this compound in a controlled setting, a preclinical study using a rodent model of dyslipidemia is a standard approach.
Objective: To compare the effects of an experimental statin and this compound on the lipid profile of high-fat diet-induced dyslipidemic rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8 weeks old).
-
Acclimatization: Acclimatize animals for one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Induction of Dyslipidemia: Feed all animals a high-fat diet (e.g., 45% kcal from fat) for 8 weeks to induce a dyslipidemic phenotype.
-
Grouping (n=10 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose, oral gavage)
-
Group 2: Atorvastatin (e.g., 10 mg/kg, oral gavage) - Reference Statin
-
Group 3: this compound (e.g., 100 mg/kg, oral gavage)
-
-
Treatment Period: Administer the respective treatments daily via oral gavage for 4 weeks while continuing the high-fat diet.
-
Sample Collection: At the end of the treatment period, fast the animals overnight (12 hours).[22] Collect blood via cardiac puncture under anesthesia. Euthanize animals immediately following blood collection.
-
Lipid Analysis:
-
Separate serum by centrifugation.
-
Analyze serum for Total Cholesterol (TC), Triglycerides (TG), and HDL-C using commercially available enzymatic colorimetric assay kits.
-
Calculate LDL-C using the Friedewald formula (if TG < 400 mg/dL): LDL-C = TC - HDL-C - (TG/5).
-
-
Statistical Analysis: Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. A p-value < 0.05 is considered statistically significant.
Experimental Workflow Diagram
Caption: Workflow for a preclinical comparative study of lipid-lowering agents.
Conclusion
This compound and statins are potent lipid-lowering agents that operate through fundamentally different mechanisms. Statins are the first-line therapy for lowering LDL-C, a primary target in ASCVD prevention.[1] this compound is particularly effective in managing atherogenic dyslipidemia characterized by high triglycerides and low HDL-C.[23] In patients with mixed dyslipidemia, where multiple lipid abnormalities coexist, combination therapy with this compound and a statin offers a comprehensive and highly effective treatment strategy, achieving broader lipid control than is possible with either agent alone.[15][24] The decision to use monotherapy or combination therapy should be guided by the patient's specific lipid profile, overall cardiovascular risk, and a careful consideration of the safety profiles of the agents involved.
References
- 1. Lipid Management Guidelines: Risk Algorithms, Screening, Management [emedicine.medscape.com]
- 2. ESC Guidelines on Dyslipidaemias (Management of) [escardio.org]
- 3. pro.aace.com [pro.aace.com]
- 4. droracle.ai [droracle.ai]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, this compound, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Statin-Fibrate Combination for the Treatment of Dyslipidaemia | ECR Journal [ecrjournal.com]
- 10. droracle.ai [droracle.ai]
- 11. Atorvastatin - Wikipedia [en.wikipedia.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Statins: mechanism of action and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Efficacy and safety of this compound in combination with a statin in patients with mixed dyslipidemia: Pooled analysis of three phase 3, 12-week randomized, controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of this compound co-administered with low- or moderate-dose statin in patients with mixed dyslipidemia and type 2 diabetes mellitus: results of a pooled subgroup analysis from three randomized, controlled, double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. contemporaryobgyn.net [contemporaryobgyn.net]
- 19. goodrx.com [goodrx.com]
- 20. droracle.ai [droracle.ai]
- 21. Adverse events of statin-fenofibric acid versus statin monotherapy: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound: in combination therapy in the treatment of mixed dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for the Research Professional: Fenofibric Acid vs. Gemfibrozil
For researchers and drug development professionals engaged in the landscape of metabolic disease, the management of dyslipidemia remains a cornerstone of cardiovascular risk reduction. Within the armamentarium of lipid-lowering agents, fibric acid derivatives, or fibrates, hold a crucial position, particularly for their robust efficacy in lowering triglyceride (TG) levels and raising high-density lipoprotein cholesterol (HDL-C). This guide provides a detailed, head-to-head comparison of two prominent fibrates: fenofibric acid (the active metabolite of fenofibrate) and gemfibrozil.
This document moves beyond a simple recitation of clinical outcomes to dissect the mechanistic, pharmacokinetic, and safety distinctions that are critical for informed research and development decisions. We will explore the causality behind their differing clinical profiles, supported by experimental data and established protocols.
Core Mechanism of Action: A Shared Pathway
Both this compound and gemfibrozil exert their primary therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that functions as a ligand-activated transcription factor, playing a pivotal role in regulating the expression of genes involved in lipid and lipoprotein metabolism.[3]
The activation sequence is a well-elucidated pathway:
-
Ligand Binding: The fibrate enters the cell and binds to the PPARα receptor in the cytoplasm.
-
Heterodimerization: The activated PPARα-ligand complex forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[1]
-
DNA Binding: This PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1]
-
Gene Transcription Modulation: This binding event recruits co-activator proteins and modulates the transcription of a suite of genes, leading to the observed changes in lipid metabolism.[3]
Key transcriptional changes include:
-
Increased Lipoprotein Lipase (LPL) Synthesis: Upregulation of LPL enhances the clearance of triglyceride-rich lipoproteins (VLDL and chylomicrons) from the circulation.[3][4]
-
Increased Apolipoprotein A-I and A-II Expression: This leads to increased production of HDL-C.[2]
-
Increased Fatty Acid Oxidation: Upregulation of genes involved in hepatic fatty acid uptake and β-oxidation reduces the substrate available for triglyceride synthesis.[3]
-
Decreased Apolipoprotein C-III Expression: As ApoC-III is an inhibitor of LPL, its downregulation further promotes the catabolism of triglyceride-rich particles.
References
A Comparative Guide to the Bioavailability of Fenofibric Acid Formulations
For researchers, scientists, and drug development professionals, understanding the nuances of drug formulation is paramount to achieving optimal therapeutic outcomes. This guide provides an in-depth comparison of the bioavailability of different fenofibric acid formulations, offering insights into the physicochemical principles and experimental data that underpin their performance. This compound, the active metabolite of fenofibrate, is a cornerstone in the management of dyslipidemia.[1][2] However, its poor water solubility has necessitated the development of advanced formulations to enhance its absorption and bioavailability.[1][3][4][5]
From Prodrug to Advanced Formulations: The Evolution of this compound Delivery
Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the body to its active form, this compound.[1][2] It is this compound that activates the Peroxisome Proliferator-Activated Receptor alpha (PPARα), leading to beneficial changes in lipid metabolism.[1][2] The primary challenge with early fenofibrate formulations was its lipophilic nature and poor water solubility, resulting in low and variable absorption that was highly dependent on administration with food.[1][4][6] To overcome this, several advanced formulations have been developed, each with distinct bioavailability profiles.
The evolution of these formulations has focused on increasing the drug's surface area and solubility to improve its dissolution and subsequent absorption in the gastrointestinal tract.[1][4][5][7] This has led to the development of micronized, nanoparticle, and choline salt formulations, each representing a significant step forward in optimizing the delivery of this compound.[1][4][5][7][8]
Comparative Pharmacokinetics: A Data-Driven Analysis
The bioavailability of a drug is a critical pharmacokinetic parameter that reflects the rate and extent to which the active ingredient is absorbed from a drug product and becomes available at the site of action. It is typically assessed by measuring the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[9]
Impact of Formulation Technology on Bioavailability
The different formulations of this compound exhibit distinct pharmacokinetic profiles, primarily due to differences in particle size and solubility.[8][10][11]
-
Micronized Formulations: By reducing the particle size of the drug, micronization increases the surface area available for dissolution, leading to improved bioavailability compared to older, non-micronized forms.[4][7][8] However, the absorption of micronized fenofibrate is still significantly influenced by the presence of food.[8]
-
Nanoparticle Formulations: Nanotechnology further reduces the particle size to the sub-micron level, dramatically increasing the surface area and dissolution rate.[10][12] This results in higher bioavailability and allows for lower doses to achieve the same therapeutic effect as micronized formulations.[8][10][12] A key advantage of nanoparticle formulations is that their absorption is largely independent of food intake, offering greater dosing flexibility.[6][7][8]
-
Choline Fenofibrate (this compound Choline Salt): This formulation represents a different approach by creating a hydrophilic choline salt of this compound.[1][4][5][7][11][13] This significantly improves the drug's solubility and allows for consistent absorption throughout the gastrointestinal tract, irrespective of meals.[4][5][6][7][11] Choline fenofibrate has the highest bioavailability among the currently marketed formulations.[4][5][7][11]
-
Enteric-Coated Tablets: An enteric-coated tablet formulation of this compound has been shown to have higher bioavailability compared to a capsule formulation, even at a lower dose.[3][14]
The following table summarizes the key pharmacokinetic parameters for different this compound formulations, providing a clear comparison of their relative bioavailability.
| Formulation | Key Features | Impact on Bioavailability | Food Effect |
| Non-micronized | Larger particle size | Low and variable | High (requires administration with food)[4][6][7] |
| Micronized | Reduced particle size (micrometer range) | Improved compared to non-micronized | Moderate (absorption enhanced with food)[8] |
| Nanoparticle | Significantly reduced particle size (nanometer range) | High, allows for lower doses | Minimal (can be taken with or without food)[6][7][8] |
| Choline Fenofibrate | Hydrophilic choline salt | Highest bioavailability | Minimal (can be taken with or without food)[4][5][6][7][11] |
| Enteric-Coated Tablet | Delayed release | Higher than capsule formulation | Can be taken with or without food[3][14] |
Dose Equivalence: It is crucial to note that due to these differences in bioavailability, different formulations are not equivalent on a milligram-to-milligram basis.[4][5][7][8] For instance, a 145 mg dose of a nanoparticle fenofibrate formulation has been shown to be bioequivalent to a 105 mg dose of this compound.[1][7][15][16]
Experimental Protocol: Assessing Bioavailability in a Clinical Setting
The determination of bioavailability and the establishment of bioequivalence between different formulations are guided by rigorous experimental protocols. A typical single-dose, crossover bioequivalence study is outlined below.[1][17]
Study Design and Methodology
-
Subject Recruitment: A cohort of healthy volunteers is enrolled in the study.[18][17]
-
Study Design: A randomized, two-period, two-sequence crossover design is commonly employed.[3][17] This means that each subject receives both the test and reference formulations in a random order, with a washout period in between.
-
Dosing: A single oral dose of the test and reference formulations is administered to the subjects under either fasting or fed conditions.[18][15]
-
Blood Sampling: Serial blood samples are collected from each subject at predefined time points over a period of 72 hours post-dose.[18][15][17]
-
Plasma Analysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][19]
-
Pharmacokinetic Analysis: The collected plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (test/reference) of AUC and Cmax are calculated. For two products to be considered bioequivalent, these confidence intervals must fall within the range of 80% to 125%.[15][17]
Visualizing the Bioavailability Assessment Workflow
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Safety and pharmacokinetic comparison between this compound 135 mg capsule and 110 mg enteric-coated tablet in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Currently Available Fenofibrate and this compound Formulations | Ling | Cardiology Research [cardiologyres.org]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. A Review of Currently Available Fenofibrate and this compound Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 10. droracle.ai [droracle.ai]
- 11. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 12. droracle.ai [droracle.ai]
- 13. Comparison of efficacy and safety of choline fenofibrate (this compound) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Safety and pharmacokinetic comparison between this compound 135 mg capsule and 110 mg enteric-coated tablet in healthy volunteers | Semantic Scholar [semanticscholar.org]
- 15. Single-dose bioequivalence of 105-mg this compound tablets versus 145-mg fenofibrate tablets under fasting and fed conditions: a report of two phase I, open-label, single-dose, randomized, crossover clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative In Vitro and In Vivo Evaluation of this compound as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. daneshyari.com [daneshyari.com]
- 18. The effects of food on the bioavailability of fenofibrate administered orally in healthy volunteers via sustained-release capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Absolute oral bioavailability of this compound and choline fenofibrate in rats determined by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
In-Vivo Validation of Fenofibric Acid's Therapeutic Effects: A Comparative Guide
This guide provides a comprehensive overview of the in-vivo validation of fenofibric acid, the active metabolite of the widely prescribed dyslipidemia drug, fenofibrate.[1][2][3] Intended for researchers, scientists, and drug development professionals, this document delves into the fundamental mechanisms of this compound, outlines robust experimental designs for its validation, and presents a comparative analysis against other lipid-lowering agents.
Introduction: The Role of this compound in Lipid Metabolism
This compound is a potent activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a master regulator of lipid and lipoprotein metabolism.[3][4] Clinically, it is used to manage mixed dyslipidemia and severe hypertriglyceridemia.[5][6] Its primary therapeutic effects include a significant reduction in triglycerides (TG), a modest reduction in low-density lipoprotein cholesterol (LDL-C), and an increase in high-density lipoprotein cholesterol (HDL-C).[2][7] Beyond its lipid-modifying capabilities, this compound exhibits pleiotropic, anti-inflammatory effects that contribute to its cardiovascular benefits.[2][4][8][9]
Core Mechanism of Action: The PPARα Signaling Pathway
This compound exerts its therapeutic effects by binding to and activating PPARα.[1][3][4] This activation leads to the heterodimerization of PPARα with the retinoid X receptor (RXR). The PPARα/RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in fatty acid uptake, transport, and catabolism.
Key downstream effects of PPARα activation include:
-
Increased Lipoprotein Lipase (LPL) Activity: Upregulation of LPL enhances the clearance of triglyceride-rich lipoproteins from the plasma.[2][10]
-
Reduced Apolipoprotein C-III (ApoC-III) Production: Downregulation of ApoC-III, an inhibitor of LPL, further promotes triglyceride clearance.[1][2][10]
-
Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation in the liver reduces the substrate available for triglyceride synthesis.[3][4]
-
Increased HDL Synthesis: Activation of PPARα leads to increased expression of Apolipoprotein A-I (ApoA-I) and ApoA-II, the major protein components of HDL.[1][4]
-
Shift in LDL Particle Size: this compound promotes a shift from small, dense, atherogenic LDL particles to larger, more buoyant, and less atherogenic particles.[1][2]
In-Vivo Validation: Experimental Models and Design
The selection of an appropriate animal model is critical for the successful in-vivo validation of this compound's therapeutic effects. Due to their genetic similarity to humans and ease of manipulation, mouse models are commonly employed.
Animal Models
-
Diet-Induced Hyperlipidemia Models: C57BL/6J mice fed a high-fat diet (HFD) are a widely used model to induce obesity, insulin resistance, and hyperlipidemia.[11] This model is useful for studying the effects of this compound on metabolic parameters.
-
Genetic Hyperlipidemia and Atherosclerosis Models:
-
ApoE Knockout (ApoE-/-) Mice: These mice lack apolipoprotein E, a key protein in lipoprotein metabolism, leading to spontaneous hypercholesterolemia and the development of atherosclerotic plaques, which can be accelerated with a high-fat diet.[12]
-
LDLR Knockout (LDLR-/-) Mice: Deficient in the low-density lipoprotein receptor, these mice exhibit elevated LDL-C levels and are susceptible to diet-induced atherosclerosis.[12]
-
Human ApoC3 Transgenic (hApoC3-Tg) Mice: These mice overexpress human ApoC3, leading to hypertriglyceridemia. When combined with a high-cholesterol diet and PCSK9 gain-of-function virus, they provide a robust model of mixed hyperlipidemia and atherosclerosis.[13]
-
Experimental Workflow
A typical in-vivo study to validate the efficacy of this compound involves several key stages: acclimatization, induction of disease, treatment, and endpoint analysis.
Experimental Protocols
High-Fat Diet-Induced Hyperlipidemia in C57BL/6J Mice
This protocol is designed to assess the effects of this compound on diet-induced dyslipidemia and hepatic steatosis.
Methodology:
-
Animal Selection: Use male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: House mice for 1 week under standard conditions with ad libitum access to chow and water.
-
Disease Induction: Switch mice to a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and hyperlipidemia.
-
Grouping (n=8-10 per group):
-
Treatment: Administer treatments daily via oral gavage for 4-8 weeks.
-
Endpoint Analysis:
-
Blood Collection: Collect blood via cardiac puncture at the end of the study after a 6-hour fast. Analyze plasma for total cholesterol (TC), triglycerides (TG), HDL-C, and LDL-C using enzymatic kits.
-
Liver Analysis: Harvest the liver, weigh it, and fix a portion in 4% paraformaldehyde for histological analysis (H&E and Oil Red O staining). Snap-freeze another portion for gene expression analysis (e.g., qPCR for PPARα target genes).
-
Comparative Performance Analysis
This compound is often used in combination with statins to manage mixed dyslipidemia.[10][15] The following table summarizes representative data comparing this compound monotherapy with statin monotherapy and combination therapy.
| Parameter | Vehicle Control | This compound (FA) | Statin (e.g., Atorvastatin) | FA + Statin Combination |
| Triglycerides (TG) | Baseline | ↓↓↓ (30-50%)[2][10] | ↓ (15-25%) | ↓↓↓↓ (40-60%) |
| HDL-Cholesterol (HDL-C) | Baseline | ↑↑ (10-20%)[2] | ↑ (5-10%) | ↑↑↑ (15-25%) |
| LDL-Cholesterol (LDL-C) | Baseline | ↓ (5-20%)[7] | ↓↓↓ (30-50%) | ↓↓↓↓ (35-55%) |
| Non-HDL-Cholesterol | Baseline | ↓↓ | ↓↓↓ | ↓↓↓↓ |
| Inflammatory Markers (e.g., hsCRP) | Baseline | ↓↓[4][10] | ↓ | ↓↓ |
Arrow count is indicative of the relative magnitude of the effect.
This comparative data highlights that while statins are superior in lowering LDL-C, this compound is more effective at reducing triglycerides and increasing HDL-C.[9][16] Combination therapy often provides a more comprehensive improvement in the overall lipid profile.[17]
Conclusion and Future Directions
In-vivo validation is an indispensable step in characterizing the therapeutic efficacy of this compound. The PPARα agonist demonstrates robust effects on triglyceride and HDL metabolism, along with beneficial anti-inflammatory properties.[8][18] The use of appropriate animal models, such as diet-induced or genetic hyperlipidemia models, coupled with rigorous experimental design, is crucial for obtaining reliable and translatable data.
Future research should continue to explore the pleiotropic effects of this compound, particularly its role in non-alcoholic fatty liver disease (NAFLD) and diabetic microvascular complications, where it has shown potential benefits.[4][19] Further head-to-head comparative studies with emerging lipid-lowering therapies will also be essential to fully delineate its position in the evolving landscape of dyslipidemia management.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 5. Assessing the real-world safety of this compound for hyperlipidemia: results from WHO-VigiAccess and FAERS databases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Management of dyslipidemias with fibrates, alone and in combination with statins: role of delayed-release this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory role of fenofibrate in treating diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. This compound: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel mouse model of familial combined hyperlipidemia and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of fenofibrate on retinal neurodegeneration in an experimental model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combination therapy of statins and fibrates in the management of cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Systematic literature review and meta-analysis of dual therapy with fenofibrate or this compound and a statin versus a double or equivalent dose of statin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Review of Time Courses and Predictors of Lipid Changes with this compound-Statin Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory activity of anti-hyperlipidemic drug, fenofibrate, and its phase-I metabolite this compound: in silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Therapeutic effect of fenofibrate for non-alcoholic steatohepatitis in mouse models is dependent on regime design - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Transcriptomic Signatures of Fibrates: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals in the cardiovascular and metabolic disease space, fibrates represent a class of therapeutic agents that have been a cornerstone in the management of dyslipidemia for decades. While clinically effective in lowering triglycerides and raising high-density lipoprotein (HDL) cholesterol, the nuanced molecular mechanisms and resulting transcriptomic landscapes sculpted by different fibrates are not identical. Understanding these differences is paramount for optimizing therapeutic strategies, identifying novel drug targets, and personalizing treatment regimens.
This guide provides an in-depth, objective comparison of the transcriptomic effects of three widely used fibrates: fenofibrate, bezafibrate, and gemfibrozil. Moving beyond a simple recitation of facts, we will delve into the causality behind their differential gene regulation, grounded in their distinct interactions with the Peroxisome Proliferator-Activated Receptor (PPAR) family and other molecular targets. This document is designed to be a practical resource, complete with experimental protocols and data presented in a clear, comparative format.
The Fibrate Family: Shared Mechanisms and Divergent Paths
Fibrates exert their primary effects by activating PPARα, a nuclear receptor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[1] Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1] This transcriptional activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation, and the downregulation of genes like apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase.[2]
However, the pharmacological profiles of fenofibrate, bezafibrate, and gemfibrozil are not interchangeable. A key differentiator lies in their affinity for other PPAR isoforms:
-
Fenofibrate: Considered a selective PPARα agonist.[3]
-
Bezafibrate: A pan-PPAR agonist, activating PPARα, PPARγ, and PPARδ.[4][5]
-
Gemfibrozil: Primarily a PPARα agonist.[6]
This variation in receptor activation is a primary driver of their distinct transcriptomic signatures. Furthermore, evidence suggests that some fibrates can elicit PPARα-independent effects, adding another layer of complexity to their molecular actions.
Comparative Transcriptomic Analysis in Hepatocytes: A Head-to-Head Look
To truly appreciate the differential impact of these fibrates, we must turn to comparative transcriptomic data. A key study examining the global gene expression profiles in mouse primary hepatocytes treated with fenofibrate and bezafibrate provides a foundational understanding.[7]
In this study, hepatocytes were treated with various concentrations of the fibrates for 24 hours. The number of differentially expressed genes (DEGs) scaled with the dose for both drugs. At a concentration of 100 µM, fenofibrate altered the expression of 149 genes, while bezafibrate affected 151 genes.[7] Of note, a significant overlap was observed, with 121 genes being commonly regulated by at least two of the tested PPARα agonists (including WY-14,643), underscoring their shared primary mechanism of action.[7]
Table 1: Comparative Overview of Differentially Expressed Genes in Mouse Primary Hepatocytes (100 µM treatment)
| Fibrate | Number of Differentially Expressed Genes |
| Fenofibrate | 149 |
| Bezafibrate | 151 |
| Overlap (regulated by at least two PPARα agonists) | 121 |
Data synthesized from a study by Ren et al.[7]
The Fenofibrate Signature: A Focus on PPARα-driven Lipid Metabolism
As a selective PPARα agonist, the transcriptomic changes induced by fenofibrate are predominantly linked to classic PPARα target genes. These changes orchestrate a coordinated enhancement of fatty acid catabolism.
Key Upregulated Gene Categories:
-
Fatty Acid Transport and Uptake: Genes encoding for fatty acid transport proteins (FATPs) and fatty acid binding proteins (FABPs) are upregulated to increase the cellular influx of fatty acids.
-
Peroxisomal and Mitochondrial β-oxidation: A suite of genes encoding enzymes crucial for the breakdown of fatty acids in both peroxisomes (e.g., Acyl-CoA oxidase 1, ACOX1) and mitochondria (e.g., Carnitine palmitoyltransferase 1A, CPT1A) are strongly induced.[8]
-
Ketogenesis: Genes such as 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) are upregulated, promoting the formation of ketone bodies as an alternative energy source.[8]
Key Downregulated Gene Categories:
-
Inflammation: Fenofibrate has been shown to downregulate genes involved in the complement cascade and inflammatory responses.[9]
-
Apolipoprotein C-III (ApoC-III): As a potent inhibitor of lipoprotein lipase, the PPARα-mediated suppression of APOC3 transcription is a key mechanism for enhancing the clearance of triglyceride-rich lipoproteins.[2]
The Bezafibrate Signature: A Broader Spectrum of Action
Bezafibrate's ability to activate PPARγ and PPARδ, in addition to PPARα, results in a more pleiotropic transcriptomic profile.[4][5] This pan-PPAR agonism translates to the regulation of genes involved not only in lipid metabolism but also in glucose homeostasis and adipocyte differentiation.
Unique Transcriptomic Features:
-
Enhanced Glucose Metabolism: Through PPARγ activation, bezafibrate can improve glucose tolerance.[10] This is reflected in the differential expression of genes involved in insulin signaling and glucose uptake.
-
Adiponectin Regulation: Bezafibrate has been observed to increase levels of adiponectin, an adipokine with insulin-sensitizing and anti-inflammatory properties.[10]
-
PPARα-Independent Effects: Studies have shown that at clinically relevant low doses, bezafibrate can lower triglyceride levels through a PPARα-independent mechanism by suppressing the SREBP2-regulated pathway for cholesterol synthesis.[11]
The Gemfibrozil Signature: Nuances Beyond PPARα
While primarily acting through PPARα, gemfibrozil exhibits some distinct transcriptomic and post-transcriptional effects compared to other fibrates.
Distinctive Regulatory Actions:
-
Differential Effects on Drug-Metabolizing Enzymes: A comparative study in human hepatocytes revealed that while both fenofibric acid and gemfibrozil induce the expression of CYP3A4 and CYP2C8, gemfibrozil also acts as a potent inhibitor of CYP2C8 activity.[12] This dual action of induction at the mRNA level and inhibition at the protein activity level is a critical distinguishing feature with significant implications for drug-drug interactions.
-
Unique PPARα-Independent Activation of Soluble Guanylyl Cyclase (sGC): Research has identified that gemfibrozil, but not other fibrates, can directly activate sGC, a key enzyme in the nitric oxide signaling pathway.[3] This effect is independent of PPARα and may contribute to the cardiovascular benefits observed with gemfibrozil beyond its lipid-lowering effects.[3]
Experimental Design for Comparative Transcriptomics
For researchers aiming to conduct their own comparative transcriptomic studies of fibrates, a well-designed experiment is crucial for generating robust and reproducible data. The following section outlines a detailed, field-proven protocol for treating a relevant cell line, such as the human hepatoma cell line HepG2, for subsequent RNA-sequencing analysis.
Experimental Workflow
The overall workflow for a comparative transcriptomic study of fibrates involves several key stages, from cell culture and treatment to data analysis and interpretation.
Caption: Experimental workflow for comparative transcriptomics of fibrate-treated cells.
Detailed Protocol: Fibrate Treatment of HepG2 Cells for RNA-Sequencing
This protocol provides a step-by-step guide for the treatment of HepG2 cells, a widely used model for studying hepatocyte biology.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Fenofibrate, Bezafibrate, Gemfibrozil (or their active metabolites, this compound)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
RNA extraction kit (e.g., QIAGEN RNeasy Mini Kit)
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of treatment. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Fibrate Stock Solutions: Prepare 100 mM stock solutions of fenofibrate, bezafibrate, and gemfibrozil in DMSO. Store these stock solutions at -20°C.
-
Preparation of Working Solutions: On the day of the experiment, thaw the stock solutions and prepare working solutions by diluting the stock solutions in serum-free DMEM to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration fibrate treatment.
-
Cell Treatment:
-
Aspirate the growth medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add 2 mL of the appropriate working solution (fenofibrate, bezafibrate, gemfibrozil, or vehicle control) to each well. Ensure that each treatment condition is performed in triplicate to account for biological variability.
-
-
Incubation: Return the plates to the incubator and incubate for the desired treatment duration (e.g., 24 hours).
-
Cell Lysis and RNA Extraction:
-
After the incubation period, aspirate the treatment medium.
-
Wash the cells once with sterile PBS.
-
Lyse the cells directly in the wells by adding the lysis buffer provided with your RNA extraction kit.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
-
RNA Quality and Quantity Assessment:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Look for A260/A280 ratios between 1.8 and 2.0.
-
Assess the integrity of the RNA using an Agilent Bioanalyzer or similar instrument. Aim for an RNA Integrity Number (RIN) of 8 or higher.
-
Key Signaling Pathways and Downstream Effects
The differential activation of PPAR isoforms by fenofibrate and bezafibrate, along with the unique actions of gemfibrozil, leads to the modulation of distinct signaling pathways.
Caption: Differential signaling pathways activated by fenofibrate, bezafibrate, and gemfibrozil.
Conclusion and Future Directions
The comparative transcriptomic analysis of fenofibrate, bezafibrate, and gemfibrozil reveals a fascinating interplay of shared and unique molecular mechanisms. While all three primarily target PPARα to modulate lipid metabolism, the pan-PPAR agonism of bezafibrate and the PPARα-independent actions of bezafibrate and gemfibrozil lead to distinct gene expression signatures.
For researchers in drug discovery and development, these differences are not merely academic. They have profound implications for:
-
Targeted Therapy: Understanding which fibrate is most effective for patients with specific dyslipidemic profiles, particularly those with comorbid conditions like metabolic syndrome or type 2 diabetes.
-
Drug-Drug Interactions: The differential effects on drug-metabolizing enzymes, especially the inhibitory action of gemfibrozil on CYP2C8, are critical considerations in clinical practice.
-
Novel Target Identification: The PPARα-independent pathways modulated by these drugs may represent novel therapeutic targets for cardiovascular and metabolic diseases.
As high-throughput sequencing technologies continue to evolve and become more accessible, further research involving head-to-head RNA-seq comparisons of these fibrates in various cell types and in vivo models will undoubtedly uncover even more subtle yet significant differences in their mechanisms of action. This will ultimately pave the way for a more precise and effective use of this important class of drugs.
References
- 1. High-throughput transcriptomics of 409 bacteria-drug pairs reveals drivers of gut microbiota perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional control of triglyceride metabolism: fibrates and fatty acids change the expression of the LPL and apo C-III genes by activating the nuclear receptor PPAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The fibrate gemfibrozil is a NO- and haem-independent activator of soluble guanylyl cyclase: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Fibrates and Fibrate-induced Liver Injury in Primary Biliary Cholangitis [xiahepublishing.com]
- 6. Effects of gemfibrozil and other fibric acid derivatives on blood lipids and lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential gene expression in mouse primary hepatocytes exposed to the peroxisome proliferator-activated receptor α agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Comparative transcriptomic and metabolomic analysis of fenofibrate and fish oil treatments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PPAR Alpha Regulation of the Immune Response and Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative effects of fibrates on drug metabolizing enzymes in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
